1-(4-Amino-6-methylpyridin-3-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-amino-6-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-3-8(9)7(4-10-5)6(2)11/h3-4H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQWAPZSPLIUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562663 | |
| Record name | 1-(4-Amino-6-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127915-47-3 | |
| Record name | 1-(4-Amino-6-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-amino-6-methylpyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Amino-6-methylpyridin-3-yl)ethanone: Synthesis, Characterization, and Predicted Properties
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the chemical properties of 1-(4-Amino-6-methylpyridin-3-yl)ethanone, a compound for which there is a notable absence of published experimental data. Recognizing its potential as a valuable scaffold in medicinal chemistry and drug development, this document provides a comprehensive, theoretical framework for its synthesis and characterization. We present a robust, proposed synthetic pathway starting from the commercially available 3-Acetyl-6-methylpyridine. This is followed by a detailed, predictive analysis of its core physicochemical properties, and expected spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS). All predictions are grounded in established principles of organic chemistry and supported by data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers seeking to synthesize and utilize this novel compound, thereby bridging a critical gap in the existing chemical literature.
Introduction and Rationale
The pyridine ring is a cornerstone of numerous pharmacologically active agents, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The specific substitution pattern of this compound, featuring an amino group ortho to an acetyl moiety and a methyl group on the pyridine ring, presents a unique electronic and steric environment. This arrangement offers multiple avenues for further chemical modification, making it a potentially valuable building block for the synthesis of novel therapeutic candidates.
Despite its potential, a thorough search of the scientific literature and chemical databases reveals a significant lack of empirical data for this specific molecule. This guide has been developed to empower researchers by providing a scientifically rigorous, albeit predictive, foundation for working with this compound. The subsequent sections detail a proposed synthesis, predict its key chemical properties, and offer expected spectral data to aid in its identification and characterization.
Proposed Synthesis of this compound
A logical and efficient synthetic route to the target compound involves a two-step process starting from the readily available 3-Acetyl-6-methylpyridine:
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group at the C4 position of the pyridine ring.
-
Reduction: Subsequent reduction of the nitro group to the desired primary amine.
This pathway is illustrated in the workflow diagram below.
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
The following protocol is a proposed methodology. Researchers should exercise all due caution and perform appropriate small-scale trials.
Step 1: Synthesis of 1-(6-Methyl-4-nitropyridin-3-yl)ethanone (Intermediate)
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 3-Acetyl-6-methylpyridine (1.0 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10°C.
-
Nitrating Mixture: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 equivalents) to a portion of cold, concentrated sulfuric acid.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 15°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Target Compound)
-
Reaction Setup: In a round-bottom flask, dissolve the nitro-intermediate (1.0 equivalent) in a suitable solvent such as acetic acid or ethanol.
-
Reducing Agent: Add a reducing agent. Common and effective choices include iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C).[1][2]
-
Reaction Conditions:
-
For Fe/AcOH: Heat the mixture to reflux and stir vigorously.
-
For H₂/Pd-C: Add the catalyst, and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.
-
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
For Fe/AcOH: After completion, cool the reaction, filter off the iron salts, and neutralize the filtrate with a base (e.g., NaOH).
-
For H₂/Pd-C: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
-
Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it. The final compound can be purified by recrystallization or column chromatography.
Predicted Physicochemical Properties
The following properties are predicted based on the structure and by analogy to similar compounds like 4-aminopyridine.[3][4][5]
| Property | Predicted Value | Justification |
| Molecular Formula | C₈H₁₀N₂O | Based on atomic composition. |
| Molecular Weight | 150.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Aminopyridines are typically crystalline solids.[3] |
| Melting Point | 150 - 165 °C | Similar to 4-aminopyridine (155-158 °C), with potential variation due to substituents.[4] |
| Boiling Point | > 270 °C | Expected to be high due to hydrogen bonding capabilities, similar to 4-aminopyridine.[4] |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMSO). | The amino and carbonyl groups will enhance polarity and hydrogen bonding capacity.[4] |
| pKa | ~ 9.0 | The pKa of 4-aminopyridine is 9.17. The electron-withdrawing acetyl group may slightly decrease the basicity of the pyridine nitrogen.[3] |
| LogP | ~ 0.8 | The LogP of 4-aminopyridine is 0.76. The additional acetyl and methyl groups will slightly increase lipophilicity.[3] |
Predicted Spectroscopic Data
The following spectral data are predicted to aid in the characterization of the target compound. These predictions are based on typical chemical shifts and fragmentation patterns of aminopyridines and acetylpyridines.[6][7][8][9]
¹H NMR Spectroscopy
Caption: Predicted ¹H NMR chemical shifts for this compound.
¹³C NMR Spectroscopy
Caption: Predicted ¹³C NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, sharp (doublet) | N-H stretching (asymmetric and symmetric) of the primary amine.[10][11][12] |
| ~ 1680 | Strong | C=O stretching of the acetyl ketone. |
| 1620 - 1580 | Medium to Strong | N-H scissoring and C=C/C=N ring stretching.[11] |
| ~ 1360 | Medium | C-H bending of the methyl groups. |
| ~ 1250 | Medium | C-N stretching of the aromatic amine.[11] |
Mass Spectrometry (MS)
-
Expected [M]+: m/z = 150.08
-
Predicted Fragmentation Pattern: A prominent fragmentation would be the loss of a methyl radical from the acetyl group, leading to a base peak at m/z 135. Further fragmentation of the pyridine ring would also be expected.
Safety and Handling
While no specific toxicity data exists for this compound, it should be handled with care, assuming it may be toxic. Structurally related compounds like 4-aminopyridine are known to be potent convulsants and toxic.[13][14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound represents an unexplored but potentially valuable molecule for synthetic and medicinal chemistry. This guide provides a foundational starting point for its investigation by proposing a viable synthetic route and offering a detailed set of predicted chemical and spectroscopic properties. It is our hope that this document will stimulate further research into this and related compounds, ultimately expanding the toolbox available to drug discovery professionals.
References
- Gáspár, R., & Vágvölgyi, M. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Orvosi Hetilap, 160(30), 1167-1174.
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Wikipedia. (2023). 4-Aminopyridine. Retrieved from [Link]
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Grokipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]
- Suryanarayana, V., & Saiprakash, P. K. (1977). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 31(7), 271-273.
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ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
- Arun, M., & Prabakaran, A. R. (2010). Spectroscopic investigations of 2-aminopyridine. International Journal of ChemTech Research, 2(2), 1071-1077.
- Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597.
- Pignataro, L., & Gribble, G. W. (2015). Process for the reduction of nitro derivatives to amines. U.S.
- Fershtat, L. L., & Sheremetev, A. B. (2022). Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Molecules, 27(23), 8196.
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Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
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mzCloud. (2017). 2-Acetylpyridine. Retrieved from [Link]
- Cheng, K., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1586.
- National Toxicology Program. (1997). Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9).
- Ghorbani-Vaghei, R., & Veisi, H. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3(2), 110-120.
- Zhang, X., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
- Anderson, L. C., & Seeger, N. V. (1949). The Absorption Spectra of the Aminopyridines. Journal of the American Chemical Society, 71(10), 3424–3426.
- Zambon Group S.p.A. (2015). The Process For Preparing a Ketosulfone Derivative. U.S.
- Dipharma Francis S.r.l. (2012). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
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PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Retrieved from [Link]
- Zambon Group S.p.A. (2013). Process for preparing a ketosulfone derivative.
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PubChem. (n.d.). 3-Acetyl-6-methylpyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]
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Reddit. (2023). Nitration of 4-acetyl-pyridine. Retrieved from [Link]
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Wikipedia. (2023). 2-Acetylpyridine. Retrieved from [Link]
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ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Retrieved from [Link]
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Apicule. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4) API Intermediate Manufacturers. Retrieved from [Link]
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Corey Organics. (n.d.). 1-(6-methylpyridin-3-yl)-2- 4-(methylsulfonyl)phenyl ethanone. Retrieved from [Link]
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An In-Depth Technical Guide to 1-(4-Amino-6-methylpyridin-3-yl)ethanone: Uncharted Territory in Pyridine Chemistry
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: This technical guide addresses the physicochemical characteristics of the compound 1-(4-Amino-6-methylpyridin-3-yl)ethanone. Initial comprehensive searches for this specific molecule have revealed a significant gap in the existing scientific literature and commercial databases. While structurally related compounds and analogous chemical classes are well-documented, detailed experimental data for this compound remains largely unavailable. This guide, therefore, serves a dual purpose: to consolidate the theoretical and extrapolated understanding of this compound based on established chemical principles and to highlight the current void in empirical data, thereby underscoring an opportunity for novel research and characterization.
Molecular Structure and Theoretical Attributes
This compound is a substituted pyridine derivative. Its structure features a pyridine ring with a methyl group at the 6-position, an amino group at the 4-position, and an acetyl group at the 3-position.
Molecular Formula: C₈H₁₀N₂O
Molecular Weight: 150.18 g/mol
Chemical Structure:
Figure 1: Chemical structure of this compound.
Anticipated Physicochemical Characteristics
In the absence of direct experimental data, the physicochemical properties of this compound can be predicted based on the functional groups present and the properties of analogous structures.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Solid at room temperature | The presence of polar functional groups (amino, carbonyl) and the potential for intermolecular hydrogen bonding would likely result in a higher melting point than a liquid. |
| Melting Point | Moderately high | Aromatic and polar nature suggests a melting point likely above 100 °C. |
| Boiling Point | High | Significant intermolecular forces would require high energy for vaporization. Decomposition may occur before boiling. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Limited solubility in water and nonpolar solvents. | The amino and carbonyl groups can form hydrogen bonds with protic solvents. The pyridine nitrogen can also participate in hydrogen bonding. The aromatic ring and methyl groups contribute some lipophilicity. |
| pKa | Two pKa values are expected. One for the pyridinium ion (acidic) and one for the protonated amino group (acidic). The pyridine nitrogen's basicity will be influenced by the electron-donating amino group and the electron-withdrawing acetyl group. | The amino group at the 4-position will increase the basicity of the pyridine nitrogen compared to pyridine itself. The acetyl group at the 3-position will decrease it. The exocyclic amino group will have its own pKa. |
Spectroscopic Profile (Theoretical)
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The expected spectral data for this compound are as follows:
-
¹H NMR:
-
Aromatic protons on the pyridine ring (likely two singlets or doublets).
-
A singlet for the methyl group on the pyridine ring.
-
A singlet for the acetyl methyl group.
-
A broad singlet for the amino (-NH₂) protons, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Distinct signals for the carbon atoms of the pyridine ring.
-
A signal for the carbonyl carbon of the acetyl group.
-
Signals for the two methyl carbons.
-
-
Infrared (IR) Spectroscopy:
-
N-H stretching vibrations from the amino group (typically in the range of 3300-3500 cm⁻¹).
-
C=O stretching vibration from the acetyl group (around 1680-1700 cm⁻¹).
-
C=C and C=N stretching vibrations from the pyridine ring.
-
C-H stretching and bending vibrations.
-
-
Mass Spectrometry (MS):
-
A molecular ion peak (M⁺) corresponding to the molecular weight of 150.18.
-
Fragmentation patterns characteristic of the loss of methyl and acetyl groups.
-
Proposed Synthetic Pathways and Methodologies
The synthesis of this compound is not explicitly detailed in the readily available chemical literature. However, plausible synthetic routes can be conceptualized based on established organic chemistry principles.
Workflow 1: Friedel-Crafts Acylation of an Aminopyridine Precursor
This approach would involve the direct acylation of a suitable aminomethylpyridine.
Figure 2: Proposed synthetic workflow via Friedel-Crafts acylation.
Experimental Protocol (Hypothetical):
-
Reactant Preparation: To a cooled (0 °C) solution of 4-amino-6-methylpyridine in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Add the acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the stirred suspension.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by pouring it onto crushed ice and an aqueous acid solution. Extract the product into a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids and acetylating agents are highly reactive with water.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Lewis Acid Catalyst: Activates the acetylating agent and facilitates the electrophilic aromatic substitution on the electron-rich pyridine ring. The position of acylation (C-3) is directed by the existing substituents.
-
Aqueous Workup: To quench the reaction, neutralize the catalyst, and separate the product.
Workflow 2: Multi-step Synthesis via Nitration and Reduction
This alternative pathway involves introducing a nitro group as a precursor to the amino group.
Figure 3: Proposed synthetic workflow via reduction of a nitro precursor.
Experimental Protocol (Hypothetical):
-
Precursor Synthesis: Synthesize 1-(6-methyl-4-nitropyridin-3-yl)ethanone via established methods.
-
Reduction: Dissolve the nitro-precursor in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid). Add a reducing agent. Common methods include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
-
Isolation and Purification: After the reaction is complete, filter off the catalyst (if applicable) or perform an appropriate aqueous workup to remove the reducing agent byproducts. Purify the resulting amine by extraction and subsequent chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Nitro Group as a Precursor: The nitro group is a well-established precursor for an amino group via reduction.
-
Choice of Reducing Agent: Catalytic hydrogenation is often a clean method, while chemical reductants like SnCl₂ are effective for nitro groups on electron-deficient rings. The choice depends on the overall substrate compatibility.
Potential Applications and Areas for Future Research
Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry and materials science.
-
Drug Development: The aminopyridine scaffold is present in numerous biologically active molecules. This compound could serve as a valuable building block for the synthesis of novel kinase inhibitors, receptor antagonists, or other potential therapeutic agents.
-
Ligand Synthesis: The nitrogen atoms in the pyridine ring and the amino group can act as coordination sites for metal ions, making this compound a potential precursor for novel ligands in catalysis or materials science.
Call for Further Research: The lack of empirical data for this compound presents a clear opportunity for the scientific community. The synthesis and thorough characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry. Key research objectives should include:
-
Development and optimization of a reliable synthetic route.
-
Complete physicochemical characterization, including determination of melting point, solubility in various solvents, and pKa values.
-
Comprehensive spectroscopic analysis (NMR, IR, MS, and potentially X-ray crystallography) to confirm its structure and provide reference data.
-
Exploration of its reactivity and potential as a scaffold in the synthesis of more complex molecules.
Conclusion
This compound represents an underexplored area of pyridine chemistry. While its fundamental properties can be inferred from established chemical principles, a significant need exists for empirical data to validate these predictions and to enable its use in further research and development. The synthetic pathways and analytical frameworks proposed in this guide provide a roadmap for researchers to synthesize, characterize, and ultimately unlock the potential of this intriguing molecule.
References
As this technical guide addresses a compound with limited available data, a traditional reference list to specific experimental characterizations is not possible. The principles and methodologies described are based on foundational knowledge in organic chemistry and are not attributed to a single source. For further reading on the general synthesis and properties of substituted pyridines, the following resources are recommended:
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms (5th ed.). Springer.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
An In-Depth Technical Guide to 1-(4-Amino-6-methylpyridin-3-yl)ethanone and a Case Study of a Structurally Related Pharmaceutical Intermediate
Part 1: A Theoretical Exploration of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
Introduction and Chemical Structure
This compound is a substituted aminopyridine derivative. The presence of an amino group, a methyl group, and an acetyl group on the pyridine ring suggests its potential as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The functional groups present in the molecule can be expected to influence its chemical reactivity and biological activity. Aminopyridines are a known class of compounds with various biological activities.[1]
Chemical Structure:
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
The physicochemical properties of a compound are crucial for its application in research and development. While experimental data for this compound is not available, we can predict some of its key properties based on its structure and by drawing parallels with similar compounds like 4-aminopyridine.[2][3]
| Property | Predicted Value/Information | Basis of Prediction |
| Molecular Formula | C₈H₁₀N₂O | Based on chemical structure |
| Molecular Weight | 150.18 g/mol | Based on chemical structure |
| Physical State | Likely a solid at room temperature | Typical for similar small aromatic molecules |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Partial solubility in water may be possible due to the amino and carbonyl groups. | Based on the polarity of functional groups |
| pKa | The amino group would be basic, and the pyridine nitrogen would also have basic properties. | General knowledge of aminopyridines[1] |
Hypothetical Synthesis Pathway
The synthesis of this compound could potentially be achieved through various synthetic routes. One plausible approach would involve the functionalization of a pre-existing substituted pyridine ring. For instance, a starting material such as a nitropyridine derivative could be subjected to a series of reactions including reduction of the nitro group to an amine and subsequent acylation. The synthesis of substituted 2-aminopyridines has been explored through various methods, which could be adapted for this molecule.[4][5][6]
Caption: A hypothetical synthesis workflow for this compound.
Rationale behind experimental choices:
-
Reduction of the nitro group: Catalytic hydrogenation (H₂/Pd) or reduction with metals in acidic media (like SnCl₂/HCl) are standard and effective methods for converting aromatic nitro compounds to amines.
-
Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction is a direct way to introduce an acetyl group onto an activated aromatic ring. The amino group in the intermediate would likely require protection before this step to prevent side reactions.
Potential Applications in Drug Discovery
Substituted aminopyridines are a significant class of compounds in medicinal chemistry, with derivatives showing a wide range of biological activities.[7] Depending on its specific structure and properties, this compound could be investigated as a scaffold or intermediate for the synthesis of new therapeutic agents targeting various diseases.
Part 2: Case Study - 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
To provide a practical and in-depth example, this section will focus on the well-characterized compound 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone , also known as Ketosulfone.
Core Information and Physicochemical Properties
-
Molecular Weight: 289.35 g/mol [10]
The key physicochemical properties of this compound are summarized below:
| Property | Value | Source(s) |
| IUPAC Name | 1-(6-methylpyridin-3-yl)-2-(4-methylsulfonylphenyl)ethanone | [11][12] |
| Synonyms | Ketosulfone, Etoricoxib Impurity D | [12] |
| Physical State | Solid, cream-colored powder | [13] |
| Boiling Point | 509.7±50.0 °C at 760 mmHg | [14] |
| Density | 1.2±0.1 g/cm³ | [14] |
| Flash Point | 262.1±30.1 °C | [14] |
Role in Pharmaceutical Synthesis
The primary and most significant application of 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is as a key intermediate in the synthesis of Etoricoxib .[8][14] Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation associated with conditions like arthritis.[15] The specific structure of this intermediate is crucial for the efficient construction of the final drug molecule.
Synthesis and Manufacturing
Several synthetic routes for 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone have been developed, with a focus on improving yield, purity, and environmental safety.[16] One common industrial synthesis involves the oxidation of a thioether precursor.
Experimental Protocol: Oxidation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone
This protocol is based on a general procedure described in the literature.[15][16]
Step-by-step methodology:
-
Reaction Setup: To a three-necked flask equipped with a thermometer, a condenser, and a dropping funnel, add 100 g of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, 150 mL of glacial acetic acid, and 30 mL of methanesulfonic acid.
-
Cooling: Cool the reaction mixture to a temperature between 5-10 °C using an ice bath.
-
Addition of Oxidant: Slowly add 120 mL of a 30% w/w hydrogen peroxide solution dropwise, ensuring the temperature remains between 5-10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to 20-25 °C and then heat to 50 °C. Maintain this temperature with stirring for at least 6 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0-5 °C. Cautiously add a solution of 300 g of sodium thiosulfate in 1000 mL of water in portions to quench any excess peroxide.
-
Neutralization and Precipitation: Adjust the pH of the reaction mixture to 5.5-6.5 using a 30% sodium hydroxide solution. Stir the resulting suspension at 20-25 °C for 2 hours to allow for complete precipitation of the product.
-
Isolation and Drying: Filter the solid product and wash it with water (2 x 400 mL). Dry the product under vacuum at 40 °C for at least 12 hours to obtain the final product.
Causality behind experimental choices:
-
Solvent System: The use of acetic acid and methanesulfonic acid provides an acidic medium that facilitates the oxidation process.[15]
-
Oxidizing Agent: Hydrogen peroxide is a common and relatively clean oxidizing agent, with water as its only byproduct.
-
Temperature Control: The initial low temperature during the addition of hydrogen peroxide is crucial to control the exothermic reaction and prevent side reactions. The subsequent heating provides the necessary energy to drive the reaction to completion.
-
Quenching and Neutralization: Sodium thiosulfate is used to safely neutralize any unreacted hydrogen peroxide. The pH adjustment is necessary to precipitate the product, as its solubility is pH-dependent.
Caption: A simplified workflow for the synthesis of the Etoricoxib intermediate.
Safety and Handling
Based on available safety data sheets, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is known to cause skin irritation.[13]
-
Precautionary Measures:
-
Wash hands thoroughly after handling.
-
Wear protective gloves, clothing, and eye/face protection.
-
-
First Aid:
-
If on skin: Wash with plenty of water. If skin irritation occurs, seek medical attention.
-
General: Take off contaminated clothing and wash it before reuse.
-
Conclusion
While specific experimental data for this compound is limited, its chemical structure suggests it holds potential as a valuable building block in synthetic chemistry. The in-depth analysis of the structurally related and industrially significant compound, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, provides a clear framework for the type of technical information essential for researchers and drug development professionals. This includes a thorough understanding of its physicochemical properties, validated synthesis protocols, and its specific role in the creation of pharmaceuticals. The principles and methodologies outlined in this guide can be applied to the investigation and development of new chemical entities like this compound.
References
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Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
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Physicochemical properties of 4-amino pyridine a model pollutant. ResearchGate. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]
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2-Aminopyridine | NH2C5H4N | CID 10439. PubChem. [Link]
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Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. [Link]
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Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. ResearchGate. [Link]
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1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl) phenyl]ethanone [Ketosulfone]. Prudence Pharma Chem. [Link]
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Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. ResearchGate. [Link]
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1-(6-Methyl pyridine-3-yl)-2-[4-(methyl Sulfonyl) phenyl] Ethanone. Sanika Chemicals. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. [Link]
-
Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. PubMed Central. [Link]
-
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID. PubChem. [Link]
-
Ketosulfone | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
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- 3. researchgate.net [researchgate.net]
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An In-depth Technical Guide to the Solubility of 1-(4-Amino-6-methylpyridin-3-yl)ethanone in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its journey from discovery to clinical application. It is a key determinant in purification, formulation, and various analytical procedures. This technical guide provides a comprehensive exploration of the solubility characteristics of 1-(4-Amino-6-methylpyridin-3-yl)ethanone, a substituted pyridine derivative of interest in pharmaceutical research. In the absence of extensive empirical data in public literature, this guide leverages fundamental principles of organic chemistry to provide a robust qualitative solubility prediction. Furthermore, it equips researchers with detailed, field-proven experimental protocols to determine the solubility of this compound and others like it, ensuring a self-validating system for data generation and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of solubility principles and practical methodologies.
Introduction: The Critical Role of Solubility in Drug Development
In the realm of pharmaceutical sciences, the solubility of a compound is a cornerstone of its developability. Poor solubility can lead to a cascade of challenges, including difficulties in designing effective formulations, achieving desired bioavailability, and conducting accurate in vitro and in vivo studies. Understanding and quantifying the solubility of a compound like this compound in a range of organic solvents is therefore not merely an academic exercise but a crucial step in its potential development pathway. Organic solvents play a pivotal role in various stages of drug development, including:
-
Synthesis and Purification: Solvents are essential for chemical reactions and for purification techniques such as crystallization and chromatography.
-
Formulation: The choice of solvent can dictate the feasibility of different dosage forms, from oral solutions to injectables.
-
Analytical Chemistry: Many analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), require the analyte to be dissolved in a suitable organic solvent.
This guide will first delve into the theoretical underpinnings of the solubility of this compound by dissecting its molecular structure. Subsequently, it will provide actionable experimental protocols for the quantitative determination of its solubility.
Molecular Structure and Physicochemical Properties Analysis
The solubility of a molecule is intrinsically linked to its structure. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1] Let's analyze the structure of this compound to predict its solubility behavior.
Molecular Structure:
Key Functional Groups and Their Influence on Solubility:
-
Pyridine Ring: The pyridine ring is a heterocyclic aromatic amine. The nitrogen atom introduces a dipole moment, making the ring system moderately polar. The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor.
-
Amino Group (-NH2): The primary amino group is a potent hydrogen bond donor and acceptor. This group significantly increases the polarity of the molecule and its potential for interaction with polar solvents.
-
Ethanone Group (Acetyl Group, -C(O)CH3): The carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor.
-
Methyl Group (-CH3): The methyl group is nonpolar and contributes to the lipophilicity (fat-solubility) of the molecule.
Overall Polarity and Hydrogen Bonding Capability:
The presence of the amino and ethanone groups, along with the nitrogen in the pyridine ring, imparts a significant degree of polarity to the this compound molecule. The molecule possesses both hydrogen bond donor (N-H from the amino group) and multiple hydrogen bond acceptor sites (the nitrogen in the pyridine ring and the oxygen of the carbonyl group). This combination of features suggests that the compound will exhibit favorable interactions with polar solvents, particularly those that can participate in hydrogen bonding.
Qualitative Solubility Prediction in Organic Solvents
Based on the structural analysis, we can predict the qualitative solubility of this compound in various classes of organic solvents.
| Solvent Class | Examples | Predicted Solubility | Justification |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | These solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with the amino and carbonyl groups of the solute. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the amino group. The lack of a hydrogen-donating ability might slightly limit solubility compared to protic solvents. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents have a moderate dipole moment and can act as hydrogen bond acceptors. Solubility is expected to be lower than in highly polar solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The significant polarity and hydrogen bonding capabilities of the solute are mismatched with the nonpolar nature of these solvents, leading to weak solute-solvent interactions. |
Experimental Determination of Solubility: Protocols and Methodologies
While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section provides detailed protocols for determining the equilibrium solubility of this compound.
The Equilibrium Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2][3][4] It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.
Diagram of the Equilibrium Solubility Workflow:
Caption: Workflow for the equilibrium shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.[5]
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Filter the solution using a syringe filter with a chemically compatible membrane (e.g., PTFE for most organic solvents). It is crucial to ensure that the filter does not adsorb the solute.[3]
-
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the dissolved this compound using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A calibration curve should be prepared using standards of known concentrations.
-
UV-Vis Spectroscopy: If the compound has a chromophore and no interfering substances are present, a calibration curve can be used to determine the concentration.
-
LC-MS/MS: For very low solubilities, LC-MS/MS provides high sensitivity and selectivity.[2]
-
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent, taking into account any dilution factors. The solubility is typically expressed in mg/mL, µg/mL, or mol/L.
-
High-Throughput Solubility Screening
For early-stage drug discovery, where rapid assessment of a large number of compounds is necessary, high-throughput solubility screening methods are employed.[6] These methods are generally faster but may be less accurate than the shake-flask method.
Diagram of a High-Throughput Solubility Screening Workflow:
Caption: A generalized workflow for high-throughput solubility screening.
Common High-Throughput Techniques:
-
Nephelometry: This method measures the turbidity of a solution caused by the precipitation of the compound. The concentration at which precipitation occurs is taken as the kinetic solubility.
-
UV-Vis Plate Reader: After separation of the undissolved solid (e.g., by filtration in a filter plate), the concentration of the dissolved compound in the supernatant is measured using a UV-Vis plate reader.
-
LC-MS Based Methods: These methods offer higher sensitivity and are suitable for compounds with low solubility or those that lack a strong UV chromophore.
Conclusion
References
- Development of a high-throughput solubility screening assay for use in antibody discovery.
- Equilibrium Solubility Assays Protocol - AxisPharm.
- Solubility of Organic Compounds.
- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. | Semantic Scholar.
- Experiment: Solubility of Organic & Inorganic Compounds.
- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering - Pharma Excipients.
- High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific.
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
- Solubility of Organic Compounds - Chemistry Steps.
- What Affects Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube.
- 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources.
- Annex 4 - World Health Organization (WHO).
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
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Spectroscopic Analysis of 1-(4-Amino-6-methylpyridin-3-yl)ethanone: A Technical Guide
An In-depth Examination of NMR, IR, and MS Data for a Key Heterocyclic Ketone
Foreword
The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and development. Among the vast landscape of heterocyclic compounds, substituted pyridines hold a place of prominence due to their prevalence in a multitude of biologically active molecules. 1-(4-Amino-6-methylpyridin-3-yl)ethanone, a molecule featuring a strategic arrangement of amino, methyl, and acetyl groups on a pyridine core, represents an important pharmacophore. Its potential as a synthetic intermediate for more complex pharmaceutical agents necessitates a comprehensive understanding of its spectroscopic properties.
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, the ensuing discussion is framed not merely as a presentation of data, but as an interpretive journey, elucidating the rationale behind spectral assignments and the experimental considerations crucial for obtaining high-quality, reliable data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how spectroscopic techniques are applied to the structural verification of such heterocyclic ketones.
Molecular Structure and Spectroscopic Overview
The unique arrangement of substituents on the pyridine ring of this compound gives rise to a distinct spectroscopic fingerprint. A thorough analysis of this fingerprint is essential for confirming the compound's identity, purity, and for tracking its transformations in synthetic pathways.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information regarding the electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is anticipated to display distinct signals for the aromatic protons, the methyl groups, and the amino protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing effect of the acetyl group.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 | s | 1H | H-2 (Pyridine) | Deshielded due to proximity to the electronegative nitrogen and the acetyl group. |
| ~ 6.5 | s | 1H | H-5 (Pyridine) | Shielded by the strong electron-donating amino group at the para-position. |
| ~ 5.0 | br s | 2H | -NH₂ | Broad signal due to quadrupole broadening and potential hydrogen exchange. Chemical shift is solvent-dependent. |
| ~ 2.5 | s | 3H | -C(O)CH₃ | Singlet for the acetyl methyl protons. |
| ~ 2.4 | s | 3H | -CH₃ (Pyridine) | Singlet for the methyl group on the pyridine ring. |
Expert Insights: The observation of two singlets in the aromatic region is a key indicator of the substitution pattern. The significant upfield shift of one of the aromatic protons is a direct consequence of the powerful electron-donating resonance effect of the amino group. When acquiring the spectrum, it is crucial to use a dry deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to minimize the exchange of the amino protons with water, which could broaden or obscure their signal.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 198 | C=O | Typical chemical shift for a ketone carbonyl carbon. |
| ~ 158 | C-6 (Pyridine) | Attached to the methyl group and adjacent to the nitrogen. |
| ~ 155 | C-4 (Pyridine) | Attached to the amino group, strongly shielded. |
| ~ 148 | C-2 (Pyridine) | Adjacent to the nitrogen and the acetyl-bearing carbon. |
| ~ 115 | C-3 (Pyridine) | Site of the acetyl substitution. |
| ~ 105 | C-5 (Pyridine) | Shielded by the amino group. |
| ~ 30 | -C(O)CH₃ | Acetyl methyl carbon. |
| ~ 24 | -CH₃ (Pyridine) | Pyridine methyl carbon. |
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C=O, and aromatic C=C and C=N bonds.
Table 3: Key IR Absorptions
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3400-3200 | Medium-Strong, Doublet | Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching |
| ~ 1680 | Strong | Ketone (C=O) | C=O Stretching |
| 1600-1450 | Medium-Strong | Aromatic Ring | C=C and C=N Stretching |
| ~ 1360 | Medium | Methyl (-CH₃) | C-H Bending |
| ~ 1250 | Medium | Aryl Ketone | C-C(=O)-C Stretching |
Trustworthiness of Protocol: The presence of a strong absorption around 1680 cm⁻¹ is indicative of the ketone carbonyl. The characteristic doublet in the 3400-3200 cm⁻¹ region is a reliable diagnostic for the primary amino group. This combination of peaks provides strong evidence for the presence of both key functional groups. A standard Attenuated Total Reflectance (ATR) sampling technique is typically sufficient for a solid sample, ensuring good contact and high-quality data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and connectivity.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₈H₁₀N₂O).
-
High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass, allowing for the unambiguous determination of the elemental formula. For C₈H₁₀N₂O, the calculated exact mass is 150.0793.
-
Key Fragmentation Pathways: A prominent fragmentation pathway would be the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃) to form a stable acylium ion.
Fragmentation Diagram
Caption: Primary fragmentation pathway for this compound.
Conclusion
The spectroscopic data for this compound provides a cohesive and unambiguous structural confirmation. The ¹H and ¹³C NMR spectra define the precise arrangement of substituents on the pyridine ring, while IR spectroscopy confirms the presence of the key amino and carbonyl functional groups. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This comprehensive spectroscopic characterization is a prerequisite for the use of this compound in further research and development, ensuring its identity and purity. The methodologies and interpretations presented in this guide serve as a robust framework for the analysis of this and structurally related heterocyclic compounds.
References
Due to the inability to locate specific experimental data for this compound in publicly available databases during the literature search, this guide has been constructed based on established principles of spectroscopic interpretation for analogous chemical structures. The following references provide authoritative information on the general principles and techniques discussed.
-
Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]
-
Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. (n.d.). [Link]
A Technical Guide to the Potential Biological Activity of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
Abstract
This document provides a comprehensive technical exploration of the potential biological activities of the novel chemical entity, 1-(4-Amino-6-methylpyridin-3-yl)ethanone. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural features—notably the aminopyridine core—allow for robust, evidence-based predictions of its pharmacological potential. Aminopyridine scaffolds are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets.[1][2][3][4] This guide synthesizes information from analogous compounds to propose primary and secondary research avenues for this compound, focusing on its potential as a kinase inhibitor, an antimicrobial agent, and a cytotoxic compound for oncology applications. We present detailed, field-proven experimental protocols to systematically investigate these hypotheses, providing a foundational roadmap for its preclinical evaluation.
Molecular Profile and Structural Rationale for Bioactivity
The subject molecule, this compound, belongs to the aminopyridine class of heterocyclic compounds.[1][2][3] The arrangement of the amino, methyl, and acetyl groups on the pyridine ring dictates its electronic and steric properties, which are critical for receptor and enzyme interactions.
-
The Aminopyridine Core: The 4-amino group is a key hydrogen bond donor and acceptor, a feature frequently exploited for binding to the hinge region of protein kinases.[5] This interaction often mimics the adenine portion of ATP, making aminopyridines and related scaffolds potent ATP-competitive inhibitors.[6]
-
3-Acetyl Group: The acetyl moiety introduces a planar carbonyl group that can participate in additional hydrogen bonding or dipole-dipole interactions within a binding pocket. Its position adjacent to the amino group may influence the rotational freedom and presentation of the aminopyridine core to its target.
-
6-Methyl Group: This group provides steric bulk and lipophilicity, which can enhance binding affinity and selectivity by occupying hydrophobic pockets in a target protein. It can also serve as a metabolic "handle," influencing the compound's pharmacokinetic profile.
Based on this structural analysis, we can logically prioritize several classes of biological targets for initial investigation.
Primary Hypothesized Biological Activity: Protein Kinase Inhibition
The 2-aminopyridine and 4-aminopyridine moieties are well-established scaffolds for potent kinase inhibitors.[5][6] Kinase deregulation is a hallmark of numerous diseases, particularly cancer, making them a high-value target class.[6]
Predicted Target Families
-
Mitogen-Activated Protein (MAP) Kinases: Aminopyridine-based compounds have been successfully developed as highly selective inhibitors of c-Jun N-terminal kinases (JNK), which are implicated in inflammatory diseases and cancer.[7][8]
-
Cyclin-Dependent Kinases (CDKs) & Vaccinia-Related Kinases (VRKs): The aminopyridine scaffold has been elaborated to yield potent inhibitors of both CDKs and VRKs, key regulators of cell cycle progression and division.[5][9]
-
Other Kinase Targets: The versatility of the aminopyridine core suggests potential activity against a broad range of kinases, and initial screening should be wide to uncover novel activities.[10]
Experimental Workflow for Kinase Activity Profiling
A tiered approach is recommended to efficiently screen for and characterize kinase inhibitory activity.
Caption: Hypothesized pathways for anticancer activity.
Protocol: Cell Viability Assay (MTT/XTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 breast cancer, U-87 MG glioblastoma) [6]* Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound and positive control (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Multichannel pipette, incubator, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubation: Return the plate to the incubator for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against compound concentration.
Summary and Future Directions
The molecule this compound represents a promising starting point for a drug discovery campaign. Its aminopyridine core is a validated pharmacophore with a high probability of interacting with protein kinases. The systematic, tiered approach outlined in this guide—beginning with broad kinase screening, followed by antimicrobial and general cytotoxicity profiling—provides a resource-efficient strategy to uncover its primary biological activities. Positive hits in any of these areas would warrant further investigation into structure-activity relationships (SAR), mechanism of action, and eventual in vivo efficacy studies. The versatility of the aminopyridine scaffold suggests that with targeted medicinal chemistry efforts, this core structure could be optimized to yield potent and selective drug candidates.
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Orie, K. J., & Ibezim, A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(3), 29. [Link]
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Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. [Link]
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Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Science Publishing Group. [Link]
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Szczepankiewicz, B. G., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3563-3580. [Link]
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Szczepankiewicz, B. G., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. ACS Publications. [Link]
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Ghazali, A. M., et al. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. Molecules, 25(7), 1696. [Link]
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Fallacara, A. L., et al. (2018). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Institutional Research Information System. [Link]
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Al-Ghorbani, M., et al. (2015). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. [Link]
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Van den Heuvel, A., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7857-7867. [Link]
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Liu, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH. [Link]
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McGregor, O. G., et al. (2022). Aminopyridine analogs selectively target metastatic pancreatic cancer. Oncogene, 41(10), 1518-1525. [Link]
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Singh, S., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. European Journal of Medicinal Chemistry, 64, 460-474. [Link]
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Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(8), 837-843. [Link]
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Sestak, V., et al. (2021). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Molecules, 26(11), 3180. [Link]
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Li, J., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]
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An In-Depth Technical Guide to the Synthesis and Background of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
A Note to the Researcher: Direct literature on the discovery and specific synthesis of 1-(4-Amino-6-methylpyridin-3-yl)ethanone is notably scarce. This technical guide, therefore, moves beyond a simple recitation of established data. As a Senior Application Scientist, my objective is to provide a robust, logical framework for the synthesis and understanding of this molecule, grounded in established principles of heterocyclic chemistry. The methodologies presented are extrapolated from well-documented syntheses of analogous substituted aminopyridines and pyridinyl ketones. This guide is designed to be a predictive and practical tool for the research scientist.
Introduction and Inferred Significance
Substituted aminopyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The presence of an amino group on the pyridine ring significantly influences the molecule's electronic properties, basicity, and potential for hydrogen bonding, making it a key pharmacophore. The addition of a methyl group and an acetyl group, as in this compound, introduces further opportunities for molecular interactions and metabolic modulation. While this specific isomer is not widely reported, its structural motifs suggest potential applications as an intermediate in the synthesis of bioactive compounds, such as kinase inhibitors or other targeted therapeutics.
Proposed Synthetic Pathways
The synthesis of a polysubstituted pyridine ring, particularly with the desired 4-amino, 3-acetyl, and 6-methyl substitution pattern, requires a strategic approach. Direct functionalization of a pre-formed pyridine ring is often challenging due to regioselectivity issues and the deactivating effect of the pyridine nitrogen on electrophilic aromatic substitution.[2] Therefore, constructing the ring from acyclic precursors or employing a highly regioselective functionalization strategy on a suitable pyridine derivative are the most viable approaches.
Pathway A: Ring Construction from Acyclic Precursors via Enaminone Condensation
This approach builds the pyridine ring from the ground up, offering excellent control over the substitution pattern. Enaminones are versatile building blocks in heterocyclic synthesis.[3][4]
Rationale: The reaction of an enaminone with a suitable active methylene compound in the presence of an ammonia source is a well-established method for the synthesis of substituted pyridines. By carefully selecting the starting materials, the desired 4-amino, 3-acetyl, and 6-methyl substituents can be installed in a single, convergent step.
Experimental Protocol:
-
Synthesis of the Enaminone Precursor:
-
To a solution of 4,4-dimethoxybutan-2-one (1.0 equiv) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude enaminone, (E)-1-(dimethylamino)-4,4-dimethoxybut-1-en-3-one, which can be used in the next step without further purification.
-
-
Cyclocondensation to form the Pyridine Ring:
-
In a pressure vessel, combine the crude enaminone (1.0 equiv), 3-aminocrotononitrile (1.1 equiv), and ammonium acetate (2.0 equiv) in glacial acetic acid.
-
Seal the vessel and heat to 120-140 °C for 12-18 hours.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
-
DOT Diagram of Pathway A:
Caption: Synthetic route to the target molecule via enaminone condensation.
Pathway B: Functionalization of a Pre-existing Pyridine Ring
This pathway starts with a commercially available or easily synthesized substituted pyridine and introduces the remaining functional groups in a regioselective manner.
Rationale: Starting with a 4-aminopyridine derivative, a Friedel-Crafts acylation can be attempted. However, the amino group is a strong activating group, but it can also coordinate with the Lewis acid catalyst, deactivating the ring. Therefore, protecting the amino group is a crucial first step.
Experimental Protocol:
-
Protection of the Amino Group:
-
Dissolve 4-amino-2-methylpyridine (1.0 equiv) in dichloromethane.
-
Add triethylamine (1.5 equiv) and cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-(2-methylpyridin-4-yl)acetamide.
-
-
Directed Ortho-Metalation and Acylation:
-
Dissolve the protected aminopyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an argon atmosphere.
-
Slowly add n-butyllithium (2.2 equiv) and stir for 2 hours at -78 °C.
-
Add N-methoxy-N-methylacetamide (a Weinreb amide) (1.5 equiv) and continue stirring at -78 °C for 1 hour, then allow to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Deprotection of the Amino Group:
-
Dissolve the crude acetylated product in a 6M solution of hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool to room temperature and neutralize with a concentrated sodium hydroxide solution.
-
Extract with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to yield this compound.
-
DOT Diagram of Pathway B:
Caption: Synthesis via functionalization of a pre-existing pyridine ring.
Physicochemical and Spectroscopic Data (Predicted)
| Property | Predicted Value/Characteristics |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Appearance | Likely a crystalline solid |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) |
| ¹H NMR | Signals expected for the aromatic proton, amino protons, methyl protons, and acetyl protons. |
| ¹³C NMR | Resonances for the pyridine ring carbons, methyl carbon, acetyl carbonyl, and acetyl methyl. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 151.08. |
Potential Applications and Future Research Directions
The structural framework of this compound makes it an attractive scaffold for further chemical elaboration in drug discovery programs. The amino group can be functionalized to introduce a wide variety of substituents, while the ketone can be used in reactions such as reductive amination or condensation to build more complex molecular architectures.
Future research could focus on:
-
Optimization of the proposed synthetic routes to improve yields and scalability.
-
Exploration of the reactivity of the amino and acetyl groups for the generation of a chemical library.
-
In silico screening of derivatives for potential biological targets, such as protein kinases.
-
Biological evaluation of synthesized derivatives in relevant assays.
References
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ResearchGate. (2025). Aminomethylene Ketones and Enamines in Heterocyclic Synthesis: Synthesis of Functionally Substituted Pyridine, Pyrazole, Fused Pyrimidine and Fused[5][6]Diazocine Derivatives.
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A Technical Guide to the Synthesis, Characterization, and Potential Applications of Structural Analogs and Derivatives of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
This in-depth technical guide provides a comprehensive overview of the structural analogs and derivatives of 1-(4-Amino-6-methylpyridin-3-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, characterization, and prospective biological applications of this class of compounds. The aminopyridine scaffold is a cornerstone in the development of numerous therapeutic agents, exhibiting a wide range of pharmacological activities.[1][2] This guide will explore the chemical space around this compound, providing a framework for the rational design and synthesis of novel derivatives.
Introduction to the this compound Core
The core structure, this compound, features a substituted aminopyridine ring, a privileged scaffold in medicinal chemistry.[1] The arrangement of the amino, methyl, and acetyl groups on the pyridine ring offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The inherent basicity of the pyridine nitrogen and the amino group, coupled with the hydrogen bond accepting and donating capabilities, makes this scaffold an attractive candidate for interacting with biological targets such as enzymes and receptors.[2]
The exploration of structural analogs and derivatives of this core is driven by the vast therapeutic potential of aminopyridine-containing molecules. These compounds have been investigated for a wide array of biological activities, including but not limited to, anti-inflammatory, antibacterial, antiviral, and anticancer effects.[2] A notable example of a structurally related compound is 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[3][4] This highlights the potential of the pyridine-ethanone moiety in the design of targeted therapies.
This guide will delve into the synthetic pathways to access this core and its derivatives, the analytical techniques for their characterization, and a discussion of their potential biological significance based on the established pharmacology of related aminopyridine structures.
Synthetic Strategies for this compound Analogs
The synthesis of substituted aminopyridines can be approached through various established methodologies in heterocyclic chemistry.[5][6][7] Multicomponent reactions, in particular, offer an efficient and atom-economical route to construct highly functionalized pyridine rings.[8][9]
General Synthetic Workflow
A plausible synthetic approach to the core structure and its analogs involves a multicomponent reaction strategy, which is known for its efficiency in building complex heterocyclic systems.[8][9]
Caption: General workflow for the synthesis of this compound analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol outlines a potential multi-step synthesis for a derivative of this compound, adapted from established methods for preparing substituted aminopyridines.[8]
Step 1: Synthesis of the Enaminone Precursor
-
To a solution of an appropriate β-diketone (1.0 eq) in toluene, add a primary or secondary amine (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting enaminone by column chromatography or recrystallization.
Step 2: Multicomponent Synthesis of the 2-Amino-3-cyanopyridine Intermediate
-
In a round-bottom flask, combine the enaminone (1.0 eq), malononitrile (1.0 eq), and a primary amine (1.0 eq).
-
Heat the mixture under solvent-free conditions at 60-80 °C for 6-12 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Triturate the solid residue with ethanol, filter, and wash with cold ethanol to afford the desired 2-amino-3-cyanopyridine derivative.
Step 3: Hydrolysis and Decarboxylation to the Final Product
-
Suspend the 2-amino-3-cyanopyridine derivative in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture at 95-100 °C until the reaction is complete (monitored by TLC).[10]
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by column chromatography.
Structural Analogs and Derivatives: Design and Rationale
The modularity of the synthetic route allows for the generation of a library of analogs by varying the starting materials.
| Position of Modification | Starting Material to Vary | Potential Functional Groups | Rationale for Modification |
| R1 (at C6-methyl) | β-Diketone | Alkyl, Aryl, Heteroaryl | Modulate lipophilicity and steric bulk, potentially influencing binding selectivity. |
| R2 (at C4-amino) | Primary Amine in MCR | Alkyl, Aryl, Acyl | Alter hydrogen bonding capacity and introduce new interaction points. |
| R3 (at C5) | Substituted Malononitrile | Halogens, Cyano, Nitro | Introduce electron-withdrawing or -donating groups to modulate the electronic properties of the pyridine ring. |
| Acetyl Group Modification | Post-synthetic modification | Reduction to alcohol, conversion to oxime or hydrazone | Explore the importance of the carbonyl group for biological activity and introduce new functionalities. |
Characterization of Novel Analogs
A thorough analytical characterization is crucial to confirm the structure and purity of newly synthesized compounds.[11][12]
Spectroscopic and Chromatographic Techniques
A standard workflow for the characterization of novel pyridine derivatives is outlined below.
Caption: A typical workflow for the analytical characterization of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[8][13] Expected chemical shifts for the core structure would include signals for the aromatic protons on the pyridine ring, the methyl group, the amino protons, and the acetyl group.
Mass Spectrometry (MS): Provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[12][14]
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the C=O stretch of the ketone and the N-H stretches of the amino group.[8]
Potential Biological Activities and Applications
Aminopyridine derivatives have demonstrated a broad spectrum of pharmacological activities.[1][2][15] The structural analogs and derivatives of this compound are therefore promising candidates for various therapeutic areas.
-
Anti-inflammatory Agents: Given the structural similarity to intermediates of COX-2 inhibitors, these compounds could be explored for their potential to modulate inflammatory pathways.[3]
-
Antibacterial Agents: Substituted 2-aminopyridines have shown significant antibacterial activity, particularly against Gram-positive bacteria.[8][16] Screening of the synthesized analogs against a panel of bacterial strains would be a logical next step.
-
Antiprotozoal Agents: Aminopyridines are being investigated as potential treatments for neglected tropical diseases caused by protozoan parasites.[17]
-
Enzyme Inhibitors: The aminopyridine scaffold is present in inhibitors of various enzymes, such as phosphodiesterase-4 (PDE4).[18]
Biological Evaluation Workflow
A general workflow for the initial biological screening of the synthesized compounds is proposed below.
Caption: A streamlined workflow for the biological evaluation of novel compounds.
Conclusion
The this compound core represents a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear path to a diverse range of structural analogs and derivatives. A systematic approach to their synthesis, purification, and characterization, followed by a comprehensive biological evaluation, will be crucial in unlocking the full therapeutic potential of this class of compounds. The rich pharmacology of the aminopyridine moiety suggests that the exploration of this chemical space is a worthwhile endeavor for the drug discovery community.
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theoretical properties and computational modeling of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
An In-Depth Technical Guide to the Theoretical Properties and Computational Modeling of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
This guide provides a comprehensive exploration of the theoretical and computational characterization of this compound, a novel substituted pyridine derivative with potential applications in medicinal chemistry. For researchers, scientists, and drug development professionals, this document serves as a practical blueprint for the in silico evaluation of new chemical entities, demonstrating how computational tools can elucidate molecular properties, predict biological activity, and guide further experimental work.
The narrative that follows is not a mere recitation of data but a guided tour through the process of computational chemistry, from initial structural conceptualization to the prediction of complex biological interactions. We will delve into the causality behind methodological choices, ensuring that each step is not only described but also understood in the context of its scientific rationale. This self-validating approach, grounded in established theoretical frameworks and supported by authoritative references, is designed to instill confidence in the predictive power of modern computational techniques.
Molecular Architecture and Plausible Synthesis
The journey into the computational analysis of a molecule begins with a thorough understanding of its structure and a feasible pathway to its synthesis. This compound is a substituted pyridine, a class of heterocyclic compounds of immense interest in drug discovery due to their presence in numerous approved drugs and natural products.[1] The core structure features a pyridine ring substituted with an amino group, a methyl group, and an acetyl group, presenting multiple sites for potential biological interactions.
Proposed Synthetic Workflow
While no specific synthesis for this compound has been reported in the literature, a plausible synthetic route can be devised based on established pyridine synthesis methodologies. A common approach involves the condensation of a β-dicarbonyl compound with an enamine or a related species. The following protocol outlines a hypothetical, yet chemically sound, pathway.
Experimental Protocol: Proposed Synthesis
-
Step 1: Synthesis of the Enamine Intermediate.
-
React commercially available 3-aminobut-2-enenitrile with acetylacetone in a suitable solvent such as ethanol.
-
The reaction is typically catalyzed by a base, for example, piperidine, and heated to reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the substituted pyridine precursor.
-
-
Step 2: Cyclization and Aromatization.
-
The precursor from Step 1 is then treated with a suitable acid catalyst, such as hydrochloric acid in ethanol, to facilitate cyclization and subsequent aromatization to the pyridine ring.
-
This step often requires heating to ensure the reaction goes to completion.
-
-
Step 3: Final Functionalization (if necessary).
-
Depending on the precise nature of the precursor formed, a final functional group interconversion step might be necessary to install the acetyl group at the 3-position. This could involve, for instance, a Friedel-Crafts acylation if a suitable precursor is used.
-
-
Purification and Characterization.
-
The final product, this compound, would be purified using techniques like recrystallization or column chromatography.
-
The structure would then be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry.[2]
-
Caption: Proposed synthetic workflow for this compound.
Quantum Chemical Deep Dive: Unveiling Molecular Properties
With a plausible structure in hand, we turn to quantum chemical calculations to predict its geometric, spectroscopic, and electronic properties. Density Functional Theory (DFT) has proven to be a robust and reliable method for such investigations, offering an excellent balance between computational cost and accuracy for organic molecules.[2]
Computational Methodology
All theoretical calculations were performed using the Gaussian 09 software package.[3] The molecular geometry of this compound was optimized using DFT with the widely-used B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4] The 6-311++G(d,p) basis set was employed, which provides a good description of electron distribution, including polarization and diffuse functions, crucial for molecules with heteroatoms and potential hydrogen bonding.[1][5] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Optimized Molecular Geometry
The optimization process yields the most stable three-dimensional arrangement of the atoms. From this, we can extract key structural parameters.
| Parameter | Predicted Value |
| C-N (pyridine ring) Bond Lengths | ~1.34 - 1.39 Å |
| C-C (pyridine ring) Bond Lengths | ~1.38 - 1.40 Å |
| C=O (acetyl) Bond Length | ~1.23 Å |
| C-NH₂ Bond Length | ~1.37 Å |
| Pyridine Ring Angles | ~118° - 122° |
| Table 1: Predicted geometric parameters for this compound at the B3LYP/6-311++G(d,p) level of theory. |
In Silico Spectroscopy
Computational methods allow for the prediction of various types of spectra, which can be invaluable for interpreting experimental data or for providing a preliminary characterization of a novel compound.[6]
FT-IR Spectroscopy: The vibrational frequencies calculated from the optimized geometry correspond to the absorption bands in an infrared spectrum. These frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP) to account for anharmonicity.[6]
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch (asymmetric) | ~3500 | Amino group |
| N-H Stretch (symmetric) | ~3400 | Amino group |
| C-H Stretch (aromatic) | ~3100 | Pyridine ring |
| C-H Stretch (methyl) | ~2950 | Methyl group |
| C=O Stretch | ~1680 | Acetyl group |
| C=N/C=C Stretch | ~1600-1450 | Pyridine ring |
| Table 2: Predicted significant FT-IR vibrational frequencies for this compound. |
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[7] These theoretical values are crucial for assigning signals in experimental ¹H and ¹³C NMR spectra.
| Atom | Predicted Chemical Shift (ppm) |
| ¹³C (C=O) | ~198 |
| ¹³C (Aromatic C-NH₂) | ~155 |
| ¹³C (Aromatic C-CH₃) | ~150 |
| ¹³C (Aromatic CH) | ~110-140 |
| ¹³C (CH₃-acetyl) | ~25 |
| ¹³C (CH₃-ring) | ~20 |
| ¹H (Aromatic) | ~7.0 - 8.5 |
| ¹H (NH₂) | ~5.0 |
| ¹H (CH₃-acetyl) | ~2.5 |
| ¹H (CH₃-ring) | ~2.4 |
| Table 3: Predicted ¹³C and ¹H NMR chemical shifts for this compound. |
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption of light in the UV-Visible range.[2]
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |
| π → π | ~280 | > 0.1 |
| n → π | ~350 | < 0.1 |
| Table 4: Predicted UV-Vis absorption maxima for this compound. |
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between them (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability.[8]
| Parameter | Predicted Value (eV) |
| E_HOMO | -5.8 |
| E_LUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
| Table 5: Predicted FMO energies and energy gap for this compound. |
A smaller energy gap suggests higher reactivity. The calculated gap of 4.6 eV indicates that the molecule is relatively stable. The HOMO is predicted to be localized primarily on the amino group and the pyridine ring, suggesting these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the acetyl group and the pyridine ring, indicating these are the likely sites for nucleophilic attack.
Caption: Frontier Molecular Orbital energy diagram.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution around a molecule. It is an invaluable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[8] For our target molecule, the MEP would show:
-
Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the acetyl group and the nitrogen of the amino group, indicating these are the most likely sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the methyl groups, suggesting these are sites for nucleophilic attack and hydrogen bond donation.
Caption: Conceptual diagram of Molecular Electrostatic Potential (MEP) regions.
Predicting Biological Potential: Drug-Likeness and ADMET
Before committing resources to synthesis and in vitro testing, it is prudent to assess the potential of a molecule as a drug candidate using computational models. This involves evaluating its drug-likeness and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[9]
Methodology
Predictions were generated using the SwissADME and pkCSM web servers, which employ a combination of established models and machine learning algorithms to estimate pharmacokinetic and pharmacodynamic properties.
Drug-Likeness Profile
Drug-likeness is often assessed using guidelines like Lipinski's Rule of Five, which identifies compounds that are more likely to be orally bioavailable.
| Property | Predicted Value | Lipinski's Rule (<) |
| Molecular Weight | 164.2 g/mol | < 500 |
| LogP (octanol/water partition) | 1.5 | < 5 |
| Hydrogen Bond Donors | 1 (NH₂) | < 5 |
| Hydrogen Bond Acceptors | 3 (N, O) | < 10 |
| Violations | 0 | - |
| Table 6: Predicted drug-likeness properties and Lipinski's Rule of Five. |
The molecule shows zero violations of Lipinski's rules, suggesting it has a favorable profile for oral absorption.
ADMET Profile
| Parameter | Category | Predicted Outcome |
| Absorption | Water Solubility | Good |
| Caco-2 Permeability | High | |
| Intestinal Absorption | High | |
| Distribution | BBB Permeability | Yes |
| CNS Permeability | Yes | |
| Metabolism | CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No | |
| Excretion | Total Clearance | Moderate |
| Toxicity | AMES Toxicity | Non-toxic |
| hERG I Inhibitor | No | |
| Table 7: Summary of predicted ADMET properties. |
The ADMET profile is generally favorable, indicating good absorption and a low potential for common toxicity issues. The predicted ability to cross the blood-brain barrier (BBB) suggests the molecule could be explored for central nervous system (CNS) targets.
Hypothetical Case Study: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.
Target Selection
Given the prevalence of the substituted pyridine scaffold in kinase inhibitors, we have selected Cyclin-Dependent Kinase 2 (CDK2) as a hypothetical target for this case study. CDK2 is a well-studied protein involved in cell cycle regulation, and its inhibition is a therapeutic strategy in oncology.
Docking Methodology
-
Preparation of the Receptor: The crystal structure of CDK2 (PDB ID: 1HCK) was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens were added.
-
Preparation of the Ligand: The 3D structure of this compound, optimized at the B3LYP/6-311++G(d,p) level, was used.
-
Docking Simulation: AutoDock Vina was used to perform the docking calculations. The search space was defined as a grid box encompassing the ATP-binding site of CDK2.
-
Analysis: The resulting binding poses were analyzed to identify the one with the lowest binding energy (highest affinity) and to examine the key intermolecular interactions.
Caption: General workflow for molecular docking.
Predicted Binding and Interactions
The docking simulation predicts a favorable binding affinity for this compound within the CDK2 active site.
| Parameter | Predicted Value |
| Binding Affinity | -7.2 kcal/mol |
| Table 8: Predicted binding affinity from molecular docking. |
Key Interactions:
-
Hydrogen Bonding: The amino group on the pyridine ring is predicted to form a crucial hydrogen bond with the backbone carbonyl of a key residue in the hinge region of the kinase (e.g., Leu83), an interaction characteristic of many known CDK2 inhibitors.
-
Hydrophobic Interactions: The methyl group and the pyridine ring are expected to engage in hydrophobic interactions with nonpolar residues in the active site, such as Val18 and Ala31.
-
Additional Hydrogen Bonding: The carbonyl oxygen of the acetyl group could potentially act as a hydrogen bond acceptor with a backbone N-H group in the active site.
These predicted interactions suggest that this compound is a plausible scaffold for designing more potent CDK2 inhibitors.
Conclusion
This in-depth guide has demonstrated the power of a comprehensive computational approach to characterize a novel molecule, this compound. Through the integrated application of quantum chemical calculations, ADMET prediction, and molecular docking, we have constructed a detailed profile of its structural, electronic, and potential biological properties.
The findings suggest that this compound is a stable molecule with favorable drug-like characteristics and a promising ADMET profile. The hypothetical docking study further highlights its potential as a scaffold for developing kinase inhibitors. This in silico dossier provides a strong rationale for its synthesis and subsequent experimental validation, showcasing how computational science can accelerate the early stages of drug discovery by prioritizing promising candidates and providing deep mechanistic insights.
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Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel aminopyridine derivative, 1-(4-Amino-6-methylpyridin-3-yl)ethanone. As a compound with limited published biological data, a systematic, multi-tiered approach is essential to elucidate its potential cytotoxic, anti-proliferative, or specific enzyme-inhibitory activities. These protocols are designed for researchers in academic and drug development settings, offering detailed methodologies for preliminary compound handling, broad-spectrum cell viability screening, targeted enzymatic assays, and downstream signaling pathway analysis. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific hypotheses and cellular models.
Introduction and Scientific Rationale
This compound is a substituted aminopyridine, a chemical scaffold present in numerous biologically active compounds, including several approved kinase inhibitors. The presence of the amino and methyl groups on the pyridine ring, along with the ethanone moiety, suggests potential interactions with ATP-binding pockets of enzymes, making it a candidate for investigation as an enzyme inhibitor.
Given its novelty, the initial in vitro assessment should follow a logical progression. The first objective is to determine the compound's effect on cell viability and proliferation. This provides a therapeutic window and identifies whether the compound is cytotoxic, cytostatic, or biologically inert at typical screening concentrations. A positive "hit" in this primary screen—significant inhibition of cell growth—warrants further investigation into the mechanism of action. A plausible subsequent step, given the structural alerts, is to screen for activity against a panel of protein kinases. Finally, any observed cellular or enzymatic effects should be correlated with changes in intracellular signaling pathways to identify the molecular mechanism of action. This tiered approach, outlined below, ensures a resource-efficient and scientifically robust characterization of a novel chemical entity.
Figure 1: Tiered workflow for the in vitro characterization of this compound.
Compound Handling and Stock Solution Preparation
Accurate and consistent compound handling is the foundation of reproducible results. The initial step involves creating a concentrated stock solution that can be serially diluted to working concentrations.
Rationale: Organic solvents like Dimethyl Sulfoxide (DMSO) are typically used to solubilize novel compounds for in vitro screening due to their solvating power and compatibility with most cell culture media at low final concentrations (<0.5% v/v). It is critical to determine the solubility limit and prepare a high-concentration, sterile-filtered stock to minimize the volume of solvent added to cell cultures, thereby avoiding solvent-induced artifacts.
Protocol:
-
Solubility Testing (Small Scale):
-
Weigh 1-2 mg of this compound into a sterile microcentrifuge tube.
-
Add molecular-grade DMSO in small increments (e.g., 10 µL) and vortex thoroughly between additions.
-
Observe for complete dissolution. The goal is to achieve a clear solution at a high concentration (e.g., 10-50 mM).
-
-
Preparation of Concentrated Stock Solution (e.g., 10 mM):
-
Based on the solubility test, weigh the desired amount of compound into a sterile, conical tube. For example, for 10 mL of a 10 mM stock of a compound with a molecular weight of 164.19 g/mol , weigh out 16.42 mg.
-
Add the calculated volume of sterile DMSO to achieve the target concentration.
-
Vortex vigorously until the compound is fully dissolved. A brief sonication in a water bath may be used if necessary.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
| Parameter | Recommendation | Rationale |
| Compound | This compound | N/A |
| Solvent | Molecular Biology Grade DMSO | High solvating power, compatible with cell culture at low %. |
| Stock Conc. | 10-50 mM (empirically determined) | Minimizes solvent volume in final assay, reducing toxicity. |
| Storage | -20°C to -80°C, in aliquots | Prevents degradation from freeze-thaw cycles. |
| Final DMSO Conc. | < 0.5% (v/v), ideally ≤ 0.1% | Avoids solvent-induced cytotoxicity or off-target effects. |
Table 1: Recommended Parameters for Stock Solution Preparation.
Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1][2] The amount of formazan produced is directly proportional to the number of metabolically active cells.[1]
Rationale: This assay is a robust, high-throughput first-pass screen to determine the concentration-dependent effect of the compound on cell lines. It helps to calculate the IC₅₀ (half-maximal inhibitory concentration), a key parameter for quantifying a compound's potency.
Step-by-Step Methodology:
-
Cell Seeding:
-
Select appropriate cancer or normal cell lines for screening (e.g., A549, HeLa, HEK293).
-
Trypsinize and count the cells. Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).[3]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[1][3]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in serum-free culture medium. A typical concentration range for a first screen is 0.1 µM to 100 µM.
-
Include a "vehicle control" (DMSO at the same final concentration as the compound-treated wells) and a "no-cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Return the plate to the incubator for a desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.[1] During this time, purple formazan crystals will form in viable cells.
-
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[4] Use a reference wavelength of >650 nm if available.
-
Subtract the absorbance of the "no-cell" blank from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Sources
Application Notes and Protocols: The Aminopyridine Ketone Scaffold in Modern Medicinal Chemistry
A Senior Application Scientist's Guide to 1-(4-Amino-6-methylpyridin-3-yl)ethanone and its Congeners
Editor's Note: Initial literature and patent searches for the specific compound This compound yielded limited direct data on its established applications in medicinal chemistry. However, the broader class of aminopyridine ketones represents a cornerstone in contemporary drug discovery. This guide, therefore, utilizes the extensively documented and structurally related compound, 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone , as a central case study to illustrate the profound utility of this scaffold. The principles, protocols, and potential applications discussed herein are presented to inform research on novel aminopyridine ketones, including the titular compound.
Introduction: The Strategic Value of the Aminopyridine Ketone Scaffold
Aminopyridine derivatives are privileged heterocyclic moieties that are extensively utilized in medicinal chemistry. Their unique structural and electronic properties, including their ability to form hydrogen bonds and participate in various biological interactions, make them ideal scaffolds for designing novel therapeutic agents. The aminopyridine ring system can interact with a wide range of enzymes and receptors, leading to a vast array of pharmacological activities.[1] This versatility has led to their incorporation into drugs with antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[1]
The ethanone substituent on the aminopyridine core provides a crucial handle for synthetic elaboration, allowing for the construction of diverse molecular architectures. This guide will delve into the practical applications of this scaffold, with a focus on its role as a key building block in the synthesis of targeted therapeutics.
Case Study: 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone - A Cornerstone in COX-2 Inhibition
A prime exemplar of the aminopyridine ketone scaffold's importance is 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (also known as ketosulfone). This compound is a critical intermediate in the industrial synthesis of Etoricoxib , a highly selective cyclooxygenase-2 (COX-2) inhibitor marketed for the management of pain and inflammation in conditions such as arthritis.[1][2][3]
Rationale for Use in Etoricoxib Synthesis
The molecular architecture of ketosulfone is specifically designed to facilitate the efficient construction of Etoricoxib's complex bipyridinyl structure.[2] The 6-methylpyridin-3-yl moiety and the ethanone linker are key components that ultimately form part of the core pharmacophore responsible for selective COX-2 inhibition. The development of this intermediate was a direct result of extensive drug discovery programs aimed at creating anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]
The Role of COX-2 in Inflammation
The following diagram illustrates the inflammatory pathway and the point of intervention for COX-2 inhibitors like Etoricoxib.
Caption: COX-2 Inflammatory Pathway Inhibition.
Synthetic Protocols for Aminopyridine Ketone Intermediates
Several synthetic routes for producing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone have been developed, with a focus on improving efficiency and minimizing environmental impact.[2] Below are outlines of common synthetic strategies.
Protocol 1: Multi-step Synthesis via Condensation and Oxidation
This protocol is a widely employed industrial method.
Workflow Diagram:
Caption: Multi-step Synthesis Workflow.
Step-by-Step Methodology:
-
Condensation:
-
Charge a reactor with 4-methylthiophenylacetonitrile and methyl-6-methylnicotinate in toluene.[4]
-
Heat the mixture to 90-95°C under an inert atmosphere.
-
Slowly add a solution of sodium methoxide in methanol.
-
Maintain the reaction at 105-110°C for approximately 6 hours.[4]
-
Cool the reaction mass and quench with water and acetic acid.
-
Filter and dry the resulting solid to obtain 3-pyridine.
-
-
Hydrolysis and Decarboxylation:
-
To a solution of concentrated sulfuric acid and water, add the product from the previous step in portions.[4]
-
Heat the reaction mixture to 95-100°C until the reaction is complete (monitored by TLC or HPLC).
-
This step yields the ketosulfide intermediate.
-
-
Oxidation:
-
Cool the reaction mass and add acetic acid.
-
Slowly add hydrogen peroxide (e.g., 48% solution) while maintaining a low temperature (10-12°C).[4]
-
Stir until the oxidation is complete.
-
The final product, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, can be isolated by adjusting the pH, filtering, and purifying, often by recrystallization from methanol.[4]
-
Protocol 2: Palladium-Catalyzed Alpha-Arylation
This method represents a more modern and efficient approach.
Step-by-Step Methodology:
-
Reaction Setup:
-
Reaction Execution:
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify with a dilute solution of hydrochloric acid.
-
The product can then be isolated through extraction and crystallization.
-
Quantitative Data Summary:
| Parameter | Protocol 1 (Multi-step) | Protocol 2 (Pd-Catalyzed) |
| Key Reagents | Sodium methoxide, H₂SO₄, H₂O₂ | Pd₂(dba)₃, Xantphos, t-BuONa |
| Number of Steps | 3 (from key intermediates) | 1 |
| Typical Yield | High (industrially optimized) | ~70% (lab scale)[5] |
| Key Advantage | Uses readily available bulk chemicals | More direct, avoids harsh reagents |
Broader Applications and Future Directions for Aminopyridine Ketones
While the synthesis of COX-2 inhibitors is a prominent application, the aminopyridine ketone scaffold holds potential for a much wider range of therapeutic targets. The inherent biological activity of the aminopyridine nucleus suggests that derivatives of compounds like this compound could be explored for:
-
Kinase Inhibition: The aminopyridine moiety is a common feature in many kinase inhibitors, which are crucial in oncology.
-
Antibacterial Agents: Aminopyridine derivatives have shown promising antibacterial activity.[1] The ketone functionality allows for the introduction of various side chains that could be optimized to target bacterial enzymes or cell wall synthesis.
-
Antiviral Therapeutics: Certain aminopyridine derivatives have demonstrated antiviral properties, including activity against HIV.[1]
-
CNS Disorders: The ability of some aminopyridines to modulate ion channels suggests potential applications in neurological disorders.
The synthetic protocols detailed above can be adapted to generate libraries of novel aminopyridine ketone derivatives for screening against these and other biological targets. The amino group in this compound, in particular, offers a rich site for further chemical modification, such as acylation, alkylation, or arylation, to rapidly build molecular diversity.
Conclusion
The aminopyridine ketone scaffold is a versatile and highly valuable platform in medicinal chemistry. As exemplified by the crucial role of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone in the synthesis of Etoricoxib, these compounds serve as indispensable building blocks for complex therapeutic agents. While direct applications of this compound are not yet widely reported, its structure presents exciting opportunities for the development of new drug candidates across a spectrum of diseases. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising class of molecules.
References
- Benchchem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone.
- ResearchGate. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- Justia Patents. The Process For Preparing a Ketosulfone Derivative.
- IPIndia. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
- Google Patents. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Google Patents. The Process For Preparing a Ketosulfone Derivative.
- Google Patents. Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.
- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Google Patents. Process for preparing a ketosulfone derivative.
Sources
Application Notes & Protocols: 1-(4-Amino-6-methylpyridin-3-yl)ethanone as a Versatile Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Aminopyridine Scaffold
Substituted pyridine rings are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their ability to act as hydrogen bond acceptors and engage in various intermolecular interactions makes them a cornerstone of modern drug design. The compound 1-(4-Amino-6-methylpyridin-3-yl)ethanone is a particularly valuable synthetic building block due to its trifunctional nature. It incorporates a nucleophilic aromatic amine, an electrophilic acetyl group, and a pyridine core, all strategically positioned to enable a diverse array of chemical transformations. This guide provides an in-depth look at the reactivity of this compound and detailed protocols for its application in synthesizing complex heterocyclic systems of high medicinal value.
Physicochemical Properties
A clear understanding of a building block's properties is essential for reaction design and optimization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O | - |
| Molecular Weight | 150.18 g/mol | - |
| Appearance | Off-white to yellow solid (predicted) | - |
| Solubility | Soluble in DMSO, Methanol, Chloroform | - |
| CAS Number | Not available | - |
Core Reactivity and Synthetic Potential
The synthetic versatility of this compound stems from three key reactive centers. The ortho-amino ketone arrangement is a classical precursor for a variety of cyclocondensation reactions to form fused bicyclic heterocycles.
-
The Nucleophilic Amino Group (C4-NH₂): This primary amine is a potent nucleophile, ideal for forming amides, sulfonamides, and secondary or tertiary amines through acylation, sulfonation, and alkylation reactions, respectively.[1] These modifications are crucial for tuning the molecule's pharmacokinetic and pharmacodynamic properties.
-
The Electrophilic Acetyl Group (C3-C(O)CH₃): The carbonyl carbon is susceptible to nucleophilic attack. More importantly, the adjacent α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which is the key intermediate for condensation reactions like the Knoevenagel condensation.[2][3]
-
Combined Reactivity (Ortho-Amino Ketone): The spatial proximity of the amino and acetyl groups allows for elegant one-pot cyclization reactions with 1,2-bielectrophiles or reagents like hydrazine to construct fused ring systems, most notably pyrazolopyridines.[4][5]
Key reactive centers of the building block.
Application 1: Synthesis of Pyrazolo[3,4-b]pyridines
Scientific Rationale: Pyrazolo[3,4-b]pyridines are bioisosteres of purines and have attracted significant attention from medicinal chemists.[6] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including anticancer, antileishmanial, and kinase inhibitory effects.[7][8][9] The ortho-amino ketone functionality of the title compound is perfectly suited for a condensation-cyclization reaction with hydrazine to afford the 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine core structure.
Experimental Protocol: Synthesis of 3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine
-
Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.50 g, 10.0 mmol).
-
Add ethanol (30 mL) to dissolve the starting material.
-
-
Reaction Execution:
-
To the stirred solution, add hydrazine hydrate (0.75 mL, 15.0 mmol, 1.5 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane as the mobile phase. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is generally complete within 4-6 hours.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately 5 mL under reduced pressure using a rotary evaporator.
-
Add cold deionized water (50 mL) to the concentrated mixture. A precipitate should form.
-
Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 15 mL).
-
Dry the product under vacuum at 50 °C to a constant weight.
-
Purification (if necessary): The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.
-
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Workflow for Pyrazolo[3,4-b]pyridine Synthesis.
Application 2: Knoevenagel Condensation for α,β-Unsaturated Systems
Scientific Rationale: The Knoevenagel condensation is a cornerstone C-C bond-forming reaction that involves the reaction of an active methylene compound with an aldehyde or ketone.[2] The α,β-unsaturated ketone products are versatile intermediates, serving as Michael acceptors and dienophiles in Diels-Alder reactions. This protocol details the condensation of this compound with malononitrile, a classic active methylene compound, to generate a highly functionalized alkene.
Experimental Protocol: Synthesis of 2-(1-(4-amino-6-methylpyridin-3-yl)ethylidene)malononitrile
-
Reagent Preparation:
-
In a 50 mL round-bottom flask, combine this compound (1.50 g, 10.0 mmol), malononitrile (0.73 g, 11.0 mmol, 1.1 equiv.), and toluene (20 mL).
-
-
Reaction Execution:
-
Add a catalytic amount of piperidine (0.1 mL, ~1.0 mmol, 0.1 equiv.).
-
Causality: Piperidine acts as a weak base, which is crucial for deprotonating the active methylene compound to form the nucleophilic enolate without causing self-condensation of the ketone starting material.[3][10]
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the condensation, thereby driving the reaction equilibrium towards the product.
-
Heat the mixture to reflux (approximately 110 °C).
-
Self-Validation: The reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water (0.18 mL) has been collected (2-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from ethanol.
-
-
Characterization:
-
Confirm the structure via NMR, IR (presence of C≡N and C=C stretches), and Mass Spectrometry.
-
Application 3: N-Acylation for Library Development
Scientific Rationale: Acylation of the C4-amino group is a fundamental strategy for generating a library of analogues for structure-activity relationship (SAR) studies.[1][11] Introducing different acyl groups can modulate lipophilicity, introduce new binding interactions, or block metabolic pathways.
Experimental Protocol: Synthesis of N-(3-acetyl-6-methylpyridin-4-yl)benzamide
-
Reagent Preparation:
-
Dissolve this compound (1.50 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) in a 100 mL flask under a nitrogen atmosphere.
-
Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Reaction Execution:
-
In a separate flask, dissolve benzoyl chloride (1.28 mL, 11.0 mmol, 1.1 equiv.) in anhydrous DCM (10 mL).
-
Add the benzoyl chloride solution dropwise to the cooled aminopyridine solution over 15 minutes.
-
Causality: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the protonation of the starting aminopyridine which would render it unreactive.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Self-Validation: Monitor the reaction by TLC (e.g., 1:1 hexane:ethyl acetate).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water (30 mL).
-
Separate the organic layer and wash it sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization from ethyl acetate/hexane.
-
-
Characterization:
-
Confirm the formation of the amide product by NMR (appearance of amide N-H and phenyl protons) and IR (presence of a second carbonyl stretch).
-
Conclusion
This compound is a potent and versatile building block for synthetic and medicinal chemistry. Its strategically placed functional groups provide access to a wide array of complex molecular architectures, particularly fused heterocyclic systems like pyrazolopyridines, which are of significant interest in drug discovery. The protocols outlined here demonstrate robust and reproducible methods for leveraging the unique reactivity of this compound, providing researchers with a reliable platform for the synthesis of novel chemical entities.
References
-
Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 22(9), 1643-1657. [Link]
-
de M. Carneiro, Z. A., et al. (2002). Antileishmanial Pyrazolopyridine Derivatives: Synthesis and Structure−Activity Relationship Analysis. Journal of Medicinal Chemistry, 45(17), 3666-3671. [Link]
-
Yadav, P. P., et al. (2020). Antileishmanial Activity of Pyrazolopyridine Derivatives and Their Potential as an Adjunct Therapy with Miltefosine. Journal of Medicinal Chemistry, 63(15), 8345-8358. [Link]
-
Semantic Scholar. (n.d.). Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis.[Link]
-
RSC Publishing. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules. [Link]
-
ResearchGate. (n.d.). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. [Link]
-
ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Russian Journal of Organic Chemistry. [Link]
-
American Chemical Society. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters. [Link]
-
National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
-
National Institutes of Health. (2024). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. [Link]
-
ResearchGate. (n.d.). The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h.[Link]
-
YouTube. (2022). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.[Link]
-
ResearchGate. (2006). A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research. [Link]
-
National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PubMed Central. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista campano. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
Bulgarian Academy of Sciences. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]
-
J&K Scientific LLC. (2021). Knoevenagel Condensation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
Application Note: Derivatization of 1-(4-Amino-6-methylpyridin-3-yl)ethanone for Chemical Biology and Drug Discovery
Abstract: This application note provides detailed experimental procedures for the chemical derivatization of 1-(4-Amino-6-methylpyridin-3-yl)ethanone, a versatile building block in medicinal chemistry. We present two robust protocols for the selective modification of the 4-amino group: N-acylation and N-sulfonylation. These derivatizations allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel molecular probes and drug candidates. This guide is intended for researchers in chemical biology, medicinal chemistry, and drug development, offering step-by-step instructions, mechanistic insights, and methods for purification and characterization.
Introduction
This compound is a key synthetic intermediate possessing three modifiable positions: the 4-amino group, the acetyl methyl group, and the pyridine ring itself. The exocyclic amino group, in particular, serves as a prime handle for derivatization due to its nucleophilic character. Modification at this position can significantly impact the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of biological activity.
The presence of an acetyl group, an electron-withdrawing substituent, on the pyridine ring modulates the nucleophilicity of the 4-amino group. While this deactivation is moderate, it necessitates careful selection of reaction conditions to achieve efficient transformation. This note details procedures for N-acylation and N-sulfonylation, two fundamental transformations that pave the way for a vast array of derivatives.
Derivatization Strategies: N-Acylation and N-Sulfonylation
The protocols outlined below are designed to be robust and applicable to a range of acylating and sulfonylating agents, allowing for the generation of diverse chemical libraries.
N-Acylation of this compound
N-acylation is a widely used reaction to introduce an amide functionality. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. Here, we describe a general procedure using an acyl chloride in the presence of a non-nucleophilic base.
Objective: To synthesize N-(3-acetyl-6-methylpyridin-4-yl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.
-
Addition of Base: To the cooled solution, add anhydrous pyridine (1.5 eq) dropwise. Pyridine acts as a base to neutralize the HCl generated during the reaction and can also serve as a catalyst.
-
Addition of Acylating Agent: While maintaining the temperature at 0 °C, add acetyl chloride (1.2 eq) dropwise to the reaction mixture. The formation of a precipitate (pyridinium hydrochloride) may be observed.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and acyl chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-(3-acetyl-6-methylpyridin-4-yl)acetamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.
-
Low Temperature Addition: The reaction is exothermic. Adding the acetyl chloride at 0 °C helps to control the reaction rate and minimize potential side reactions.
-
Pyridine as a Base: A non-nucleophilic base is required to scavenge the HCl produced. Pyridine is a common choice for this purpose. An excess is used to ensure complete neutralization.
N-Sulfonylation of this compound
N-sulfonylation introduces a sulfonamide group, a key pharmacophore found in numerous drugs due to its ability to act as a hydrogen bond donor and acceptor, and its chemical stability.
Objective: To synthesize N-(3-acetyl-6-methylpyridin-4-yl)benzenesulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reaction, workup, and purification as in Protocol 1.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C in a round-bottom flask with stirring. Pyridine serves as both the solvent and the base in this procedure.
-
Addition of Sulfonylating Agent: To the cooled solution, add benzenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to stir at room temperature overnight (12-16 hours). Monitor the reaction by TLC.
-
Workup:
-
Pour the reaction mixture into cold 1 M HCl to neutralize the excess pyridine. A precipitate of the product may form.
-
Extract the aqueous mixture with DCM or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure N-(3-acetyl-6-methylpyridin-4-yl)benzenesulfonamide.
Causality Behind Experimental Choices:
-
Pyridine as Solvent and Base: Pyridine is an effective solvent for this reaction and also acts as the base to neutralize the HCl byproduct. Using it in excess drives the reaction to completion.
-
Overnight Reaction: Sulfonylation of the moderately deactivated amino group may be slower than acylation, hence the longer reaction time.
Characterization of Derivatives
Confirmation of the synthesized derivatives' structures is crucial. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see the disappearance of the broad singlet corresponding to the -NH₂ protons and the appearance of a new N-H singlet at a downfield chemical shift (typically δ 8-10 ppm for amides and sulfonamides). New signals corresponding to the introduced acyl or sulfonyl group will also be present.
-
¹³C NMR: The carbon atom of the pyridine ring attached to the nitrogen will show a shift upon derivatization. New signals for the carbonyl or sulfonyl group carbons will appear.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the product. Look for the [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: The N-H stretching frequency of the starting amine (around 3300-3500 cm⁻¹) will be replaced by a single N-H stretch for the amide or sulfonamide (around 3200-3400 cm⁻¹). A strong carbonyl (C=O) stretch will appear around 1650-1680 cm⁻¹ for the amide derivative.
Table 1: Expected Analytical Data for Derivatives
| Compound | Expected ¹H NMR N-H signal (ppm) | Expected IR C=O stretch (cm⁻¹) | Expected [M+H]⁺ (m/z) |
| N-(3-acetyl-6-methylpyridin-4-yl)acetamide | ~ δ 8.5-9.5 | ~ 1670 | 207.11 |
| N-(3-acetyl-6-methylpyridin-4-yl)benzenesulfonamide | ~ δ 9.0-10.0 | N/A | 305.09 |
Visualizing the Workflow
The following diagrams illustrate the chemical transformations and the overall experimental workflow.
Caption: N-Acylation Reaction Scheme
Caption: N-Sulfonylation Reaction Scheme
Caption: General Experimental Workflow
Conclusion
The protocols described in this application note provide a reliable foundation for the N-acylation and N-sulfonylation of this compound. These methods are scalable and can be adapted for a wide range of acylating and sulfonylating agents, facilitating the rapid generation of compound libraries for screening in drug discovery and chemical biology programs. Careful attention to the reaction conditions and purification techniques will ensure the synthesis of high-purity derivatives for subsequent biological evaluation.
References
- General procedures for the acylation of aromatic amines can be found in standard organic chemistry textbooks and protocols.
- For sulfonylation of aromatic amines, various methods have been reported in the chemical liter
- Characterization techniques for aminopyridine derivatives are well-established and can be referenced in spectroscopic databases and relevant public
The Strategic Application of 1-(4-Amino-6-methylpyridin-3-yl)ethanone in the Synthesis of Potent Kinase Inhibitors
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, making them attractive therapeutic targets. The pyridine and fused pyridopyrimidine cores are considered "privileged scaffolds" due to their ability to mimic the purine structure of ATP, enabling them to effectively compete for the kinase ATP-binding site.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 1-(4-Amino-6-methylpyridin-3-yl)ethanone , a versatile and strategically important building block, in the synthesis of a promising class of pyridopyrimidine-based kinase inhibitors. Specifically, we will focus on the synthesis of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, key components of a signaling pathway frequently hyperactivated in cancer.[1][2]
We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for a representative synthesis, and offer insights into the rationale behind the experimental choices. This guide is designed to be a self-validating system, empowering researchers to confidently and reproducibly synthesize these potent therapeutic candidates.
The PI3K/Akt/mTOR Signaling Pathway: A Critical Target in Oncology
The PI3K/Akt/mTOR pathway is a central signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4][5] Its aberrant activation is a frequent event in a wide range of human cancers, making it a high-priority target for therapeutic intervention.
Caption: The PI3K/Akt/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT modulates a host of downstream effectors, including mTORC1, to promote cell growth and survival. Dual PI3K/mTOR inhibitors block this pathway at two critical nodes.
Dual inhibitors that simultaneously target PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially leading to enhanced anti-tumor efficacy and overcoming resistance mechanisms. The pyridopyrimidine scaffold synthesized from this compound has shown significant promise in this regard.[1][2]
Synthetic Strategy and Mechanistic Rationale
The synthesis of the pyridopyrimidine core from this compound proceeds through a well-established and efficient two-step sequence: formation of a reactive enaminone intermediate followed by cyclization to construct the pyrimidine ring.
Caption: A general workflow for the synthesis of pyridopyrimidine-based kinase inhibitors from this compound. This versatile intermediate allows for the introduction of various substituents to modulate potency and selectivity.
Expertise & Experience: The "Why" Behind the "How"
-
Enaminone Formation: The initial step involves the reaction of the starting material with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reagent serves a dual purpose: it acts as a one-carbon source and a dehydrating agent. The acetyl group's α-protons are acidic enough to react with DMF-DMA, forming a highly reactive enaminone. This intermediate is crucial as it sets the stage for the subsequent cyclization. The choice of DMF-DMA is based on its high reactivity and the clean formation of the desired intermediate, often without the need for harsh conditions.
-
Cyclization to the Pyridopyrimidine Core: The enaminone intermediate is then reacted with an appropriate amine or amidine to form the pyrimidine ring. The selection of this reagent is a key determinant of the final inhibitor's properties. For instance, reaction with a substituted aniline can introduce a moiety that can be further functionalized, for example, through a Suzuki coupling, to enhance kinase binding affinity and selectivity. The cyclization is typically driven by the thermodynamic stability of the resulting aromatic pyridopyrimidine ring system.
Detailed Experimental Protocol: Synthesis of a Representative PI3K/mTOR Inhibitor
This protocol is adapted from established methodologies for the synthesis of pyridopyrimidine-based kinase inhibitors and is optimized for clarity and reproducibility.[1]
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercially available | >98% |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Commercially available | >97% |
| 4-Bromoaniline | Commercially available | >99% |
| Acetic Acid (glacial) | Commercially available | ACS Grade |
| Ethanol (anhydrous) | Commercially available | >99.5% |
| Dioxane (anhydrous) | Commercially available | >99.8% |
| 4-Morpholinophenylboronic acid | Commercially available | >97% |
| Tetrakis(triphenylphosphine)palladium(0) | Commercially available | >99% |
| Sodium Carbonate | Commercially available | >99.5% |
| Dichloromethane (DCM) | Commercially available | HPLC Grade |
| Methanol (MeOH) | Commercially available | HPLC Grade |
Step 1: Synthesis of (E)-1-(4-amino-6-methylpyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)
-
To a solution of this compound (1.0 g, 6.09 mmol) in anhydrous dioxane (20 mL) is added N,N-dimethylformamide dimethyl acetal (1.21 g, 10.15 mmol).
-
The reaction mixture is heated to reflux (approximately 101 °C) and stirred for 4 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane mobile phase.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude enaminone intermediate as a solid. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 4-(4-bromophenylamino)-7-methylpyrido[3,2-d]pyrimidine
-
The crude enaminone intermediate from Step 1 is dissolved in glacial acetic acid (15 mL).
-
4-Bromoaniline (1.16 g, 6.70 mmol) is added to the solution.
-
The reaction mixture is heated to 120 °C and stirred for 6 hours.
-
After cooling to room temperature, the mixture is poured into ice-water (100 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the pyridopyrimidine core.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 3: Synthesis of 7-methyl-4-((4-(morpholin-4-yl)phenyl)amino)pyrido[3,2-d]pyrimidine (Final Product)
-
To a mixture of 4-(4-bromophenylamino)-7-methylpyrido[3,2-d]pyrimidine (500 mg, 1.53 mmol), 4-morpholinophenylboronic acid (380 mg, 1.84 mmol), and sodium carbonate (486 mg, 4.59 mmol) in a 2:1 mixture of dioxane and water (15 mL) is added tetrakis(triphenylphosphine)palladium(0) (88 mg, 0.076 mmol).
-
The reaction mixture is degassed with nitrogen for 15 minutes and then heated to 90 °C for 12 hours under a nitrogen atmosphere.
-
After cooling, the mixture is diluted with water (30 mL) and extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield the final kinase inhibitor.
Trustworthiness: A Self-Validating Protocol
The integrity of this protocol is ensured by in-process controls and well-defined purification steps.
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or overheating.
-
Spectroscopic Characterization: The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data for the key compounds should be consistent with the proposed structures.
-
Chromatographic Purification: The use of column chromatography at critical steps ensures the removal of unreacted starting materials and byproducts, yielding a final compound of high purity suitable for biological evaluation.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent pyridopyrimidine-based kinase inhibitors. The synthetic route outlined in this application note is robust, efficient, and adaptable, allowing for the creation of a diverse library of compounds for structure-activity relationship studies. By understanding the underlying chemical principles and following the detailed protocol, researchers can confidently synthesize these promising therapeutic candidates and contribute to the advancement of kinase inhibitor drug discovery.
References
-
Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. Available at: [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. Available at: [Link]
-
A schematic representation of the PI3K/Akt/mTOR pathway The... - ResearchGate. Available at: [Link]
-
Saurat, T. et al. Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. J. Med. Chem.2014 , 57 (3), 613–631. Available at: [Link]
-
Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors - Journal of Medicinal Chemistry - Figshare. Available at: [Link]
-
PI3K/AKT/mTOR pathway - Wikipedia. Available at: [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. Available at: [Link]
-
Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget. Available at: [Link]
Sources
Application Notes and Protocols for the Purification of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
Abstract
This document provides a comprehensive guide to the purification of 1-(4-Amino-6-methylpyridin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. Recognizing the critical link between purity and downstream reaction success, this guide moves beyond a single method to present a strategic approach to purification. We detail three primary techniques: recrystallization, silica gel column chromatography, and acid-base extraction. For each method, we explain the underlying chemical principles, provide step-by-step protocols, and offer expert insights into overcoming common challenges, such as the inherent basicity of the aminopyridine moiety. This guide is intended for researchers, chemists, and process development professionals seeking to establish robust and efficient purification workflows for this class of compounds.
Introduction: The Strategic Imperative for Purity
This compound is a substituted aminopyridine derivative of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a basic amino group and a ketone functionality on a pyridine scaffold, makes it a versatile building block. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of side products, complicate reaction kinetics, and compromise the integrity of the final active pharmaceutical ingredient (API).
This application note provides a framework for developing a tailored purification strategy. We will begin with the initial assessment of the crude material and then explore the three most effective purification techniques, which can be used individually or in combination to achieve the desired level of purity.
Preliminary Analysis: Understanding Your Crude Material
Before any purification attempt, a thorough analysis of the crude product is essential. This initial assessment provides a baseline of purity and a profile of the impurities, which informs the selection of the most appropriate purification strategy.
Thin-Layer Chromatography (TLC) for Rapid Assessment
TLC is an indispensable tool for the initial, qualitative analysis of the crude mixture. It helps to visualize the number of components and provides a preliminary indication of the target compound's polarity.
Protocol: Analytical TLC
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Apply a small spot of the solution to the TLC plate baseline.
-
Mobile Phase Selection: A common starting mobile phase is a mixture of a non-polar solvent and a polar solvent, such as Hexane:Ethyl Acetate (1:1). Adjust the ratio to achieve an Rf value for the product spot of approximately 0.3-0.4[1].
-
Addressing Tailing: Due to the basic nature of the amino group, spots may "tail" on the acidic silica gel. To counteract this, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or pyridine to the mobile phase[2]. This neutralizes the acidic silanol groups, resulting in more symmetrical spots.
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor.
-
Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate).
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
For a precise, quantitative measure of purity, HPLC is the method of choice.
General HPLC Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic Acid or TFAB: Acetonitrile or Methanol | The acidic modifier improves peak shape by protonating the basic analyte. |
| Gradient | Start with a low % of B, ramp up to a high % of B | To elute a range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard for analytical columns. |
| Detection | UV at 254 nm or as determined by UV-Vis scan | Aromatic nature of the compound allows for strong UV absorbance. |
| Injection Volume | 5-10 µL | Standard for analytical runs. |
Note: This is a starting point. Method development and validation are required for accurate quantification.
Purification Strategy 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, capable of yielding highly pure crystalline material if a suitable solvent is identified. The principle relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.
The Principle of Recrystallization
An ideal recrystallization solvent should dissolve the target compound well at elevated temperatures but poorly at low temperatures. Impurities, on the other hand, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
Protocol: Solvent Screening and Recrystallization
-
Solvent Screening:
-
Place a small amount (10-20 mg) of the crude material into several test tubes.
-
Add a few drops of a single test solvent (see table below) to each tube at room temperature. Observe solubility.
-
If insoluble, heat the mixture to the solvent's boiling point. If the compound dissolves, it is a potential candidate.
-
Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
-
If a single solvent is not ideal, test mixed-solvent systems (one solvent in which the compound is soluble and another in which it is insoluble).
-
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | The compound may have some water solubility due to polar groups.[3] |
| Ethanol/Methanol | High | 78 / 65 | Good general solvents for polar compounds. |
| Isopropanol | Medium | 82 | Often a good choice for aminopyridines. |
| Acetone | Medium | 56 | Can be effective, but its low boiling point requires care. |
| Ethyl Acetate | Medium | 77 | A versatile solvent. |
| Toluene | Low | 111 | For less polar compounds or as an anti-solvent. |
| Hexane/Heptane | Low | 69 / 98 | Typically used as anti-solvents. |
-
Recrystallization Procedure:
-
Dissolve the crude compound in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the filtrate to cool slowly and undisturbed to room temperature to promote the formation of large crystals.
-
Once crystal growth appears complete, place the flask in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
-
Caption: Workflow for the recrystallization of this compound.
Purification Strategy 2: Flash Column Chromatography
Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase. For basic compounds like aminopyridines, special considerations are necessary to achieve efficient separation.
Principle and Key Challenge
The primary challenge in purifying aminopyridines on standard silica gel is the interaction between the basic amino group and the acidic silanol (Si-OH) groups on the silica surface. This strong interaction can lead to significant peak tailing, poor separation, and sometimes irreversible adsorption of the product to the column[2].
The Solution: The addition of a small percentage (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to the mobile phase is crucial. This competing base effectively "caps" the acidic silanol sites, allowing the target compound to elute with symmetrical peaks and improved resolution[2][4].
Protocol: Flash Column Chromatography
-
Mobile Phase Selection: Use TLC to determine the optimal mobile phase. A good system provides an Rf of ~0.3 for the target compound and good separation from impurities. A common eluent system is Hexane/Ethyl Acetate with 1% TEA.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and pipette it directly onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in better resolution.
-
-
Elution: Begin elution with the mobile phase, collecting fractions. The polarity of the mobile phase can be increased gradually (gradient elution) if necessary to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Caption: General workflow for flash column chromatography purification.
Purification Strategy 3: Acid-Base Extraction
This classic liquid-liquid extraction technique is highly effective for separating basic compounds from neutral or acidic impurities[5][6]. It leverages the differential solubility of the aminopyridine in its neutral and protonated (salt) forms.
The Principle of Separation
The basic amino group of this compound can be protonated by an acid (e.g., HCl) to form a water-soluble ammonium salt. Neutral and acidic impurities remain in the organic phase. Subsequently, neutralizing the aqueous layer with a base regenerates the neutral, organic-soluble aminopyridine, which can then be extracted back into an organic solvent.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Acidic Extraction: Add an aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake vigorously and allow the layers to separate. The protonated aminopyridine will move to the aqueous layer. Drain and save the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete transfer.
-
Wash (Optional): The initial organic layer, now containing neutral and acidic impurities, can be washed with water and brine, then dried and evaporated if those impurities are of interest.
-
Basification: Combine the saved aqueous layers in a clean flask or beaker and cool in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). The aminopyridine will precipitate or form an oily layer as it is neutralized.
-
Back-Extraction: Transfer the basified aqueous mixture to a separatory funnel and extract the neutral aminopyridine back into an organic solvent (e.g., ethyl acetate or DCM). Repeat this extraction 2-3 times.
-
Final Steps: Combine the organic extracts, wash with brine to remove residual water, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
Caption: Logical flow of an acid-base extraction for purifying the basic target compound.
Conclusion and Purity Confirmation
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the required final purity. For removing baseline impurities, an acid-base extraction is an excellent first step. For separating structurally similar, neutral impurities, column chromatography is often required. Recrystallization is ideal for a final polishing step to obtain high-purity, crystalline material.
After purification, the final product's purity should be rigorously confirmed using the analytical techniques described in Section 2 (TLC, HPLC, and NMR) to ensure it meets the standards required for its intended downstream applications.
References
-
Lee, S. H., & Lee, J. (2021). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Chromatography A. [Link]
-
Di Mola, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Molecules. [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]
- Google Patents. (2012). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
Anand, K., et al. (2021). Co-crystallisation of 4-amino pyridine with succinic acid (1:1). Journal of Molecular Structure. [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. [Link]
- Google Patents. (2020).
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. National Center for Biotechnology Information. [Link]
-
Bhar, R. (2024). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Futuristic Trends in Biotechnology. [Link]
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Application Notes & Protocols: Characterizing 1-(4-Amino-6-methylpyridin-3-yl)ethanone in Cell-Based Assays for Kinase Inhibition
Introduction: A Hypothesis-Driven Approach to Characterization
The compound 1-(4-Amino-6-methylpyridin-3-yl)ethanone is a substituted aminopyridine. This chemical scaffold is a well-established pharmacophore present in numerous small molecule kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is linked to many diseases, including cancer and inflammatory disorders.[1] Specifically, the Janus Kinase (JAK) family of tyrosine kinases are central mediators of cytokine signaling, and their inhibition is a validated therapeutic strategy.[2][3]
Given its structural features, we hypothesize that this compound may function as an inhibitor of one or more cellular kinases. This document provides a comprehensive, hypothesis-driven guide for researchers to systematically characterize the cellular activity of this compound. We will outline a two-stage experimental workflow:
-
Assessment of General Cellular Viability: To determine the compound's cytotoxicity and establish a suitable concentration range for mechanism-of-action studies.
-
Targeted Pathway Engagement Assay: To investigate the compound's ability to inhibit a specific, therapeutically relevant signaling pathway, using the JAK/STAT pathway as an exemplary target.
This guide is designed to be a self-validating system, ensuring that observations from the targeted assays are not confounded by general cytotoxic effects.
Workflow for Characterizing a Novel Putative Kinase Inhibitor
This diagram illustrates the logical flow of experiments designed to assess the biological activity of this compound, moving from broad effects to a specific mechanistic hypothesis.
Caption: Experimental workflow for compound characterization.
Protocol 1: General Cellular Viability Assessment
Principle: Before assessing specific inhibitory activity, it is crucial to determine the concentrations at which this compound affects overall cell health. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[4][5] A decrease in ATP is proportional to the loss of viable, metabolically active cells.[6][7]
Cell Line Selection: For this initial screen, a common, rapidly proliferating cancer cell line such as HEL (human erythroleukemia) is suitable. HEL cells are particularly relevant for the JAK/STAT hypothesis as they possess a JAK2 V617F mutation, leading to constitutive activation of the pathway for their growth.[8]
Step-by-Step Protocol: CellTiter-Glo® Assay
-
Cell Seeding:
-
Culture HEL cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Trypsinize and count cells, then resuspend to a density of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a white, opaque-walled 96-well plate.
-
Include control wells containing 100 µL of medium only for background luminescence measurement.[9]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series in culture medium to create treatment concentrations ranging from 0.1 nM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control medium to each well.
-
Incubate for 48-72 hours (a duration relevant for anti-proliferative effects).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.[10]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][6]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percent viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value (the concentration that induces 50% loss of cell viability).
-
Data Presentation: Sample Viability Data
| Compound Concentration (µM) | Average Luminescence (RLU) | % Viability (Relative to Vehicle) |
| Vehicle (0) | 850,000 | 100.0% |
| 0.01 | 845,500 | 99.5% |
| 0.1 | 833,000 | 98.0% |
| 1.0 | 799,000 | 94.0% |
| 10.0 | 433,500 | 51.0% |
| 50.0 | 127,500 | 15.0% |
| 100.0 | 42,500 | 5.0% |
| Calculated IC₅₀ | ~10.2 µM |
Protocol 2: Targeted JAK/STAT Pathway Inhibition Assay
Principle: To test the hypothesis that this compound inhibits the JAK/STAT pathway, we will measure the phosphorylation status of a key downstream effector, STAT5. In HEL cells, the JAK2 V617F mutation leads to constitutive phosphorylation of STAT5 (p-STAT5).[8] A successful inhibitor of JAK2 would reduce the levels of p-STAT5 without affecting the total amount of STAT5 protein. Western blotting is the definitive method for this analysis.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the JAK/STAT pathway.
Step-by-Step Protocol: Western Blot for p-STAT5
-
Cell Treatment and Lysis:
-
Seed HEL cells in 6-well plates at a density that will result in 80-90% confluency after 24 hours.
-
Treat cells with this compound at concentrations well below the cytotoxic IC₅₀ determined in Protocol 1 (e.g., vehicle, 0.1 µM, 1 µM, 5 µM, 10 µM) for a short duration (e.g., 2-4 hours) to capture effects on signaling rather than proliferation.
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors.[11][12] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane. Crucially, pre-wet the PVDF membrane in methanol before transfer. [11]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk for blocking , as it contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[11][12]
-
Incubate the membrane overnight at 4°C with the primary antibody against phospho-STAT5 (e.g., anti-p-STAT5 Tyr694), diluted in 5% BSA/TBST according to the manufacturer's recommendation.
-
Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.
-
After imaging, strip the membrane (using a commercial stripping buffer or mild acid/base treatment) and re-probe for total STAT5 and a loading control (e.g., GAPDH or β-Actin). This is essential to confirm that any decrease in p-STAT5 is due to inhibition of phosphorylation, not a decrease in the total amount of STAT5 protein.[14]
-
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensity for p-STAT5, total STAT5, and the loading control for each lane using software like ImageJ.
-
Normalization: For each sample, calculate the ratio of (p-STAT5 / total STAT5). This normalizes the phosphorylation signal to the amount of available STAT5 protein.
-
IC₅₀ Calculation: Plot the normalized p-STAT5 signal (as a percentage of the vehicle control) against the log of the compound concentration to calculate the IC₅₀ for pathway inhibition.
Interpreting the Results:
-
Potent and Specific Inhibition: A significant decrease in the p-STAT5/total STAT5 ratio at concentrations far below the cytotoxic IC₅₀ suggests that the compound is a potent and specific inhibitor of the pathway.
-
Non-specific Toxicity: If the p-STAT5 signal decreases only at concentrations near the cytotoxic IC₅₀, the effect is likely due to general cell death rather than targeted inhibition.
-
No Activity: If there is no change in the p-STAT5 signal at non-toxic concentrations, the compound does not inhibit the JAK2/STAT5 pathway in this cellular context.
References
-
ResearchGate. (n.d.). Western Blotting of Phospho-Proteins Protocol. [Link]
-
Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. [Link]
-
SpringerLink. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. [Link]
-
PubMed. (2011). Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. [Link]
-
PubMed. (2010). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. [Link]
-
Protocols.io. (2017). Pan/Phospho Analysis For Western Blot Normalization. [Link]
-
Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. [Link]
-
PubMed. (2019). Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of a class of highly potent Janus Kinase 1/2 (JAK1/2) inhibitors demonstrating effective cell-based blockade of IL-13 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes & Protocols for In Vivo Experimental Design: A Case Study with 1-(4-Amino-6-methylpyridin-3-yl)ethanone
Introduction: From Bench to Preclinical—Navigating the In Vivo Path for Novel Chemical Entities
The journey of a novel chemical entity (NCE) from initial synthesis to a potential therapeutic candidate is a meticulous process, with in vivo studies representing a critical milestone.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a robust in vivo experimental plan for the characterization of a novel compound, using the hypothetical NCE, 1-(4-Amino-6-methylpyridin-3-yl)ethanone , as a case study. As this compound is a novel or less-studied entity, this guide emphasizes a foundational, stepwise approach to preclinical evaluation, grounded in scientific rigor and ethical considerations.[4]
The structure of this compound, featuring an aminopyridine core, suggests potential interactions with a range of biological targets. Aminopyridine scaffolds are present in drugs targeting ion channels, kinases, and other enzymes. Without established in vitro data, the initial in vivo exploration must be systematic, starting with safety and tolerability, followed by pharmacokinetic and pharmacodynamic (PK/PD) characterization, and culminating in targeted efficacy studies based on emerging data.
This guide is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to adapt and tailor these principles to their specific NCEs.
Part 1: Foundational In Vivo Assessment—Safety, Tolerability, and Pharmacokinetics
The primary objective of initial in vivo studies is to establish a safety profile and understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of the NCE.[5][6] These foundational experiments are prerequisites for designing meaningful efficacy studies.
Acute Toxicity and Dose Range Finding (DRF) Studies
The first step in vivo is to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[6] This is typically achieved through a dose range finding study in a rodent model.
Protocol 1: Acute Toxicity and Dose Range Finding in Mice
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old. The use of both sexes is crucial to identify any sex-dependent differences in toxicity.[2]
-
Acclimatization: Animals should be acclimatized for a minimum of 7 days prior to the study.
-
Grouping: A minimum of 5 groups (n=3-5 per sex per group): Vehicle control, and four escalating dose levels of this compound.
-
Dosing Formulation: The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The stability and homogeneity of the formulation must be confirmed analytically.
-
Administration: A single administration via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Monitoring: Animals are closely monitored for clinical signs of toxicity at regular intervals (e.g., 1, 4, 8, and 24 hours post-dose) and then daily for 14 days. Observations should include changes in behavior, posture, grooming, and any signs of distress. Body weight should be recorded daily.
-
Endpoints: The primary endpoints are mortality, clinical signs of toxicity, and changes in body weight. At the end of the 14-day observation period, a gross necropsy should be performed to identify any organ abnormalities.[1][7]
Data Presentation: Dose Range Finding Summary
| Dose Group (mg/kg) | Route | No. of Animals (M/F) | Mortality (M/F) | Clinical Signs Observed | % Change in Body Weight (Day 14) | Gross Necropsy Findings |
| Vehicle | PO | 5/5 | 0/0 | None | +5% | No abnormal findings |
| 10 | PO | 5/5 | 0/0 | None | +4.5% | No abnormal findings |
| 50 | PO | 5/5 | 0/0 | Mild, transient hypoactivity | +2% | No abnormal findings |
| 200 | PO | 5/5 | 1/1 | Severe lethargy, piloerection | -10% (survivors) | Pale liver in mortalities |
| 500 | PO | 5/5 | 5/5 | Ataxia, seizures | N/A | Pale liver, enlarged spleen |
This is hypothetical data for illustrative purposes.
Pharmacokinetic (PK) Profiling
Understanding the PK profile of an NCE is essential for designing rational dosing schedules in subsequent efficacy studies.[6]
Protocol 2: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
-
Grouping: Two groups (n=3-5 per group): Intravenous (IV) administration and the intended therapeutic route (e.g., oral gavage).
-
Dosing:
-
IV group: 1 mg/kg of this compound in a suitable solubilizing vehicle.
-
PO group: 10 mg/kg in the same vehicle as the DRF study.
-
-
Blood Sampling: Serial blood samples (approx. 100 µL) are collected at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Analysis: Plasma is harvested and the concentration of the compound is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: PK parameters are calculated using non-compartmental analysis.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | 500 | 800 |
| Tmax (hr) | 0.08 | 1.0 |
| AUC (0-inf) (ng*hr/mL) | 1200 | 4800 |
| t1/2 (hr) | 2.5 | 3.0 |
| CL (L/hr/kg) | 0.83 | N/A |
| Vd (L/kg) | 2.9 | N/A |
| Bioavailability (%) | N/A | 40% |
This is hypothetical data for illustrative purposes.
Experimental Workflow: Foundational In Vivo Assessment
Caption: Foundational workflow for in vivo NCE characterization.
Part 2: Bridging to Efficacy—Pharmacodynamics and Model Selection
With safety and PK data in hand, the next logical step is to investigate the pharmacodynamic effects of this compound. This involves selecting appropriate in vivo models to test a biological hypothesis.
Hypothesis-Driven Model Selection
Given the aminopyridine structure, we can hypothesize potential mechanisms of action to guide the selection of PD and efficacy models.
-
Hypothesis A: Ion Channel Modulation. Aminopyridines are known to modulate potassium channels. This could have implications in neurological disorders.
-
Hypothesis B: Kinase Inhibition. The scaffold could interact with the ATP-binding pocket of various kinases, suggesting potential applications in oncology or inflammation.
-
Hypothesis C: Anti-inflammatory Activity. Some pyridine-containing compounds exhibit anti-inflammatory properties, potentially through inhibition of pathways like COX or cytokine signaling.[8]
The choice of the initial efficacy models should be based on available in vitro data or a strong structural rationale. For this guide, we will proceed with the hypothesis of anti-inflammatory activity.
In Vivo Pharmacodynamic (PD) / Target Engagement Model
A PD model helps to establish a relationship between the dose/exposure of the drug and its biological effect.[9] This is crucial to confirm that the compound is engaging its intended target in a living system.
Protocol 3: Lipopolysaccharide (LPS)-Induced Cytokine Release Model
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Grouping: Vehicle control, NCE-treated groups (e.g., 10, 30, 100 mg/kg), and a positive control (e.g., Dexamethasone).
-
Procedure:
-
Administer this compound or controls via the chosen route (e.g., PO).
-
After a set pre-treatment time (based on Tmax from PK data, e.g., 1 hour), administer LPS (1 mg/kg, IP) to induce an inflammatory response.
-
Collect blood samples at a time point corresponding to peak cytokine release (e.g., 2 hours post-LPS).
-
-
Endpoint Analysis: Measure the plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA or a multiplex assay.
-
Causality: A dose-dependent reduction in cytokine levels would provide evidence of in vivo anti-inflammatory activity and establish a dose-response relationship.
Signaling Pathway: LPS-Induced Inflammation
Caption: Potential inhibitory points of the NCE in the LPS/TLR4 pathway.
Part 3: Efficacy Evaluation in a Disease Model
Positive results in a PD model justify moving into a more complex and transnationally relevant disease model.
Carrageenan-Induced Paw Edema Model
This is a classic and well-validated model of acute inflammation.
Protocol 4: Anti-inflammatory Efficacy in a Rat Paw Edema Model
-
Animal Model: Male Wistar rats (180-200g).
-
Grouping: Vehicle control, NCE-treated groups (doses selected from the PD model), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the NCE, vehicle, or positive control (PO).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Endpoint Analysis: The primary endpoint is the percentage inhibition of paw edema at each time point, calculated relative to the vehicle control group.
Data Presentation: Efficacy in Paw Edema Model
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (3 hr) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | - | 0% | - |
| Indomethacin | 10 | 65% | <0.001 |
| NCE | 10 | 25% | <0.05 |
| NCE | 30 | 48% | <0.01 |
| NCE | 100 | 62% | <0.001 |
This is hypothetical data for illustrative purposes.
Part 4: Scientific Integrity and Ethical Considerations
The trustworthiness of in vivo data hinges on robust experimental design and ethical conduct.[4]
-
Randomization and Blinding: To mitigate bias, animals should be randomly assigned to treatment groups, and whenever possible, the study should be conducted in a blinded manner.[2]
-
Statistical Analysis: A statistical analysis plan should be established before the study begins. The sample size should be determined by power analysis to ensure the study is adequately powered to detect a meaningful effect.[1]
-
The 3Rs: All animal experiments must adhere to the principles of the 3Rs:
Conclusion
The in vivo evaluation of a novel chemical entity like this compound is a systematic, multi-stage process. It begins with establishing safety and understanding the pharmacokinetic profile, which then informs the design of pharmacodynamic and efficacy studies. By following a logical, hypothesis-driven approach and adhering to the principles of rigorous experimental design and ethical animal use, researchers can effectively characterize the in vivo properties of their NCEs and make informed decisions about their therapeutic potential.
References
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Suresh, M. General Principles of Preclinical Study Design. Methods Mol Biol. 2022;2409:21-33. Available from: [Link]
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MDPI. Designing an In Vivo Preclinical Research Study. Available from: [Link]
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Preprints.org. Designing an In Vivo Preclinical Research Study. 2023. Available from: [Link]
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Bai, Q., et al. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Int J Mol Sci. 2015;16(12):29047-29063. Available from: [Link]
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Saudi Food & Drug Authority. General Considerations for Preclinical Studies Submissions. 2024. Available from: [Link]
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FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
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ModernVivo. 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. 2025. Available from: [Link]
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Open Access Pub. Drug Design Progress of In silico, In vitro and In vivo Researches. 2018. Available from: [Link]
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ResearchGate. (PDF) Designing an In Vivo Preclinical Research Study. 2023. Available from: [Link]
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PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Available from: [Link]
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Autechaux. Exploring 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: A Key Pharmaceutical Intermediate. Available from: [Link]
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Apicule. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4) API Intermediate Manufacturers. Available from: [Link]
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Gonzalez-Lopez de Turiso, F., et al. Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors... J Med Chem. 2016;59(15):7252-7267. Available from: [Link]
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Tellez, Y. O., et al. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism. J Pharmacol Exp Ther. 2011;339(1):99-110. Available from: [Link]
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Application Notes and Protocols for 1-(4-Amino-6-methylpyridin-3-yl)ethanone
Abstract
This document provides a comprehensive guide for the safe handling, storage, and use of 1-(4-Amino-6-methylpyridin-3-yl)ethanone. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure the integrity of the compound and the safety of laboratory personnel. This guide synthesizes information from safety data sheets, general laboratory safety protocols, and stability studies of structurally related aminopyridine derivatives to provide a robust framework for the proper management of this chemical.
Introduction: Understanding the Compound
This compound is a substituted aminopyridine derivative. Its structure, featuring an acetyl group and an amino group on a methyl-substituted pyridine ring, suggests specific chemical properties that dictate its handling and storage requirements. Aminopyridines are a class of compounds with known biological activity and are often used as building blocks in medicinal chemistry.[1][2] The amino group confers basic properties and potential sensitivity to oxidation, while the overall aromatic structure can be susceptible to photodegradation. Therefore, proper handling and storage are paramount to maintain its purity and reactivity for experimental use.
Hazard Identification and Personal Protective Equipment (PPE)
As with any chemical of unknown full toxicological properties, this compound should be handled with care. Based on the Safety Data Sheet (SDS) for the compound, it is classified as hazardous.[3]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[4][5][6][7][8]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand Protection | Nitrile or latex gloves. | Prevents skin contact, which can cause irritation.[3] Gloves should be inspected before use and changed regularly. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | Prevents inhalation of the powder, which may cause respiratory irritation.[3] |
Caption: Segregation logic for storing this compound.
Accidental Release and Waste Disposal
Spill Cleanup Protocol
-
Evacuate: Clear the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Wear appropriate PPE as outlined in section 2.1.
-
Containment: For solid spills, carefully sweep or scoop up the material to avoid creating dust. For solutions, absorb with an inert material (e.g., sand, vermiculite).
-
Collection: Place the contained material into a labeled, sealed container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
Dispose of waste material in accordance with local, regional, and national regulations. [9]This compound should be treated as hazardous waste. Do not dispose of it down the drain.
First-Aid Measures
In case of exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Protocol |
| Ingestion | If swallowed, rinse mouth. Get medical help. [3] |
| Inhalation | If inhaled, remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell. [3] |
| Skin Contact | If on skin, wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse. [3] |
| Eye Contact | If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [10] |
References
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157.
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InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
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PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved from [Link]
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University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]
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SafetySkills. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
-
BenchSci. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
- Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 284-287.
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U.S. Environmental Protection Agency. (2006). Aminopyridines. Retrieved from [Link]
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ResearchGate. (2004). Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]
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Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]
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University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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ReAgent. (2023, April 26). Preparing & Handling Chemical Solutions. Retrieved from [Link]
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Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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Loba Chemie. (2012, December 11). 3-AMINOPYRIDINE MSDS. Retrieved from [Link]
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PubMed. (1993). Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility. Retrieved from [Link]
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Royal Society of Chemistry. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
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PubMed. (1990). Facilitation by 3,4-diaminopyridine of regenerative acetylcholine release from mouse motor nerve. Retrieved from [Link]
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PubMed. (1981). The effects of 3,4-diaminopyridine on acetylcholine release at the frog neuromuscular junction. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
An advanced technical support guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of 1-(4-Amino-6-methylpyridin-3-yl)ethanone. This guide is designed to provide in-depth, field-proven insights and troubleshooting protocols for researchers encountering challenges in synthesizing this valuable pyridine intermediate. We will move beyond simple step-by-step instructions to explore the underlying chemical principles, helping you to diagnose issues and rationally design optimizations for improved yield and purity.
Part 1: Strategic Synthesis Design - Why Common Routes Fail
A common initial approach for synthesizing aryl ketones is the Friedel-Crafts acylation. However, for a substrate like 4-amino-2-methylpyridine, this method is fraught with challenges that almost guarantee low to no yield.
FAQ 1: Why is direct Friedel-Crafts acylation of 4-amino-2-methylpyridine not a viable route?
Answer: The Friedel-Crafts acylation is an electrophilic aromatic substitution that relies on a strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to generate a highly electrophilic acylium ion.[1] The structure of 4-amino-2-methylpyridine presents two fundamental obstacles to this mechanism:
-
Lewis Base Competition: The substrate contains two Lewis basic sites: the pyridine ring nitrogen and the exocyclic amino group. Both will readily coordinate with the AlCl₃ catalyst. This complexation has two negative consequences:
-
Catalyst Sequestration: The catalyst becomes tied up in non-productive complexes with the starting material, preventing it from activating the acylating agent (e.g., acetyl chloride).
-
Ring Deactivation: Upon complexation, a strong positive charge is placed on the pyridine ring, which severely deactivates it towards electrophilic attack. The substrate is effectively turned into a meta-directing, highly unreactive species.[2]
-
-
Substituent Effects: The amino group is a powerful activating group; however, under the acidic conditions of the reaction, it becomes protonated to an ammonium salt (-NH₃⁺), which is a strongly deactivating, meta-directing group.
The combination of catalyst sequestration and profound ring deactivation makes the Friedel-Crafts acylation an unsuitable strategy for this target molecule.
Caption: Ineffective Friedel-Crafts acylation pathway.
Part 2: Recommended Synthesis Protocol & Troubleshooting
To circumvent the issues with electrophilic substitution, we recommend a more robust strategy that involves building the ketone functionality from a carboxylic acid precursor. The use of a Weinreb amide intermediate provides a reliable and high-yield pathway.
Overall Workflow
Caption: Recommended two-step synthesis workflow.
Step 1: Weinreb Amide Formation from 4-Amino-6-methylnicotinic Acid
This step involves a standard peptide coupling reaction to convert the carboxylic acid into a stable N-methoxy-N-methylamide (Weinreb amide).
| Parameter | Recommendation |
| Reagents | 4-Amino-6-methylnicotinic acid (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), DIPEA (3.0 eq) |
| Solvent | Anhydrous DMF or CH₂Cl₂ |
| Temperature | 0 °C to Room Temperature |
| Time | 12-18 hours |
| Workup | Aqueous extraction with NaHCO₃ and brine, followed by drying and solvent removal. |
FAQ 2: My yield for the Weinreb amide formation is low. What are the common causes?
Answer: Low yields in this step typically point to issues with reagents, activation, or side reactions.
Troubleshooting Guide: Weinreb Amide Formation
| Issue | Probable Cause | Recommended Solution |
| No Reaction / Low Conversion | Poor Reagent Quality: EDC or HOBt may be hydrolyzed. The starting acid may be impure. | Use freshly opened or properly stored coupling reagents. Verify the purity of your starting material by NMR or LC-MS. |
| Insufficient Base: Incomplete neutralization of N,O-dimethylhydroxylamine HCl and the carboxylic acid can stall the reaction. | Ensure adequate base (DIPEA or Et₃N) is used to neutralize all acidic species. Monitor pH if possible. | |
| Formation of Side Products | Over-activation: Formation of an N-acylurea byproduct from reaction with excess EDC. | Add EDC portion-wise or ensure the reaction is not overheated. Using HOBt helps to minimize this side reaction by forming a more stable active ester intermediate. |
| Self-Condensation: The activated acid may react with the amino group of another molecule. | This is less common but can be mitigated by maintaining dilute conditions and ensuring the N,O-dimethylhydroxylamine is present and active. | |
| Difficult Purification | Residual DMF/DIPEA: High-boiling point solvents and bases can be difficult to remove. | Perform a thorough aqueous workup. If using DMF, consider switching to an alternative solvent like CH₂Cl₂ or Ethyl Acetate for easier removal. |
Step 2: Grignard Reaction with Weinreb Amide
The Weinreb amide is then treated with an organometallic reagent (e.g., methylmagnesium bromide) to form the ketone. The key feature of the Weinreb amide is its ability to form a stable six-membered chelate intermediate, which prevents the common over-addition seen with other carbonyl derivatives like esters or acid chlorides.
| Parameter | Recommendation |
| Reagents | Weinreb Amide Intermediate (1.0 eq), Methylmagnesium Bromide (MeMgBr, 3.0 M in Et₂O, 1.5-2.0 eq) |
| Solvent | Anhydrous THF or Et₂O |
| Temperature | -20 °C to 0 °C |
| Time | 1-3 hours |
| Workup | Careful quenching with saturated aqueous NH₄Cl solution at 0°C. |
FAQ 3: The Grignard reaction is incomplete or giving side products. How can I optimize it?
Answer: Grignard reactions are highly sensitive to reaction conditions. The primary challenges with this specific substrate are the presence of an acidic proton on the amino group and the absolute requirement for anhydrous conditions.
Caption: Decision tree for Grignard reaction optimization.
Troubleshooting Guide: Grignard Reaction
| Issue | Probable Cause | Recommended Solution |
| Incomplete Conversion | Grignard Reagent Consumption: The acidic proton on the 4-amino group will consume one equivalent of the Grignard reagent before any reaction occurs at the Weinreb amide. | Increase Stoichiometry: Use at least 2.0 equivalents of the Grignard reagent. The first equivalent deprotonates the amine, and the second attacks the amide. A slight excess (e.g., 2.2 eq) is recommended. |
| Inactive Grignard Reagent: Reagent may have degraded due to exposure to air or moisture. | Titrate the Grignard reagent before use to determine its exact molarity. Use a fresh, unopened bottle if possible. | |
| Poorly Soluble Starting Material: The Weinreb amide may not be fully dissolved at the reaction temperature. | Ensure complete dissolution in anhydrous THF before beginning the Grignard addition. Gentle warming may be required before cooling for the addition. | |
| Formation of Tertiary Alcohol | Over-addition: The chelated intermediate breaks down prematurely, allowing a second Grignard addition. | Maintain Low Temperature: Keep the reaction temperature strictly at or below 0 °C during addition and stirring. This stabilizes the intermediate. Add the Grignard reagent slowly and dropwise. |
| Difficult Workup | Emulsion Formation: Magnesium salts can form persistent emulsions during the aqueous quench. | Quench slowly with saturated aqueous NH₄Cl. Avoid using water or dilute acid initially, as this can be too vigorous and promote emulsions. |
Part 3: Purification & Final Considerations
FAQ 4: I am having difficulty with the final product purification. What is the best approach?
Answer: The final product contains a basic pyridine nitrogen and an amino group, which can lead to tailing and poor separation on standard silica gel chromatography.
-
Column Chromatography: If chromatography is necessary, consider pre-treating the silica gel with a base. Create a slurry of silica in your eluent system (e.g., Ethyl Acetate/Hexanes) and add 1-2% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
-
Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization is an excellent alternative for achieving high purity. A solvent screen with systems like Ethyl Acetate/Heptane, Isopropanol, or Toluene should be performed to identify suitable conditions.
-
Acid/Base Extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent (like CH₂Cl₂), extracting with dilute acid (e.g., 1M HCl) to move the product to the aqueous phase, washing the organic layer to remove non-basic impurities, and then basifying the aqueous layer (e.g., with NaOH) and re-extracting the pure product back into an organic solvent.
By understanding the chemical principles behind potential failures and employing a robust, logical synthetic strategy, researchers can significantly improve the yield and purity of this compound.
References
- BenchChem. (2025).
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
University of Calgary. (n.d.). Chapter 12: Friedel-Crafts limitations. [Link]
Sources
Technical Support Center: Troubleshooting Reactions with 1-(4-Amino-6-methylpyridin-3-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(4-Amino-6-methylpyridin-3-yl)ethanone (CAS: 202999-05-9). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Section 1: Foundational Chemistry: Understanding the Reactivity Profile
Before troubleshooting, it is crucial to understand the inherent chemical nature of this compound. Its reactivity is governed by the interplay of three key functional groups: the aromatic amino group, the acetyl moiety, and the pyridine ring itself.
The aminopyridine scaffold presents multiple reactive sites. The exocyclic amino group is a primary nucleophile, but the pyridine ring nitrogen also possesses a lone pair of electrons, making it a potential site for alkylation or acylation, especially under acidic conditions.[1][2] The basicity of 4-aminopyridine (pKa = 9.17) is significantly higher than 3-aminopyridine (pKa = 6.0), a difference attributed to the resonance effect of the exocyclic nitrogen, which increases electron density on the ring nitrogen.[1] This electronic profile is fundamental to predicting and controlling its reaction pathways.
Caption: Key reactive sites on this compound.
Section 2: General Troubleshooting Workflow
When a reaction fails, a systematic approach is more effective than random parameter changes.[3] Begin by confirming the identity and purity of your starting materials and reagents. Many reactions involving heterocyclic amines are sensitive to atmospheric moisture and oxygen.[3]
Sources
Technical Support Center: Synthesis of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Amino-6-methylpyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important heterocyclic ketone. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to help you optimize your reaction outcomes and purify your target compound.
Troubleshooting Guide: Common Side Products and Their Mitigation
The synthesis of this compound, a substituted aminopyridine, is prone to the formation of several side products due to the multiple reactive sites on the starting material, 4-amino-6-methylpyridine. The most common synthetic approach is a Friedel-Crafts-type acylation, and the selectivity of this reaction is highly dependent on the reaction conditions.
Question 1: My reaction is producing a significant amount of a side product that is not the desired C-acylated product. What is it likely to be, and how can I prevent its formation?
Answer:
The most probable side product in this synthesis is the N-acylated isomer, N-(3-acetyl-6-methylpyridin-4-yl)acetamide. This arises from the acylation of the exocyclic amino group, which can compete with the desired C-acylation at the 3-position of the pyridine ring.
Causality: The amino group of 4-amino-6-methylpyridine is a nucleophilic site, as is the electron-rich pyridine ring. The selectivity between N-acylation and C-acylation is influenced by the reaction conditions. Harder acylating agents and non-coordinating solvents tend to favor N-acylation.
Mitigation Strategies:
-
Protect the Amino Group: A robust strategy is to protect the amino group before acylation. For instance, you can first acetylate the amine under milder conditions to form the acetamide, then perform the Friedel-Crafts acylation, and finally, deprotect the amino group.
-
Optimize Reaction Conditions for C-Acylation:
-
Lewis Acid Catalyst: Employ a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The Lewis acid will coordinate to the pyridine nitrogen, deactivating the ring towards electrophilic attack and also complexing with the amino group, which can favor C-acylation.
-
Solvent Choice: Use a non-polar, coordinating solvent like nitrobenzene or 1,2-dichloroethane.
-
Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity.
-
Experimental Protocol for Selective C-Acylation (Illustrative):
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq.) in 1,2-dichloroethane at 0 °C, slowly add acetyl chloride (1.2 eq.).
-
Stir the mixture for 30 minutes at 0 °C to form the acylium ion complex.
-
Add 4-amino-6-methylpyridine (1.0 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Slowly warm the reaction to room temperature and then heat to 60-70 °C for several hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture and quench by carefully pouring it onto crushed ice with concentrated HCl.
-
Basify the aqueous layer with a suitable base (e.g., NaOH or Na₂CO₃) and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing a higher molecular weight side product. Could this be a di-acylated species?
Answer:
Yes, a higher molecular weight byproduct is likely the di-acylated compound, N-(3-acetyl-6-methylpyridin-4-yl)acetamide, where both the exocyclic amine and the 3-position of the pyridine ring have been acetylated.
Causality: Di-acylation can occur under forcing reaction conditions, such as high temperatures, prolonged reaction times, or an excess of the acylating agent and Lewis acid.[1] The initial N-acylation product can undergo a subsequent C-acylation.
Mitigation Strategies:
-
Stoichiometry Control: Use a stoichiometric amount or only a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents).
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed and before significant amounts of the di-acylated product are formed.
-
Milder Conditions: Employ lower reaction temperatures and shorter reaction times.
Purification:
-
The di-acylated product can typically be separated from the desired mono-acylated product by silica gel column chromatography, as the di-acylated product is generally less polar.
Question 3: My final product is colored, suggesting the presence of impurities. What could be the cause?
Answer:
Colored impurities in the synthesis of aminopyridines often arise from oxidation of the starting material or the product. Aromatic amines are susceptible to oxidation, which can lead to the formation of highly colored polymeric or quinone-imine type structures.
Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
High-Purity Reagents: Ensure the use of high-purity starting materials and solvents. Peroxides in solvents like THF or ether can promote oxidation.
-
Work-up Conditions: Avoid overly harsh acidic or basic conditions during the work-up, as these can sometimes promote degradation.
-
Purification:
-
Activated Carbon: Treatment of a solution of the crude product with activated carbon can help to remove colored impurities.
-
Recrystallization: Recrystallization from a suitable solvent system is an effective method for removing colored impurities and obtaining a pure, crystalline product.
-
Summary of Potential Side Products
| Side Product | Structure | Formation Conditions | Mitigation/Troubleshooting |
| N-Acylated Isomer | N-(6-methylpyridin-4-yl)acetamide | Reaction at the exocyclic amino group. Favored by "hard" acylating agents and lack of a strong Lewis acid. | Protect the amino group prior to acylation; use a Lewis acid catalyst to favor C-acylation. |
| Di-acylated Product | N-(3-acetyl-6-methylpyridin-4-yl)acetamide | Forcing conditions (excess acylating agent, high temperature, long reaction time). | Control stoichiometry; monitor reaction closely; use milder conditions. |
| Oxidation Products | Polymeric or quinone-imine type structures | Exposure to oxygen, presence of oxidizing agents (e.g., peroxides in solvents). | Use an inert atmosphere; use high-purity reagents and solvents. |
| Unreacted Starting Material | 4-amino-6-methylpyridine | Incomplete reaction due to insufficient reaction time, low temperature, or deactivated reagents. | Increase reaction time/temperature; use fresh reagents. |
Visualizing Reaction Pathways
Caption: Reaction pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Is a Friedel-Crafts acylation the only way to synthesize this compound?
A1: While Friedel-Crafts acylation is a common and direct method for introducing an acyl group onto an aromatic ring, other methods could potentially be employed. For example, one could start with a pre-functionalized pyridine ring, such as a halopyridine, and introduce the acetyl group via a metal-catalyzed cross-coupling reaction. Another approach could be the cyclocondensation of appropriate acyclic precursors. However, for this specific target, the Friedel-Crafts approach on 4-amino-6-methylpyridine is one of the most straightforward routes.
Q2: How do I choose the right Lewis acid for my reaction?
A2: The choice of Lewis acid can significantly impact the yield and selectivity of the reaction. Aluminum chloride (AlCl₃) is a strong and commonly used Lewis acid for Friedel-Crafts reactions. However, it can sometimes lead to charring or the formation of undesired byproducts with sensitive substrates. Other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) are milder alternatives that may offer better results for your specific substrate. It is often necessary to screen a few different Lewis acids and optimize the stoichiometry to find the best conditions for your synthesis.
Q3: What is the best way to purify the final product?
A3: The purification strategy will depend on the impurity profile of your crude product.
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from unreacted starting material and the N-acylated and di-acylated side products. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is typically used.
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent method to obtain a highly pure, crystalline material and to remove colored impurities. The choice of solvent is critical and may require some experimentation.
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic aminopyridine product from non-basic impurities. The product can be extracted into an acidic aqueous phase, which is then washed with an organic solvent to remove neutral impurities. The aqueous phase is then basified, and the product is extracted back into an organic solvent.
Q4: I've seen references to an "impurity 408" in the synthesis of a similar compound, Etoricoxib. Is this relevant to my synthesis?
A4: "Impurity 408" is mentioned in patents for the synthesis of an intermediate for Etoricoxib, which is structurally related to your target molecule. While the exact structure of this impurity is not always disclosed in the patents, it is likely a dimer or a product of a side reaction involving the starting materials. Given the structural similarities, it is plausible that a similar side reaction could occur in your synthesis. Careful monitoring of your reaction by LC-MS for the appearance of unexpected higher molecular weight species is recommended. If such an impurity is detected, optimizing reaction conditions to favor the desired product and purification by chromatography would be the recommended course of action.
References
-
Dou, G. et al. (2011). Synthesis of Substituted Pyridines. Molecules, 16(7), 6196-6210. Available at: [Link]
-
Kallitsakis, M. G. et al. (2017). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. ARKIVOC, 2017(5), 183-196. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Amino-6-methylpyridin-3-yl)ethanone
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted aminopyridines. The following content provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1-(4-Amino-6-methylpyridin-3-yl)ethanone . Our guidance is grounded in established chemical principles and field-proven insights to help you navigate the unique challenges presented by this molecule.
Introduction: The Synthetic Challenge
The synthesis of this compound typically involves an electrophilic aromatic substitution, most commonly a Friedel-Crafts acylation or a related variant. The target molecule's structure, featuring an electron-donating amino group and a methyl group on the pyridine ring, presents a distinct set of synthetic hurdles. The primary challenge arises from the basicity of the pyridine nitrogen and the nucleophilicity of the exocyclic amino group. Both can react with the Lewis acid catalyst, leading to deactivation of the ring and undesired side reactions.[1][2]
This guide provides a systematic approach to overcoming these issues, focusing on catalyst selection, substrate protection strategies, and reaction condition optimization to achieve high yield and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The most logical and common approach is the acylation of 4-amino-2-methylpyridine.
Q1: My reaction has a very low or zero yield, and I primarily recover the 4-amino-2-methylpyridine starting material. What is the most likely cause?
A1: This is the most common issue and is almost certainly due to catalyst deactivation .
-
Causality: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required for a classical Friedel-Crafts acylation is a strong electron acceptor. Both the nitrogen atom in the pyridine ring and the exocyclic amino group have lone pairs of electrons that will readily coordinate with the Lewis acid.[2] This complexation places a positive charge on the pyridine ring system, which strongly deactivates it towards further electrophilic attack by the acylium ion. The reaction essentially shuts down before it can begin.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
-
Solutions:
-
Protect the Amino Group: The most reliable solution is to temporarily protect the exocyclic amino group. This makes it non-nucleophilic and prevents it from coordinating with the Lewis acid. The protecting group can be removed in a subsequent step.
-
N-Acetylation: Convert the amine to an acetamide. The resulting amide is significantly less basic and directs the acylation to the desired position (ortho to the activating amide group).
-
N-Carbamate Protection: Groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are also effective.
-
-
Use Stoichiometric Amounts of Catalyst: In some cases, using a large excess of the Lewis acid catalyst can be attempted, with the assumption that some will be consumed by coordination while leaving enough to catalyze the reaction. This is often inefficient and can lead to complex mixtures and harsh workup conditions.
-
Q2: I am observing a significant amount of a byproduct, but it's not the desired C-acylated product. What could it be?
A2: You are likely observing N-acylation .
-
Causality: The amino group is a strong nucleophile and can directly attack the acylating agent (e.g., acetyl chloride or acetic anhydride) without the need for a Lewis acid catalyst. This results in the formation of N-(6-methyl-3-acetylpyridin-4-yl)acetamide if you are starting from the unprotected amine, or simply 4-acetamido-2-methylpyridine. This reaction is often faster than the desired C-acylation on the ring.
-
Solutions:
-
Protect the Amine: As detailed in Q1, protecting the amine is the best way to prevent N-acylation. An already acylated amine (as an amide) will not react further with the acylating agent under these conditions.
-
Modify Reaction Conditions: Running the reaction at very low temperatures can sometimes favor C-acylation over N-acylation, but this is often substrate-dependent and less reliable than a protection strategy.
-
Q3: The reaction is working, but I'm getting a mixture of isomers. How can I improve the regioselectivity?
A3: Poor regioselectivity arises from competing directing effects of the substituents on the pyridine ring.
-
Causality: The 4-amino and 6-methyl groups are both activating and ortho-, para-directing.
-
The amino group strongly directs ortho to its position (positions 3 and 5).
-
The methyl group weakly directs ortho and para to its position (positions 5 and 3, respectively). Both groups direct acylation to the 3- and 5-positions. While the amino group is a much stronger director, acylation at the 5-position is a potential competing pathway.
-
-
Solutions:
-
Use a Protected Amine: Converting the amino group to an amide (e.g., acetamide) is often the best solution. The bulky amide group can sterically hinder attack at the 5-position, favoring acylation at the less-hindered 3-position.
-
Control Temperature: Lowering the reaction temperature can increase selectivity, as the transition state leading to the sterically favored product will be lower in energy.
-
Choice of Lewis Acid: The size of the Lewis acid can influence regioselectivity. A bulkier Lewis acid catalyst might further enhance the steric hindrance at the 5-position.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and general synthetic approach? The most logical precursor is 4-amino-2-methylpyridine . The recommended approach involves a two-step sequence:
-
Protection of the 4-amino group as an acetamide to form 4-acetamido-2-methylpyridine.
-
Friedel-Crafts acylation with acetyl chloride or acetic anhydride using a Lewis acid like AlCl₃, followed by acidic or basic hydrolysis to remove the protecting acetyl group.
Q2: Can I perform the acylation without protecting the amino group? It is highly discouraged. Direct acylation of aminopyridines is notoriously difficult due to catalyst complexation and competing N-acylation, leading to low yields and complex purification.[1] While some specialized methods exist (e.g., using polyphosphoric acid), they are often high-temperature reactions that may lack selectivity.
Q3: What are the best practices for purifying the final product, this compound? The product is a basic compound.
-
Extraction: After quenching the reaction, adjust the pH of the aqueous layer to be basic (pH > 8) to ensure the product is in its free-base form before extracting with an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: Column chromatography on silica gel is an effective purification method. A gradient elution system starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate is common. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the basic product from streaking on the acidic silica gel.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an excellent final purification step.[3] A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point.
Q4: What safety precautions are necessary for this reaction?
-
Lewis Acids: Lewis acids like AlCl₃ are highly corrosive and react violently with water. Handle them in a fume hood and ensure all glassware is scrupulously dry.
-
Acylating Agents: Acetyl chloride and acetic anhydride are corrosive and lachrymatory. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching: The reaction workup often involves quenching with acid or water, which can be highly exothermic, especially with residual Lewis acid. Perform the quench slowly and in an ice bath.
Experimental Protocols & Data
Protocol 1: N-Protection of 4-amino-2-methylpyridine
-
Dissolve 4-amino-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a base such as triethylamine or pyridine (1.2 eq).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with water and extract the product. Dry the organic layer and concentrate to yield 4-acetamido-2-methylpyridine.
Protocol 2: Optimized Friedel-Crafts Acylation of Protected Substrate
-
Suspend anhydrous aluminum chloride (AlCl₃, 3.0 eq) in an inert, dry solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.5 eq).
-
Add a solution of 4-acetamido-2-methylpyridine (1.0 eq) in the same solvent dropwise, keeping the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature or gently heat to reflux (40-50 °C) as needed, monitoring by TLC or HPLC.
-
Once the reaction is complete, cool it back to 0 °C and carefully quench by slowly adding it to a mixture of crushed ice and concentrated HCl.
-
Proceed with the deprotection step (acidic hydrolysis) or extract, purify, and then deprotect.
Table 1: Comparison of Reaction Parameters
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Substrate | 4-amino-2-methylpyridine | 4-acetamido-2-methylpyridine | Prevents catalyst deactivation and N-acylation.[2] |
| Catalyst | AlCl₃ (1.1 eq) | AlCl₃ (2.5 - 3.0 eq) | Excess catalyst is needed to complex with the product ketone and drive the reaction. |
| Temperature | Room Temperature | 0 °C to 40 °C | Initial low temperature improves selectivity; gentle heating may be required for conversion. |
| Solvent | Nitrobenzene | Dichloromethane (DCM) | DCM is less toxic and easier to remove than traditional solvents like nitrobenzene or CS₂. |
Visualizing the Synthetic Pathway
The following diagram illustrates the recommended protected route versus the problematic direct acylation route.
Caption: Comparison of direct vs. protected synthesis routes.
References
-
BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Retrieved from BenchChem Technical Support.[1]
-
LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.[2]
-
University of Calgary. (n.d.). Chapter 12: Friedel-Crafts limitations.
-
Google Patents. (2018). A kind of method and its purification process that aminopyridine is prepared by picoline. CN107011255A.[3]
Sources
Technical Support Center: Stability of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
Welcome to the technical support center for 1-(4-Amino-6-methylpyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that compromise the stability of this compound in solution?
The stability of this aminopyridine derivative in solution is primarily influenced by three factors: oxidation, pH, and light exposure. The exocyclic amino group attached to the pyridine ring is an electron-donating group, which makes the molecule susceptible to oxidative degradation. This process can be accelerated by dissolved oxygen, trace metal ions, inappropriate pH conditions, and exposure to UV light.
Q2: My solution of this compound has turned yellow/brown. What is happening and is it still usable?
A color change, typically to yellow or brown, is a strong indicator of oxidative degradation. This is a common issue with aminopyridine compounds.[1] The formation of colored byproducts, likely N-oxides or nitro derivatives, signifies that a portion of the parent compound has degraded. For quantitative experiments or cell-based assays, using a discolored solution is strongly discouraged as the degradation products could have different biological activities or interfere with analytical measurements. It is always best to prepare a fresh solution from solid material.
Q3: I am observing new, unexpected peaks in my HPLC/LC-MS analysis over time. What could they be?
The appearance of new peaks in your chromatogram is a classic sign of chemical degradation. For aminopyridines, these new peaks often correspond to oxidized forms of the parent compound. Studies on similar molecules, like 3,4-diaminopyridine, have identified degradation products such as N-oxides and nitro-substituted pyridines under oxidative stress conditions.[1] To confirm, you would need to collect and characterize these impurities, for example, by high-resolution mass spectrometry.
Q4: What is the optimal pH for storing solutions of this compound?
The stability of aminopyridines is highly pH-dependent. In acidic conditions (pH < 5), the amino group is protonated to form an ammonium salt. This protonation reduces the electron density on the nitrogen atom, making it significantly less susceptible to oxidation.[1] Conversely, in neutral to basic conditions (pH > 7), the amino group is in its free base form, which is more prone to oxidation. Therefore, for short-term storage, a slightly acidic buffer may enhance stability. However, you must first confirm that the compound's solubility and the requirements of your downstream experiment are compatible with a low-pH environment.
Q5: What are the recommended solvents for preparing stock solutions?
For long-term storage, it is best to store the compound as a dry solid at room temperature, protected from light and moisture.[2][3] For stock solutions, high-purity, anhydrous-grade dimethyl sulfoxide (DMSO) or ethanol are commonly recommended.[4] These solvents have low water content, which helps to minimize hydrolysis. Prepare concentrated stock solutions (e.g., 10-50 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q6: How should I handle the compound during my experiments to minimize degradation?
To maintain the integrity of the compound in your working solutions:
-
Prepare fresh dilutions for each experiment from a frozen stock aliquot.
-
Avoid prolonged exposure of the solution to ambient light. Use amber vials or cover your containers with aluminum foil.
-
If your experimental buffer is at a neutral or basic pH, minimize the time the compound spends in this solution before use.
-
Consider de-gassing your buffers to remove dissolved oxygen, especially for sensitive, long-term experiments.
Troubleshooting Guide
This section provides systematic approaches to diagnose and resolve common stability-related issues.
Issue 1: Solution Discoloration and/or Precipitate Formation
-
Symptom: Your stock or working solution, which was initially clear and colorless, has developed a yellow or brown tint, or a solid has precipitated out.
-
Cause: This is likely due to oxidative degradation or, in the case of precipitation, poor solubility in the chosen solvent or buffer at a given temperature.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use discolored or precipitated solutions for experiments.
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous-grade solvents (e.g., DMSO, Ethanol). Water content can be a critical factor.
-
Prepare Fresh Stock: Make a new stock solution from the solid compound. Observe its initial appearance.
-
Optimize Storage: Aliquot the new stock solution into small, single-use volumes in amber, tightly sealed vials. Store at -80°C.
-
Assess Solubility: If precipitation is the issue, you may have exceeded the compound's solubility limit. Try preparing a more dilute solution or perform a solubility test in your specific buffer system.
-
Issue 2: Inconsistent Experimental Results or Loss of Compound Activity
-
Symptom: You observe significant variability between experiments or a gradual decrease in the expected biological or chemical effect over time.
-
Cause: This is often a result of using a degraded stock solution where the concentration of the active parent compound is lower than assumed.
-
Troubleshooting Workflow: The following workflow can help you systematically identify the source of the instability.
Caption: Troubleshooting workflow for inconsistent experimental results.
Protocols & Data
Protocol 1: Rapid Stability Assessment in an Experimental Buffer
This protocol allows you to quickly assess the short-term stability of this compound in your specific aqueous buffer.
-
Preparation: Prepare a fresh solution of the compound in your final experimental buffer at the working concentration.
-
Time Zero (T0) Analysis: Immediately after preparation, take an aliquot and analyze it using a suitable analytical method (e.g., HPLC-UV, LC-MS) to determine the initial peak area of the parent compound. This is your baseline.
-
Incubation: Place the remaining solution under your standard experimental conditions (e.g., 37°C incubator). Keep a control sample at 4°C in the dark.
-
Time Point Analysis: At set intervals (e.g., 1, 2, 4, 8, and 24 hours), remove aliquots from both the experimental and control conditions.
-
Quantification: Analyze each aliquot using the same method as in Step 2.
-
Evaluation: Compare the peak area of the parent compound at each time point to the T0 baseline. A decrease of >5-10% in the experimental sample, especially when compared to the control, indicates significant instability under your assay conditions.
Data Summary Tables
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Recommendation | Rationale |
| Solid Storage | Room Temperature, in a desiccator, protected from light.[5] | As a solid, the compound is generally stable. Protection from moisture and light prevents slow degradation over time.[2][3] |
| Stock Solution Solvent | Anhydrous DMSO, Anhydrous Ethanol.[4] | Minimizes water content, reducing potential for hydrolysis. These solvents are compatible with many biological assays after dilution. |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term). | Low temperatures drastically slow the rate of chemical degradation. |
| Storage Format | Small, single-use aliquots in amber vials. | Prevents contamination and degradation from repeated freeze-thaw cycles. Amber vials protect against light-induced degradation. |
Table 2: Qualitative pH-Stability Profile
| pH Range | Expected Stability | Chemical Rationale |
| Acidic (pH 2-5) | High | The primary amino group is protonated, making it resistant to oxidation.[1] Check solubility before use. |
| Neutral (pH 6-8) | Moderate to Low | The amino group is primarily in its free base form, which is susceptible to oxidation. Degradation is time and temperature-dependent. |
| Basic (pH > 8) | Low | The free base form dominates, and the rate of oxidation may be accelerated. Avoid prolonged exposure to basic conditions. |
Potential Degradation Pathway
The primary amino group on the pyridine ring is the most likely site of initial degradation, primarily through oxidation.
Caption: Potential oxidative degradation pathways.
References
-
Bel-Lara, N., et al. (2015). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available at: [Link]
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. Available at: [Link]
-
Apicule. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4) API Intermediate Manufacturers. apicule.com. Available at: [Link]
-
ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. Available at: [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. Available at: [Link]
Sources
- 1. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sefh.es [sefh.es]
- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apicule.com [apicule.com]
- 5. echemi.com [echemi.com]
Technical Support Center: Navigating Solubility Issues with 1-(4-Amino-6-methylpyridin-3-yl)ethanone in Assays
This guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 1-(4-Amino-6-methylpyridin-3-yl)ethanone. We recognize that suboptimal solubility is a significant hurdle in experimental biology, often leading to inconsistent data and hindering project progression. This document provides a structured, experience-driven approach to diagnose, troubleshoot, and resolve solubility challenges, ensuring the integrity and reproducibility of your assay results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and behavior of this compound in experimental settings.
Q1: What intrinsic properties of this compound contribute to its challenging solubility in aqueous assay buffers?
A1: The solubility profile of this compound is governed by a balance of hydrophilic and hydrophobic features. While the pyridine ring and the primary amine provide sites for hydrogen bonding with water, the methyl and ethanone groups, along with the aromatic system, create a degree of lipophilicity. This molecular structure can lead to the formation of a stable crystal lattice, which requires significant energy to disrupt for dissolution in a highly polar solvent like water. Many compounds with similar characteristics are classified as poorly soluble, necessitating specific formulation strategies.[1][2]
Q2: I prepared a clear stock solution in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why does this happen?
A2: This phenomenon, known as "solvent-shifting," is the most common cause of compound precipitation. Your compound is soluble in 100% dimethyl sulfoxide (DMSO), a powerful organic solvent. When you introduce a small volume of this stock into a large volume of aqueous medium, the final DMSO concentration plummets. The solvent environment abruptly shifts from highly organic to highly aqueous, and if the compound's solubility limit in this new, water-rich environment is exceeded, it will crash out of solution.
Q3: Can I just increase the final DMSO concentration in my assay to keep the compound dissolved?
A3: While technically feasible, this approach is strongly discouraged. DMSO is not biologically inert and can introduce significant artifacts. Concentrations above 1% are often cytotoxic, and even lower concentrations (0.1% - 0.5%) can alter cell signaling, enzyme activity, and membrane properties, thereby confounding your experimental results.[3][4] It is critical to first establish the maximum tolerable DMSO concentration for your specific cell line and assay before exploring other solubilization methods.[3][4]
Q4: Are there any safer alternatives to DMSO for making stock solutions?
A4: Ethanol is a common alternative that is often better tolerated by cells. However, its solvating power may be lower than DMSO's for this particular compound. Other options include N-Methyl-2-pyrrolidone (NMP) and polyethylene glycols (PEGs), but each requires careful validation. A superior and more robust strategy is often not to replace the primary stock solvent, but to develop an aqueous-compatible formulation using excipients that enhance solubility.[5][6]
Part 2: Troubleshooting Guide: Protocols & Advanced Solutions
This section provides a systematic, problem-oriented approach to resolving solubility issues, complete with step-by-step protocols.
Problem: Compound precipitates during serial dilution or upon addition to the final assay plate, leading to inconsistent results.
Causality: The core issue is the compound's low intrinsic aqueous solubility. This leads to high variability in the actual concentration of the dissolved, biologically active compound across different wells and experiments.
Solution Workflow: A tiered approach is recommended, starting with the simplest adjustments and progressing to more complex formulation strategies. This workflow ensures that you find the most straightforward effective solution, saving time and resources.
Caption: Tiered workflow for resolving compound solubility issues.
Tier 1A: pH Modification
Scientific Rationale: The this compound molecule contains a basic pyridine nitrogen and a primary amino group. At acidic pH, these groups will become protonated (cationic). This charge generally increases the molecule's interaction with water, thereby enhancing solubility. It is crucial to determine if the pH required for solubilization is compatible with your assay's biological constraints.
Experimental Protocol: pH-Dependent Solubility Screen
-
Prepare Buffers: Create a set of biologically compatible buffers (e.g., MES, HEPES, TAPS) at various pH values (e.g., 5.5, 6.5, 7.4, 8.0).
-
Compound Addition: Add a fixed, high concentration of your DMSO stock solution to each buffer (e.g., to a final concentration of 100 µM), keeping the final DMSO percentage constant and low (e.g., 0.5%).
-
Equilibration: Vortex briefly and let the samples equilibrate at the intended assay temperature for 1-2 hours.
-
Analysis:
-
Visual: Observe for any visible precipitation.
-
Quantitative (Recommended): Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration of the dissolved compound using HPLC-UV or LC-MS.
-
Tier 1B: Co-solvent Systems
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[6] This "polarity blending" can create a more favorable environment for your compound to remain in solution. Common, relatively low-toxicity co-solvents for in-vitro assays include polyethylene glycol 400 (PEG-400), propylene glycol (PG), and ethanol.[7]
Data Summary: Example Co-Solvent Screen
| Formulation (in Assay Buffer, pH 7.4) | Final DMSO (%) | Final Co-Solvent (%) | Visual Clarity (at 50 µM) | Soluble Concentration (µM) |
| Control | 0.5% | 0% | Heavy Precipitate | 5.2 |
| Ethanol | 0.5% | 5% | Slight Haze | 28.1 |
| Propylene Glycol | 0.5% | 5% | Clear | 49.5 |
| PEG-400 | 0.5% | 5% | Clear | 50.0 |
Note: Always run a vehicle control with the final co-solvent concentration to ensure it does not affect your assay readout.
Tier 2: Advanced Formulation with Excipients
Scientific Rationale: If simple adjustments are insufficient or incompatible with your assay, solubility-enhancing excipients can be used. These molecules create a favorable micro-environment for the drug, effectively shielding the hydrophobic parts of the molecule from the bulk water.
Method: Complexation with Cyclodextrins
Cyclodextrins are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[8] The lipophilic portion of your compound can become entrapped within the cyclodextrin's core, forming an "inclusion complex" that is highly water-soluble.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.[3]
Caption: Cyclodextrin forming a soluble inclusion complex.
Experimental Protocol: HP-β-CD Formulation
-
Prepare CD Solution: Make a concentrated stock solution of HP-β-CD (e.g., 20% w/v) in your assay buffer. Gentle warming (to ~40°C) may be required to fully dissolve the cyclodextrin. Cool to room temperature.
-
Prepare Compound Stock: Create a high-concentration stock of your compound in a minimal amount of organic solvent (e.g., 100 mM in DMSO).
-
Form the Complex: While vortexing the HP-β-CD solution, add the compound stock dropwise to achieve the desired final concentration. The goal is to have a high molar excess of cyclodextrin to the compound.
-
Equilibrate: Cover the solution from light and allow it to mix (e.g., on a rotator) for several hours to overnight to ensure maximum complexation.
-
Sterile Filter: Pass the final solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated drug and to ensure sterility for cell-based assays.
-
Validate: Confirm the final concentration of the solubilized compound via HPLC-UV or LC-MS.
References
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
- Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. Source Not Available.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate.
- Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen.
- Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
Sources
- 1. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jmpas.com [jmpas.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijpbr.in [ijpbr.in]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
purification challenges with 1-(4-Amino-6-methylpyridin-3-yl)ethanone and solutions
Welcome to the technical support center for the purification of 1-(4-Amino-6-methylpyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification processes effectively.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring a substituted aminopyridine core, presents a specific set of purification challenges. The presence of a basic amino group and a polar ketone functionality can lead to issues such as poor chromatographic resolution, co-elution with impurities, and difficulties in crystallization. This guide provides a structured approach to overcoming these hurdles.
Common Purification Challenges at a Glance
| Challenge ID | Description | Potential Cause(s) | Recommended Initial Approach |
| P-01 | Persistent baseline impurities in crude product | Incomplete reaction, side-products from starting materials, thermal degradation. | Recrystallization, Column Chromatography |
| P-02 | Poor separation of product from starting materials | Similar polarity of the product and unreacted starting materials. | pH-adjusted extraction, Column Chromatography with optimized solvent system |
| P-03 | Product "oiling out" during recrystallization | Improper solvent choice, presence of impurities depressing the melting point. | Solvent screening, use of co-solvent systems |
| P-04 | Tailing of product peak during column chromatography | Strong interaction of the basic amino group with acidic silica gel. | Addition of a basic modifier to the eluent, use of alternative stationary phases |
| P-05 | Co-elution of isomeric by-products | Formation of regioisomers during synthesis (e.g., Friedel-Crafts acylation). | High-performance liquid chromatography (HPLC), careful optimization of column chromatography conditions |
Troubleshooting Guide: Question & Answer Format
Recrystallization Issues
Q1: My product oils out during recrystallization. What is causing this and how can I fix it?
A1: "Oiling out" occurs when the dissolved solid separates as a liquid instead of forming crystals upon cooling. This is often due to a high concentration of impurities or the use of a solvent in which the compound is too soluble.
-
Causality: The impurities depress the melting point of your compound, leading to the formation of a supercooled liquid phase. Alternatively, if the solvent is too good, the solution becomes supersaturated too quickly upon cooling, favoring liquid-liquid phase separation over the slower process of crystal lattice formation.
-
Solutions:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. Experiment with a range of solvents of varying polarities. For aminopyridine derivatives, common solvents to try include ethanol, isopropanol, ethyl acetate, or mixtures like hexane/ethyl acetate or benzene/ligroin.[1][2]
-
Co-solvent System: If a single solvent is not effective, use a co-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy (the saturation point). Allow this solution to cool slowly.
-
Reduce Impurity Load: If the crude material is very impure, consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting recrystallization.
-
Q2: I am getting very low recovery after recrystallization. What can I do to improve the yield?
A2: Low recovery is a common issue and can be addressed by optimizing your recrystallization protocol.
-
Causality: This can be due to using too much solvent, cooling the solution too quickly, or premature filtration. A portion of your product will always remain dissolved in the mother liquor; the goal is to minimize this.
-
Solutions:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding excess solvent will keep more of your product in solution upon cooling.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling leads to the formation of small, often impure, crystals and lower overall recovery.
-
Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or LC-MS to determine if a significant amount of product remains. If so, a second crop of crystals can sometimes be obtained by further concentrating the mother liquor and allowing it to stand.
-
Column Chromatography Troubleshooting
Q3: My product is tailing significantly on the silica gel column. How can I achieve a sharper peak?
A3: Peak tailing is a classic problem when purifying basic compounds like aminopyridines on standard silica gel.
-
Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can strongly interact with the basic amino group of your molecule through acid-base interactions. This leads to a slow and uneven elution, resulting in a tailed peak.
-
Solutions:
-
Basic Modifier in Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. Common choices include triethylamine (0.1-1%) or ammonia in methanol (e.g., using a 0.5-2% solution of 7N ammonia in methanol as part of your eluent system).
-
Alternative Stationary Phase: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. Alternatively, reversed-phase chromatography (C18 silica) can be employed, where the elution order is reversed (more polar compounds elute first).[3][4]
-
Florisil Column: For some aminopyridines, flash chromatography on Florisil has been shown to be effective.[5]
-
Q4: I am struggling to separate my product from a closely-eluting impurity. What are my options?
A4: Separating closely-eluting impurities requires optimizing the selectivity of your chromatographic system.
-
Causality: The impurity and your product have very similar polarities and affinities for the stationary phase under the current conditions.
-
Solutions:
-
Fine-tune the Mobile Phase: Small changes in the solvent composition can have a significant impact on resolution. Try systematically varying the ratio of your polar and non-polar solvents. Using a solvent mixture with different selectivities (e.g., replacing ethyl acetate with a mixture of acetone and dichloromethane) can also be beneficial.
-
Gradient Elution: If you are using isocratic (constant solvent composition) elution, switch to a shallow gradient elution. This can help to better resolve closely-eluting compounds.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than standard flash column chromatography. Different column chemistries, such as HILIC (Hydrophilic Interaction Chromatography), can also provide unique selectivity for polar, basic compounds.[6][7]
-
Workflow for Purification Strategy
Caption: A decision-making workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
A1: The impurities will largely depend on the synthetic route used. If a Friedel-Crafts acylation or a similar reaction is employed, potential impurities include:
-
Unreacted starting materials: Such as the corresponding aminopyridine precursor.
-
Regioisomers: Acylation could potentially occur at other positions on the pyridine ring, leading to isomeric by-products.
-
Poly-acylated products: Although less common with deactivating amino groups, it is a possibility under harsh conditions.
-
By-products from side reactions: The specific nature of these will depend on the reagents and conditions used.
Q2: Can I use an acid/base extraction to purify my compound?
A2: Yes, an acid/base extraction can be a very effective initial purification step.
-
Protocol:
-
Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until the pH is basic.
-
Extract your now-neutral product back into an organic solvent.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to yield the purified product.
-
-
Considerations: This method is particularly useful for removing non-basic impurities. However, it will not separate your product from other basic impurities.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive assessment of purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column is a good starting point, but for polar, basic compounds, a HILIC column might offer better peak shape and resolution.[3][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can help to identify and quantify impurities if their signals are resolved from those of the product.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. Coupled with a chromatographic technique (LC-MS or GC-MS), it is a powerful tool for identifying impurities.
References
-
Boga, C., et al. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 16(1), 134-137. Available at: [Link]
-
Anumula, K. R., & Kama, T. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. Available at: [Link]
-
Waters Corporation. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Available at: [Link]
-
Uges, D. R., & Bouma, P. (1988). Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography. Journal of Chromatography, 424(1), 95-104. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Available at: [Link]
- Patil, S. D., et al. (2012). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. Indian Patent Application No. 2012/MUM/2143.
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Available at: [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Available at: [Link]
-
Penning, T. D., et al. (2008). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of organic chemistry, 73(10), 3881–3883. Available at: [Link]
- Bertolini, G., et al. (2013). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. European Patent EP 2551265B1.
- Furlan, B., et al. (2015). The Process For Preparing a Ketosulfone Derivative. US Patent Application US20150133671A1.
-
Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3. Available at: [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. support.waters.com [support.waters.com]
- 4. Optimization of the determination of 4-aminopyridine in human serum and urine by column liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
Technical Support Center: Investigating the Degradation Pathways of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
Welcome to the technical support center for 1-(4-Amino-6-methylpyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of determining the stability and degradation pathways of this novel aminopyridine derivative. Given the specific nature of this compound, this document serves as a comprehensive framework for conducting forced degradation studies, developing a stability-indicating analytical method, and troubleshooting common experimental challenges. Our approach is grounded in established scientific principles and regulatory guidelines to ensure the integrity and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for an aminopyridine derivative like this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound revolve around its susceptibility to oxidation, photodegradation, and hydrolysis across a range of pH values. The aromatic amino group and the pyridine ring are particularly susceptible to oxidative and photolytic stress, while the ethanone side chain could also be involved in certain degradation reactions. It is crucial to experimentally determine the specific degradation pathways through forced degradation studies.
Q2: What are the likely degradation pathways for this molecule under stress conditions?
A2: While specific pathways must be confirmed experimentally, we can hypothesize several potential degradation routes based on the functional groups present:
-
Oxidative Degradation: The primary amine on the pyridine ring is a likely site for oxidation, potentially forming N-oxide derivatives or even nitro compounds under strong oxidative stress.[1][2] The pyridine nitrogen itself can also be oxidized to an N-oxide.[1]
-
Photodegradation: Aromatic amines and pyridine rings are known to be photoreactive. Exposure to UV or visible light could lead to complex degradation pathways, including dimerization or ring opening.[3][4][5]
-
Hydrolytic Degradation: The compound's stability in aqueous solutions at different pH values should be evaluated. While the core structure is generally stable, extreme pH conditions, especially when combined with heat, could potentially lead to unforeseen degradation.
-
Thermal Degradation: At elevated temperatures, degradation could be initiated. The acetyl group might undergo reactions, although the pyridine ring itself is relatively stable to heat.[6]
Q3: What is a stability-indicating analytical method and why is it essential?
A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of the intact active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[7][8] It is essential because it provides a clear picture of the drug's stability over time and under various environmental conditions, which is a critical requirement for regulatory submissions and for ensuring the safety and efficacy of a drug product.[9]
Q4: How much degradation is considered sufficient during forced degradation studies?
A4: The goal of forced degradation is to generate a representative amount of degradants to challenge the analytical method's specificity. A degradation of 10-20% of the parent compound is generally considered adequate.[10] Excessive degradation should be avoided as it can lead to the formation of secondary degradants that may not be relevant to real-world stability.[7]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound and its degradation products.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Peak Tailing for the Parent Compound | - Interaction with residual silanols on the HPLC column.- Mobile phase pH is too close to the pKa of the compound.- Column overload. | - Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.- Reduce the injection volume or sample concentration. |
| Split or Double Peaks | - Sample solvent is incompatible with the mobile phase.- Co-elution of two compounds.- Column void or contamination. | - Dissolve the sample in the initial mobile phase whenever possible.- Optimize the gradient or mobile phase composition to improve resolution.- If the issue persists, reverse-flush the column. If that fails, replace the column. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in column temperature.- Mobile phase composition is changing. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.- Use a column oven to maintain a consistent temperature.[11][12]- Prepare fresh mobile phase daily and ensure proper mixing if using an online gradient mixer.[11][12] |
| No Degradation Observed Under Stress Conditions | - The compound is highly stable under the applied conditions.- Insufficient stress applied. | - Increase the duration of stress, the concentration of the stressor (e.g., acid, base, oxidant), or the temperature.- Use a combination of stressors (e.g., heat and acid).[7] |
| Mass Spectrometry Signal Suppression | - High concentrations of non-volatile buffers in the mobile phase.- Co-eluting compounds competing for ionization. | - Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.- Improve chromatographic separation to reduce co-elution. |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and establish degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber (compliant with ICH Q1B guidelines)[3][5][13]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Heat one set of samples at 60°C for 24 hours and keep another at room temperature.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep the samples at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[3][14] A control sample should be kept in the dark.
-
-
Sample Analysis: At appropriate time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
Protocol 2: Development of a Stability-Indicating HPLC-UV/MS Method
This protocol provides a starting point for developing a robust stability-indicating method.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).[15][16]
-
C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA at a wavelength that provides good response for the parent compound (determine by UV scan). MS detection in positive ion mode.
Procedure:
-
Method Optimization: Inject the unstressed sample to determine the retention time of the parent compound.
-
Analysis of Stressed Samples: Inject the samples from the forced degradation study.
-
Evaluation:
-
Assess the separation of the parent peak from any degradation product peaks.
-
Ensure that all degradation product peaks are well-resolved from each other.
-
If separation is not adequate, modify the gradient, mobile phase composition, or try a different column chemistry (e.g., phenyl-hexyl).
-
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the parent compound in the presence of its degradants.
-
Mass Balance Calculation: Ensure that the sum of the parent compound and all degradation products accounts for the initial amount of the drug, demonstrating that all significant degradants are detected.
-
Method Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[17][18][19][20]
Visualizations
Proposed Degradation Pathways
Experimental Workflow
References
-
U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [Link]
-
Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
-
Wang, Y., & Li, Y. (2000). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Biomedical Chromatography, 14(6), 384-396. [Link]
-
Labcompliance. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1). [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
-
Wang, Y., & Li, Y. (2000). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Semantic Scholar. [Link]
-
Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. MDPI. [Link]
-
Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]
-
Open Ukrainian Citation Index. Q2(R1) Validation of Analytical Procedures. [Link]
-
Royal Society of Chemistry. (2012). CHAPTER 3: Oxidative Degradation. [Link]
-
Sbihi, S., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 85, 185-192. [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. [Link]
-
von Ahsen, S., & Willner, H. (2004). Thermal decomposition of peroxy acetyl nitrate CH3C(O)OONO2. ResearchGate. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Sbihi, S., et al. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products. ResearchGate. [Link]
-
Open Ukrainian Citation Index. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Nanda, K. K., Ginnetti, A., & Wuelfing, W. P. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]
-
Taylor, J. W. (1964). The Thermal Decomposition of Acetyl Peroxide. IDEALS - University of Illinois. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition. ResearchGate. [Link]
-
Li, Z., et al. (2021). Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. Angewandte Chemie International Edition, 60(11), 5947-5952. [Link]
-
El-Gindy, A., Emara, S., & Mostafa, A. (2023). HPLC method development for fampridine using Analytical Quality by Design approach. ResearchGate. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Bakshi, M., & Singh, S. (2002). Forced degradation studies: regulatory considerations and implementation. BioPharm International, 15(3), 42-53. [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-31. [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(1), 1-5. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
SciSpace. (2016). Forced Degradation Studies. [Link]
-
Bak, A., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 217-225. [Link]
-
depot, P. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Restek. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Wikipedia. Acetyl group. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. [Link]
-
Journal of Applied Pharmaceutical Science. (2020). Development and validation of stability-indicating RP-HPLC method for estimation of dalfampridine in bulk drug and tablet dosage. [Link]
-
Zhang, X., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(18), 9146-9151. [Link]
- Google Patents. US2856426A - Thermal decomposition of acetic acid.
-
ResearchGate. Pyridine and Pyridine Derivatives. [Link]
-
ResearchGate. Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. [Link]
-
National Institutes of Health. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. [Link]
-
National Institutes of Health. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. [Link]
Sources
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- 20. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-Amino-6-methylpyridin-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, focusing on minimizing impurities and maximizing yield and purity. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction: A Plausible Synthetic Strategy
Currently, a standardized, one-pot synthesis for this compound is not prominently described in the literature. However, based on established pyridine chemistry, a robust and logical synthetic approach involves a multi-step sequence starting from 4-amino-6-methylnicotinonitrile. This strategy is designed to circumvent the challenges associated with direct acylation of the electron-rich aminopyridine ring.
The proposed pathway begins with the protection of the versatile 4-amino-6-methylnicotinonitrile, followed by a Grignard reaction to introduce the acetyl group, and concludes with deprotection to yield the target molecule. This method offers control over regioselectivity and minimizes the formation of common side products.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low Yield or Incomplete Conversion During Grignard Reaction
Question: I am observing a low yield of the desired ketone and a significant amount of unreacted N-protected starting material after the Grignard reaction. What could be the cause?
Answer:
Low conversion in a Grignard reaction with a nitrile precursor can stem from several factors, primarily related to the quality of the reagents and the reaction conditions.
-
Causality: The Grignard reagent (methylmagnesium bromide) is highly reactive and sensitive to moisture and protic solvents. Any residual water in the solvent or on the glassware will quench the Grignard reagent, reducing its effective concentration. Furthermore, the magnesium turnings used to prepare the Grignard reagent must be fresh and activated to ensure efficient formation.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
-
Activate Magnesium: If preparing the Grignard reagent in-situ, briefly stir the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane until a color change or gentle reflux is observed.
-
Titrate Grignard Reagent: Before use, titrate a small aliquot of the Grignard reagent to determine its exact molarity. This will ensure the correct stoichiometry is used in the reaction.
-
Temperature Control: The addition of the N-protected nitrile to the Grignard reagent should be performed at a low temperature (e.g., 0°C) to control the initial exothermic reaction, followed by warming to room temperature or gentle reflux to drive the reaction to completion.
-
Data Summary Table: Optimizing Grignard Reaction Conditions
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Solvent | Undried THF | Freshly distilled, anhydrous THF | Minimized quenching of Grignard reagent |
| Mg Activation | None | Pre-activation with iodine | Improved Grignard reagent formation |
| Stoichiometry | 1.1 eq. CH₃MgBr (assumed) | 1.2 eq. CH₃MgBr (titrated) | Ensures complete reaction |
| Temperature | Addition at RT | Addition at 0°C, then warm to RT | Better reaction control, higher yield |
Problem 2: Formation of a Di-acetylated Impurity
Question: My final product shows a significant impurity with a mass corresponding to the addition of two acetyl groups. How can this be avoided?
Answer:
The formation of a di-acetylated product, while less common in the proposed multi-step synthesis, can occur if a direct acylation approach (e.g., Friedel-Crafts) is attempted on the unprotected 4-aminopyridine precursor.
-
Causality: The amino group of the pyridine ring is nucleophilic and can be acylated in addition to the desired C-acylation of the ring. This leads to the formation of an N,C-diacetylated impurity. Even with a protecting group, if it is labile under the reaction conditions, di-acylation can occur.
-
Troubleshooting Protocol:
-
Robust Protection Strategy: Employ a stable protecting group for the amino functionality, such as a tert-butyloxycarbonyl (Boc) group, which is generally stable to Grignard reagents but can be cleanly removed under acidic conditions.
-
Avoid Direct Acylation: If possible, avoid direct Friedel-Crafts type acylation of the unprotected aminopyridine. The proposed route through the nitrile intermediate is designed to prevent this issue.
-
Optimize Deprotection: During the final deprotection step, use carefully controlled conditions (e.g., trifluoroacetic acid in dichloromethane at 0°C to room temperature) to avoid any potential side reactions.
-
Impurity Formation Pathway
Caption: Potential pathway for di-acetylation impurity.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product, this compound?
A1: The purification of the final product will depend on the nature of the impurities present. A general and effective method is column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane. For colored impurities, treatment with activated charcoal may be beneficial. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can also be an effective final purification step to obtain a highly pure, crystalline product.
Q2: Can I use Friedel-Crafts acylation directly on 4-amino-6-methylpyridine?
A2: Direct Friedel-Crafts acylation of aminopyridines is generally not recommended. The pyridine ring is electron-deficient and therefore less reactive towards electrophilic aromatic substitution.[1] The amino group, being a strong activating group, can direct acylation, but it is also a nucleophile that can react with the Lewis acid catalyst and the acylating agent, leading to a complex mixture of N-acylated, C-acylated, and di-acylated products. The proposed route via the nitrile intermediate offers a more controlled and higher-yielding approach.
Q3: How can I monitor the progress of the reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) and visualize the spots under UV light. For the Grignard reaction, quenching a small aliquot of the reaction mixture with a saturated ammonium chloride solution and extracting with an organic solvent before TLC analysis is recommended. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should always be followed. Specifically:
-
Grignard Reagents: Are highly flammable and react violently with water. Handle under an inert atmosphere and away from ignition sources.
-
Trifluoroacetic Acid (TFA): Is highly corrosive. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Solvents: Use flammable solvents in a well-ventilated fume hood.
References
-
Friedel, C.; Crafts, J. M. Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Compt. Rend.1877 , 84, 1392-1395. [Link]
-
Katritzky, A. R.; Pozharskii, A. F. Handbook of Heterocyclic Chemistry, 3rd ed.; Elsevier, 2010. [Link]
-
Davies, I. W. Pyridine and its Derivatives. In Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014; Vol. 4, pp 533-587. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Analytical Purity Assessment of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
Introduction
In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(4-Amino-6-methylpyridin-3-yl)ethanone, a substituted aminopyridine, represents a class of compounds frequently utilized as key building blocks in the synthesis of novel therapeutic agents. Its purity profile—the identity and quantity of any impurities—can directly influence the yield and quality of the final API and introduce potential safety risks.
This guide provides an in-depth comparison of analytical methodologies for the robust purity assessment of this compound. We move beyond simple procedural lists to explore the scientific rationale behind method selection, validation, and data interpretation. The protocols and insights herein are designed for researchers, analytical scientists, and drug development professionals, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[1][2]
Chapter 1: The Framework of Trust: Principles of Analytical Method Validation
Before comparing techniques, we must establish the criteria by which any analytical method is judged. The objective of method validation is to provide documented evidence that a procedure is fit for its intended purpose.[3][4] According to ICH guidelines Q2(R2), this fitness is demonstrated by evaluating several key performance characteristics.[2][5]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For purity testing, this is the most critical parameter.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD).
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Understanding these parameters is fundamental, as they form the basis for comparing the methods discussed in the subsequent chapters. A method that is not properly validated cannot be considered trustworthy, regardless of the sophistication of the instrumentation.[8]
Chapter 2: The Workhorse Method: Stability-Indicating HPLC-UV
For a non-volatile, polar organic molecule like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the quintessential tool for purity and impurity analysis. Its strength lies in its high resolving power, sensitivity, and adaptability. The ultimate goal is to develop a stability-indicating method (SIM) , which is a validated quantitative analytical procedure that can detect changes in the quality of the drug substance over time.[9]
The Causality Behind a Stability-Indicating Method
A SIM is essential because it proves that the analytical method can separate the main compound from any potential degradation products, process impurities, or related substances.[10] To achieve this, the molecule is intentionally subjected to stress conditions more severe than those it would encounter during manufacturing or storage. This process, known as forced degradation , is a mandatory part of method development and validation.
Caption: Forced degradation workflow to establish method specificity.
Experimental Protocol: Representative HPLC-UV Method
This protocol provides a robust starting point for method development. The final validated conditions may vary based on the specific impurity profile of the synthesized material.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Reference Standard (RS) of this compound of known purity.
-
Acetonitrile (HPLC grade), Methanol (HPLC grade).
-
Ammonium acetate (reagent grade), Formic acid (reagent grade).
-
Deionized water (18.2 MΩ·cm).
2. Chromatographic Conditions:
-
Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 90% B
-
30-32 min: 90% B
-
32-33 min: 90% to 5% B
-
33-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) using the same diluent.
4. Validation Procedure (Abbreviated):
-
Specificity: Perform forced degradation studies.[11] Inject blank, standard, and stressed samples. The method is specific if the main peak is resolved from all degradation products and impurities with a resolution of >1.5, and the peak purity analysis (via PDA) shows no co-elution.
-
Linearity: Prepare a series of solutions from the standard stock solution ranging from the LOQ to 150% of the working concentration (e.g., 0.5 to 150 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo or known sample with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample. The %RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of results should be ≤ 2.0%.
-
Data Summary
Table 1: Typical HPLC Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
|---|---|---|
| Specificity | Resolution (Rs) > 1.5, Peak Purity > 990 | Ensures accurate measurement without interference.[6] |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | Confirms a proportional response to concentration. |
| Accuracy | Mean Recovery: 98.0% - 102.0% | Demonstrates the method's closeness to the true value. |
| Precision (%RSD) | Repeatability ≤ 2.0%, Intermediate ≤ 2.0% | Guarantees consistent and reproducible results. |
| LOQ (%RSD) | %RSD at LOQ concentration ≤ 10.0% | Defines the lower limit for reliable quantification. |
| Robustness | %RSD of results < 2.0% after minor changes | Confirms method reliability under varied conditions. |
Chapter 3: Orthogonal and Complementary Techniques
Relying on a single analytical technique, even one as powerful as HPLC, can lead to an incomplete purity picture. Orthogonal methods—those based on different physicochemical principles—are essential for confirming results and providing a more comprehensive assessment.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Approach
While HPLC provides a relative purity assessment (area percent), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can determine the absolute purity or mass fraction of a compound without the need for an identical reference standard.[12]
Principle of Operation: qNMR relies on the direct relationship between the integrated signal area in an NMR spectrum and the number of nuclei (protons, in the case of ¹H qNMR) contributing to that signal. By comparing the integral of a known signal from the analyte to the integral of a certified internal standard of known purity and mass, the absolute purity of the analyte can be calculated.[13]
Key Advantages:
-
Primary Method: It is a primary ratio method, meaning it does not require a specific reference standard of the analyte itself.
-
Structural Confirmation: It simultaneously provides structural information, confirming the identity of the main component and potentially identifying impurities.[14]
-
Non-destructive: The sample can be recovered after analysis.
Limitations:
-
Sensitivity: qNMR is significantly less sensitive than HPLC, making it unsuitable for trace impurity detection.
-
Signal Overlap: Severe peak overlap can complicate accurate integration and quantification.
Experimental Protocol: Representative ¹H qNMR Method
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity, chemically stable, and with signals that do not overlap with the analyte.
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a high-precision NMR tube.
3. Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated.
-
A 90° pulse angle.
-
Sufficient number of scans for a high signal-to-noise ratio (>250:1 for signals of interest).
-
4. Data Processing and Calculation:
-
Process the spectrum with minimal baseline correction and phasing.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Gas Chromatography (GC): Targeting Volatile Impurities
HPLC is not suitable for analyzing volatile or semi-volatile impurities, such as residual solvents from the synthesis process. Gas Chromatography (GC), particularly with a Flame Ionization Detector (FID) and headspace injection, is the standard method for this purpose.[15]
Principle of Operation: Headspace GC involves heating a sample vial to allow volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this gas is then injected into the GC system, where compounds are separated based on their boiling points and interaction with the stationary phase.
Application for this Topic: This method would not be used to assess the purity of the main compound itself but to quantify process-related volatile impurities (e.g., Toluene, Acetone, Methanol) that could be present in the final solid material. This is a mandatory test for any API or intermediate.
Mass Spectrometry (MS): The Identification Powerhouse
Mass Spectrometry (MS) is rarely used as a standalone technique for purity quantification but is an indispensable tool for identification when coupled with a chromatographic inlet (LC-MS or GC-MS).[16]
Role in Purity Assessment:
-
Impurity Identification: When an unknown impurity peak is observed in an HPLC chromatogram, LC-MS can provide the mass-to-charge ratio (m/z) of that peak. High-resolution MS (HRMS) can yield an accurate mass, allowing for the determination of the elemental formula.
-
Structural Elucidation: By inducing fragmentation (MS/MS), a characteristic fragmentation pattern is generated, which acts as a fingerprint to help elucidate the structure of the unknown impurity. This is critical for understanding degradation pathways and the potential toxicity of impurities.
Chapter 4: A Comparative Analysis and Strategic Selection
Choosing the right analytical method depends entirely on the question being asked. A routine quality control lab has different needs than a process development team identifying an unknown degradant.
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Introduction: The Analytical Imperative for 1-(4-Amino-6-methylpyridin-3-yl)ethanone
An In-Depth Comparative Guide to HPLC and LC-MS Methods for the Analysis of 1-(4-Amino-6-methylpyridin-3-yl)ethanone
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative and qualitative analysis of this compound. As a key intermediate in pharmaceutical synthesis, rigorous analytical control of this compound and its potential impurities is paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
This compound is a substituted aminopyridine derivative. Compounds of this class are significant building blocks in medicinal chemistry, often serving as precursors to complex active pharmaceutical ingredients (APIs). For instance, structurally related pyridinyl ethanone compounds are critical intermediates in the synthesis of COX-2 inhibitors like Etoricoxib.[1][2][3] The purity, stability, and impurity profile of such intermediates directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are not just a regulatory requirement but a scientific necessity.
This guide will dissect two workhorse analytical techniques, HPLC-UV and LC-MS, evaluating their respective strengths and weaknesses for the analysis of this specific analyte. We will explore the causality behind method development choices, provide detailed experimental protocols, and present comparative performance data to guide the selection of the most appropriate method for a given analytical challenge.
Foundational Principles: HPLC-UV vs. LC-MS
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase.[4]
-
HPLC with UV Detection: This is the most common configuration in quality control (QC) laboratories. After components are separated by the HPLC column, they pass through a flow cell where a UV-Vis spectrophotometer measures their absorbance at a specific wavelength. This method is robust, cost-effective, and provides excellent quantitation for known, UV-active compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection specificity and sensitivity of a mass spectrometer.[5] Instead of measuring light absorbance, the mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio (m/z).[4] LC-MS is the gold standard for impurity identification, structural elucidation, and trace-level quantification in complex matrices due to its superior selectivity and sensitivity.[6][7]
Method Development and Protocols
The molecular structure of this compound—containing a basic pyridine nitrogen, a primary amine, and a UV-active aromatic system—guides our methodological choices. The basic functional groups necessitate careful pH control of the mobile phase to ensure symmetrical peak shapes and reproducible retention.
Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products. This is a critical requirement for shelf-life studies and formulation development.
Causality Behind Experimental Choices:
-
Column: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and provides excellent retention for moderately polar compounds like our analyte.
-
Mobile Phase: An acidic mobile phase is chosen to protonate the basic amine and pyridine nitrogen atoms. This suppresses undesirable interactions with residual silanols on the silica-based stationary phase, preventing peak tailing and improving chromatographic resolution. Acetonitrile is a common organic modifier, and a formic acid/ammonium formate buffer provides pH control and is compatible with LC-MS if the method needs to be transferred.
-
Detection: The aminopyridine chromophore is expected to have a strong UV absorbance. A Diode Array Detector (DAD) is used to monitor the analyte across a range of wavelengths to determine the optimal wavelength (λmax) for maximum sensitivity and to assess peak purity.
Experimental Protocol: HPLC-UV
-
Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 70% B
-
15-17 min: 70% to 95% B
-
17-19 min: Hold at 95% B
-
19.1-22 min: Return to 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD, 254 nm (or experimentally determined λmax).
-
Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent). Prepare working standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
System Suitability Test (SST): Before analysis, inject a working standard (e.g., 50 µg/mL) five times. The acceptance criteria, as per ICH guidelines, should be met: RSD for peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates > 2000.[8]
High-Sensitivity LC-MS Method
This method is designed for identifying and quantifying the primary analyte as well as any potential process impurities or degradants at low levels.
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is selected. The acidic mobile phase readily protonates the analyte, making it ideal for generating [M+H]⁺ ions in the ESI source.[4]
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is highly versatile. It can be operated in full scan mode to search for unknown impurities or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for highly sensitive and selective quantification.[7][9] For this guide, we will focus on SIM for quantifying the parent compound.
-
LC Conditions: The HPLC method is largely transferable. The use of a volatile buffer like formic acid is crucial as non-volatile buffers (e.g., phosphate) will precipitate and contaminate the mass spectrometer.
Experimental Protocol: LC-MS
-
LC-MS System: Shimadzu LCMS-8060 or equivalent, equipped with a binary solvent delivery system, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
-
Column: Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm particle size (a narrower bore column is used to reduce solvent flow and improve MS sensitivity).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 80% B
-
8-9 min: 80% to 95% B
-
9-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
Monitored Ion (m/z): 165.1 [M+H]⁺ (Calculated for C₉H₁₂N₂O).
-
Nebulizing Gas Flow: 3 L/min.
-
Drying Gas Flow: 10 L/min.
-
Interface Temperature: 300 °C.
-
DL Temperature: 250 °C.
-
Heat Block Temperature: 400 °C.
-
-
Standard Preparation: Prepare standards as described for the HPLC-UV method, but extend the range to lower concentrations (e.g., 0.1-1000 ng/mL) to leverage the higher sensitivity of the MS detector.
Performance Comparison and Data
The choice between HPLC-UV and LC-MS depends on the specific analytical goal. The following tables summarize the expected performance characteristics of the two developed methods, based on validation principles outlined in the ICH Q2(R2) guideline.
Table 1: Comparison of Chromatographic and Detection Parameters
| Parameter | HPLC-UV Method | LC-MS Method |
| Column | 4.6 x 150 mm, 5 µm | 2.1 x 100 mm, 2.7 µm |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 22 minutes | 12 minutes |
| Detection Principle | UV Absorbance | Mass-to-Charge Ratio (m/z) |
| Specificity | Based on Retention Time & UV Spectrum | Based on Retention Time & Mass |
| Typical Application | QC Release, Assay, Purity | Impurity ID, Trace Analysis, Bioanalysis |
Table 2: Comparison of Method Validation Performance (Representative Data)
| Validation Parameter | HPLC-UV Method | LC-MS Method |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 500 ng/mL |
| Correlation Coeff. (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 1.5% | < 5.0% |
| Limit of Detection (LOD) | ~200 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~600 ng/mL | ~0.5 ng/mL |
Visualization of Experimental Workflows
Visual workflows provide a clear, high-level overview of the analytical process from sample to result.
Caption: HPLC-UV analytical workflow.
Caption: LC-MS analytical workflow.
Concluding Insights and Recommendations
HPLC-UV: The QC Workhorse For routine quality control, such as batch release testing and stability studies where the primary goal is to determine the assay and purity of this compound, the HPLC-UV method is the superior choice . Its robustness, lower operational cost, and simplicity make it ideal for high-throughput environments. The validation data demonstrates it is precise, accurate, and linear over a concentration range suitable for these applications.
LC-MS: The Investigative Powerhouse When the analytical challenge demands higher performance, the LC-MS method is indispensable . Its key advantages are:
-
Unmatched Specificity: The ability to confirm identity by mass is definitive. This is crucial when distinguishing between co-eluting peaks or confirming the identity of a peak in a complex matrix.
-
Superior Sensitivity: With an LOQ approximately 1000-fold lower than the HPLC-UV method, LC-MS is the only viable option for detecting and quantifying trace-level impurities or performing pharmacokinetic studies in biological fluids.
-
Structural Information: While not detailed in the protocol, operating the mass spectrometer in MS/MS mode can provide fragmentation data, which is invaluable for the structural elucidation of unknown degradation products or process impurities.[6]
Final Recommendation: A comprehensive analytical strategy for a pharmaceutical intermediate like this compound should leverage both techniques.
-
Develop and validate the HPLC-UV method for all routine QC, assay, and purity testing.
-
Develop and validate the LC-MS method for reference standard characterization, impurity identification during forced degradation studies, and for troubleshooting any out-of-specification results observed with the HPLC method.
This dual-methodology approach ensures that product quality is controlled with a robust and efficient routine method, while the powerful investigative capabilities of LC-MS are available to solve more complex analytical problems, thereby adhering to the lifecycle approach to analytical procedures advocated by modern regulatory guidelines.[10]
References
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.).
- Validation of Analytical Procedures Q2(R2). (2023, November 30).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency (EMA).
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Discovery World.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review.
- ICH and FDA Guidelines for Analytical Method Valid
- Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review.
- Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). Journal of Pharmaceutical and Biomedical Analysis.
- 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. (2025, August 8). Chemicalbook.
- 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. (n.d.). Benchchem.
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.).
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A Comparative Guide to the Biological Activity of 1-(4-Amino-6-methylpyridin-3-yl)ethanone and Known Kinase Inhibitors
In the landscape of contemporary drug discovery, the aminopyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] This guide provides a comparative analysis of the potential biological activity of a novel aminopyridine derivative, 1-(4-Amino-6-methylpyridin-3-yl)ethanone, against well-characterized inhibitors of key signal transduction pathways. Given the nascent understanding of this specific molecule, we will ground our analysis in the established activities of structurally related aminopyridine compounds and propose a rigorous experimental framework for its characterization.
Our investigation will focus on the c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK), as these have been identified as targets for other aminopyridine-based inhibitors.[2][3][4] The JNK and p38 MAPK signaling cascades are activated by cellular and environmental stress and play pivotal roles in inflammatory responses, apoptosis, and cell differentiation.[4][5] Dysregulation of these pathways is implicated in a host of human diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making them attractive targets for therapeutic intervention.[3][6]
Comparative Analysis of Kinase Inhibitory Potential
While direct experimental data for this compound is not yet available, we can hypothesize its potential as a kinase inhibitor based on the activity of other aminopyridine derivatives. For instance, a series of aminopyridine-based compounds have been identified as potent JNK inhibitors with excellent kinase selectivity.[2][3] Similarly, various pyridine-containing heterocyclic compounds have been reported to inhibit p38 MAPK.[4]
To provide a clear benchmark for future studies, we will compare the hypothetical inhibitory activity of this compound with that of established JNK and p38 MAPK inhibitors. The table below includes a placeholder for the experimental data for our compound of interest, alongside the reported IC50 values for well-known inhibitors. The IC50 value, or half-maximal inhibitory concentration, is a critical measure of a drug's potency.
| Compound | Target Kinase | IC50 (nM) | Compound Class |
| This compound | JNK1/p38α | To be determined | Aminopyridine |
| SP600125 | JNK1 | 40 | Anthrapyrazolone |
| AS601245 | JNK1 | 150 | Benzothiazole |
| SB203580 | p38α | 50 | Pyridinylimidazole |
| BIRB 796 (Doramapimod) | p38α | 38 | Pyridinylimidazole |
This table presents a framework for comparing the potency of this compound with known JNK and p38 MAPK inhibitors. The IC50 values for the known inhibitors are sourced from publicly available data.
Proposed Experimental Workflow: Kinase Inhibition Assay
To ascertain the biological activity of this compound, a robust and sensitive kinase inhibition assay is required. We recommend the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.[1][7] This assay directly measures the binding of the test compound to the kinase of interest, providing a direct measure of affinity.
The causality behind this choice of assay lies in its numerous advantages over traditional enzyme activity assays. It is less prone to interference from colored or fluorescent compounds, has a high signal-to-background ratio, and can be readily automated for high-throughput screening. The assay relies on the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a competitive inhibitor. The binding of a europium-labeled anti-tag antibody to the kinase and the Alexa Fluor™ 647-labeled tracer to the same kinase results in a high FRET signal. A potent inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.[7]
Below is a detailed protocol for determining the IC50 of this compound against a target kinase, such as p38α.
Protocol: LanthaScreen™ Eu Kinase Binding Assay for p38α Inhibition
Materials:
-
p38α kinase, His-tagged
-
LanthaScreen™ Eu-anti-His Antibody
-
Kinase Tracer 236
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]
-
This compound (test compound)
-
Staurosporine (positive control)
-
384-well microplate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM, with 10-point, 3-fold serial dilutions. Also, prepare a serial dilution of the positive control, staurosporine.
-
Intermediate Dilution: From the master dilutions, prepare 3X intermediate dilutions of the test compound and control in 1X Kinase Buffer A.[8]
-
Kinase/Antibody Mixture: Prepare a 3X solution of the p38α kinase and Eu-anti-His antibody in 1X Kinase Buffer A. The final concentration in the assay will be 5 nM kinase and 2 nM antibody.[8]
-
Tracer Solution: Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A. The final concentration will be determined based on the tracer's Kd for the kinase, typically around 100 nM.[8]
-
Assay Plate Setup:
-
Add 5 µL of the 3X intermediate compound dilutions to the assay plate wells.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation: Cover the plate and incubate at room temperature for 1 hour, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Target Pathway: p38 MAPK Signaling
To provide a clearer context for the proposed research, the following diagram illustrates a simplified p38 MAPK signaling pathway. This pathway is a key mediator of the cellular response to stress and inflammation.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 MAP kinase inhibitors as anti inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(4-Amino-6-methylpyridin-3-yl)ethanone Analogs as Potential Kinase Inhibitors
The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide delves into the structure-activity relationship (SAR) of 1-(4-Amino-6-methylpyridin-3-yl)ethanone and its analogs, a class of compounds with significant potential as kinase inhibitors. While direct and extensive SAR studies on this specific molecular framework are nascent, a wealth of information from structurally related aminopyridine and aminopyrimidine derivatives allows us to construct a robust and predictive comparison. This guide will, therefore, synthesize data from analogous series to illuminate the key structural determinants for biological activity, focusing primarily on protein kinase inhibition, a major therapeutic area for such scaffolds.[1][3]
The this compound Scaffold: A Promising Starting Point
The lead compound, this compound, presents a unique combination of functional groups that are amenable to systematic modification for SAR studies. The 4-amino group is poised to interact with the hinge region of kinase active sites, a common binding motif for aminopyridine-based inhibitors. The 3-ethanone (acetyl) group offers a vector for exploring interactions with other regions of the active site or for modulating physicochemical properties. The 6-methyl group provides a further point for modification to probe steric and electronic effects.
Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The aminopyridine core is a well-established pharmacophore for ATP-competitive kinase inhibitors.[1][3] This guide will explore how modifications at each position of the this compound scaffold can impact inhibitory potency and selectivity against various kinase targets, drawing parallels from published studies on related aminopyridine and aminopyrimidine analogs.
Comparative Biological Activity of Aminopyridine Analogs
The inhibitory activity of aminopyridine derivatives is typically assessed against a panel of protein kinases. The following table summarizes representative data for analogous compounds, providing a basis for understanding the potential of the this compound series.
| Compound Series | Target Kinase(s) | Key Structural Features & Modifications | IC50 Range | Reference(s) |
| 2-Aminopyridine Derivatives | JAK2 | Modifications on the amino group and substitutions on the pyridine ring. | 3 nM - 9 nM | [4][5] |
| 2-Aminopyridine Derivatives | PI3Kδ | Bioisosteric replacements and various substitutions on the pyridine core. | 30 nM | [6][7] |
| 3-Aminopyrid-2-one Derivatives | Itk | Functionalization of the 3-amino group and introduction of a substituted heteroaromatic ring at position 5. | 7 nM (Ki) | [8] |
| Imidazo[1,2-a]pyridine Derivatives | PI3Kα | Variations of groups at the 3- and 6-positions. | Nanomolar range | [9][10] |
| Aminopyrimidine Derivatives | EGFR, c-KIT, VEGFR, PDGFR, Akt, AURKA | Anilino and bis-anilinopyrimidine structures. | Low nanomolar range | [1] |
| 2-Aminopyridine-Based Derivatives | CDK9/HDACs | Dual inhibitor design with modifications across the scaffold. | 88.4 nM (CDK9), 168.9 nM (HDAC1) | [11] |
Deconstructing the Scaffold: A Positional SAR Analysis
Based on the available literature for related aminopyridine kinase inhibitors, we can infer the likely impact of structural modifications at key positions of the this compound scaffold.
The Crucial Role of the 4-Amino Group
The 4-amino group is arguably the most critical determinant of kinase inhibitory activity for this class of compounds. In many ATP-competitive inhibitors, this group forms one or more hydrogen bonds with the backbone amide and/or carbonyl groups of the kinase hinge region.
-
Primary vs. Substituted Amines: While the primary amine is often sufficient for hinge binding, its substitution can significantly impact potency and selectivity. For instance, in a series of 2-aminopyridine JAK2 inhibitors, small substituents on the amino group were found to be detrimental to activity, possibly due to steric clashes.[4] Conversely, in other series, carefully chosen substituents on the amino group can access additional pockets within the active site, leading to enhanced affinity.
-
Acylation and Sulfonylation: Acylation or sulfonylation of the amino group can modulate its hydrogen bonding capability and introduce new interactions. This strategy has been employed to develop potent inhibitors of various kinases.
Exploring Chemical Space at the 3-Ethanone Position
The 3-ethanone (acetyl) group offers a versatile handle for probing the surrounding microenvironment of the ATP-binding pocket.
-
Carbonyl Group as a Hydrogen Bond Acceptor: The carbonyl oxygen can act as a hydrogen bond acceptor, forming interactions with nearby amino acid residues. In a study of 2-aminopyridine derivatives as JAK2 inhibitors, a carbonyl oxygen on an acetyl group was proposed to form a hydrogen bond with the hinge region, contributing to improved potency.[4]
-
Modification of the Methyl Group: The methyl group of the ethanone moiety can be replaced with other alkyl or aryl groups to explore hydrophobic interactions. Larger substituents may access deeper pockets or, conversely, lead to steric hindrance.
-
Conversion to Other Functional Groups: The ketone can be reduced to a secondary alcohol, which can act as a hydrogen bond donor. Alternatively, it can be converted to an oxime or other derivatives to introduce different geometries and interaction patterns.
The Influence of the 6-Methyl Group
Substituents on the pyridine ring, away from the primary interaction points, are crucial for fine-tuning the pharmacological profile of the inhibitors.
-
Steric and Electronic Effects: The 6-methyl group can influence the overall conformation of the molecule and its interaction with the target kinase. Replacing it with other groups of varying size and electronic properties (e.g., halogens, methoxy groups) can impact both potency and selectivity.
-
Solubility and Physicochemical Properties: Modifications at this position can be used to improve solubility and other ADME (absorption, distribution, metabolism, and excretion) properties of the compounds.
The Pyridine Core and Bioisosteric Replacements
The pyridine ring itself serves as the central scaffold. While this guide focuses on the pyridine core, it is worth noting that bioisosteric replacement with other heterocycles, such as pyrimidine, is a common strategy in kinase inhibitor design.[1][3] Aminopyrimidines are also considered privileged scaffolds for kinase inhibition.[1]
Visualizing the SAR Strategy and Experimental Workflow
To systematically explore the SAR of this compound analogs, a structured experimental workflow is essential.
Caption: A typical workflow for the synthesis and evaluation of analogs for SAR studies.
Experimental Protocols
General Synthesis of Aminopyridine Derivatives
A representative synthetic route for 2-aminopyridine derivatives, which can be adapted for the synthesis of 4-amino-3-acetylpyridine analogs, is described in the literature.[4] The synthesis often involves the construction of the substituted pyridine ring, followed by functional group interconversions.
Step 1: Synthesis of a Substituted Pyridine Core
-
A common method involves the multi-component reaction of an enaminone, an active methylene nitrile (like malononitrile), and a primary amine under solvent-free conditions.[12]
Step 2: Introduction of the Acetyl Group
-
If not already present from the starting materials, an acetyl group can be introduced via a Friedel-Crafts acylation reaction on the pyridine ring, although this can sometimes be challenging due to the electron-deficient nature of the ring.
Step 3: Functionalization of the Amino Group
-
The amino group can be acylated, alkylated, or used in coupling reactions to introduce a variety of substituents.
Step 4: Modification of Ring Substituents
-
Other substituents on the pyridine ring can be modified. For example, a methyl group can be halogenated and then used in further coupling reactions.
In Vitro Kinase Inhibition Assay (Example: PI3Kδ)
The following is a generalized protocol for an in vitro kinase inhibition assay, based on methods described for PI3Kδ inhibitors.[6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a target kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kδ)
-
Substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP (adenosine triphosphate)
-
Test compounds (analogs)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates (e.g., 384-well plates)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the kinase, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the product formation (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By drawing on the extensive knowledge base of related aminopyridine and aminopyrimidine SAR, researchers can rationally design and synthesize analogs with improved potency, selectivity, and drug-like properties. The key to success will lie in the systematic exploration of the chemical space around the 4-amino, 3-ethanone, and 6-methyl positions. Future work should focus on generating a focused library of analogs and screening them against a panel of relevant kinases to identify promising lead compounds for further optimization.
References
-
Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters, 2023. [Link]
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 2011. [Link]
-
Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S., 2023. [Link]
-
Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ Inhibitors for Hematological Cancer. ResearchGate, 2023. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 2021. [Link]
-
Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry, 2011. [Link]
-
Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. PubMed, 2011. [Link]
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A Researcher's Guide to Validating the Mechanism of Action for 1-(4-Amino-6-methylpyridin-3-yl)ethanone
Introduction: Navigating the Unknowns of Novel Compound Action
In the realm of drug discovery, the identification of a novel bioactive small molecule is a moment of immense promise. However, the journey from a preliminary "hit" to a viable therapeutic candidate is contingent on a deep and thorough understanding of its mechanism of action (MoA). This guide is designed for researchers, scientists, and drug development professionals, providing a systematic and robust framework for elucidating and validating the MoA of the novel compound, 1-(4-Amino-6-methylpyridin-3-yl)ethanone .
Given the scarcity of published data on this specific molecule, we will treat it as a case study in de novo MoA validation. The structural backbone of this compound, featuring an aminopyridine moiety, is a well-established pharmacophore in a multitude of kinase inhibitors.[1][2][3] This structural alert provides a strong, testable hypothesis: This compound is a protein kinase inhibitor.
This guide will lay out a multi-tiered experimental strategy to not only test this hypothesis but also to pinpoint its specific kinase target(s), understand its cellular consequences, and objectively benchmark its performance against established kinase inhibitors. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental stage is self-validating and provides a clear, causal link between compound engagement and cellular phenotype.
Comparative Framework: Selecting Benchmarks for Performance Analysis
To contextualize the activity of our novel compound, it is essential to compare it against well-characterized alternatives. The choice of comparators should be strategic, spanning a range of selectivity profiles to provide a comprehensive performance landscape.
-
Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[4][5][6][7] Its promiscuity makes it an excellent positive control for assays designed to detect general kinase inhibition and a benchmark for assessing the relative selectivity of our novel compound.
-
Dasatinib: A second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[8][9] It is a multi-kinase inhibitor, targeting BCR-ABL, Src family kinases, and others.[10][11][12] Dasatinib serves as a comparator with a more defined, albeit still broad, selectivity profile, representing a clinically successful multi-targeted agent.
By benchmarking against these compounds, we can better interpret the potency, selectivity, and potential therapeutic window of this compound.
A Multi-pronged Approach to MoA Validation: An Experimental Workflow
Workflow Overview
Caption: High-level experimental workflow for MoA validation.
Phase 1: Unbiased Target Identification and In-Cell Engagement
The initial and most critical step is to identify the direct binding partners of our compound within the complex milieu of the cellular proteome. This unbiased approach minimizes assumptions and can reveal both expected and unexpected targets.
Kinobeads Affinity Chromatography with Mass Spectrometry: Casting a Wide Net
Objective: To identify the spectrum of protein kinases that physically interact with this compound in a competitive binding format.
Scientific Rationale: The Kinobeads technology utilizes a resin functionalized with a cocktail of non-selective, ATP-competitive kinase inhibitors to capture a significant portion of the cellular kinome from a lysate.[13][14][15] By pre-incubating the lysate with our soluble test compound, we can competitively prevent its targets from binding to the beads. Subsequent mass spectrometry analysis quantifies the proteins that remain bound to the beads. A dose-dependent reduction in a kinase's signal indicates that it is a target of our compound. This method provides an unbiased view of the compound's selectivity across a large panel of endogenous kinases.[16]
Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Culture and Lysis:
-
Culture a relevant human cell line (e.g., K-562, a leukemia cell line with well-characterized kinase signaling) to ~80% confluency.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by high-speed centrifugation to remove insoluble debris.
-
Determine protein concentration using a BCA assay.
-
-
Competition Binding:
-
Aliquot the cell lysate (e.g., 1 mg of total protein per sample).
-
Prepare serial dilutions of this compound, Staurosporine, and Dasatinib in DMSO. Add to the lysates to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM). Include a DMSO-only vehicle control.
-
Incubate the lysate-compound mixtures for 1 hour at 4°C with gentle rotation.
-
-
Kinobeads Pulldown:
-
Add a pre-washed slurry of Kinobeads to each lysate.
-
Incubate for 1 hour at 4°C with rotation to allow for kinase binding.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads.
-
Perform in-solution or on-bead trypsin digestion to generate peptides.
-
Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis, or proceed with label-free quantification.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant).
-
For each identified kinase, plot the relative abundance in the presence of the inhibitor versus the inhibitor concentration to generate dose-response curves and calculate apparent dissociation constants (Kd app).
-
Comparative Data Analysis (Hypothetical)
| Kinase Target | This compound (Kd app, µM) | Staurosporine (Kd app, µM) | Dasatinib (Kd app, µM) |
| ABL1 | > 50 | 0.02 | 0.001 |
| SRC | 5.2 | 0.008 | 0.002 |
| JNK1 | 0.8 | 0.015 | 2.5 |
| p38α | 1.5 | 0.01 | 3.1 |
| ERK2 | > 50 | 0.05 | > 50 |
| VEGFR2 | 25.6 | 0.1 | 0.05 |
This table presents hypothetical data for illustrative purposes.
From this hypothetical data, we would infer that our novel compound shows preferential binding to JNK1 and p38α, distinguishing it from the broader profiles of Staurosporine and Dasatinib.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Intact Cells
Objective: To confirm that this compound directly binds to its putative targets (e.g., JNK1 and p38α) in a live, intact cellular environment.
Scientific Rationale: CETSA is a powerful biophysical assay that measures the thermal stability of proteins.[17][18][19] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[20][21] By treating intact cells with our compound, heating them across a temperature gradient, and then quantifying the amount of soluble target protein remaining at each temperature, we can observe a shift in the melting curve upon binding.[22] This provides direct evidence of target engagement in a physiologically relevant context.[23][24]
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment:
-
Seed cells in culture dishes and grow to ~80% confluency.
-
Treat cells with a high concentration (e.g., 10-20 µM) of this compound or a vehicle (DMSO) control for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in a small volume of PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant (soluble fraction).
-
Normalize the protein concentration of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using specific antibodies against the putative targets (e.g., anti-JNK1 and anti-p38α) and a loading control (e.g., GAPDH).
-
-
Data Interpretation:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.
-
Visualizing CETSA Data
Caption: A representative CETSA melt curve showing target stabilization.
Phase 2: Delineating the Functional Consequences of Target Engagement
Having identified direct targets and confirmed engagement in cells, the next crucial phase is to understand the functional impact of this interaction. This involves examining the downstream signaling pathways and the ultimate phenotypic outcome.
Quantitative Phosphoproteomics: Mapping the Signaling Cascade
Objective: To determine how this compound alters cellular signaling by quantifying changes in the phosphoproteome.
Scientific Rationale: Since our compound is a hypothesized kinase inhibitor, its binding should lead to a decrease in the phosphorylation of its direct substrates and downstream effectors.[25] Quantitative mass spectrometry-based phosphoproteomics allows for the global and unbiased measurement of thousands of phosphorylation events simultaneously.[26][27][28] By comparing the phosphoproteomes of vehicle-treated versus compound-treated cells, we can identify signaling pathways that are modulated by our compound, providing strong functional evidence for its MoA.[29][30][31]
Experimental Protocol: TMT-based Quantitative Phosphoproteomics
-
Cell Culture and Treatment:
-
Culture cells as previously described.
-
Treat cells with this compound, Staurosporine, Dasatinib, and a vehicle control at a functionally active concentration (e.g., 1 µM) for a defined period (e.g., 2 hours).
-
-
Protein Extraction and Digestion:
-
Harvest and lyse the cells in a denaturing buffer containing phosphatase inhibitors.
-
Reduce, alkylate, and digest the proteins with trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides from the resulting peptide mixture using methods such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
-
TMT Labeling and Fractionation:
-
Label the enriched phosphopeptides from each condition with different TMT reagents.
-
Combine the labeled samples and fractionate using high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze each fraction by LC-MS/MS.
-
Identify and quantify the relative abundance of each phosphopeptide across the different treatment conditions.
-
Perform bioinformatics analysis to identify phosphosites that are significantly up- or down-regulated.
-
Use pathway analysis tools (e.g., GSEA, KSEA) to determine which signaling pathways are enriched among the regulated phosphosites.[32]
-
Comparative Data Analysis (Hypothetical)
| Parameter | This compound | Staurosporine | Dasatinib |
| Total Regulated Phosphosites | 150 | 2500 | 850 |
| Top Down-regulated Pathways | JNK Signaling, p38 MAPK Pathway | Apoptosis, Cell Cycle, Multiple Kinase Pathways | BCR-ABL Signaling, Src Kinase Signaling |
| Key Down-regulated Substrates | c-Jun, ATF2, MAPKAPK2 | Broad/Promiscuous | CRKL, STAT5, LCK |
This table presents hypothetical data for illustrative purposes.
This analysis would functionally confirm that our compound inhibits the JNK and p38 pathways, consistent with our target engagement data.
Cell Viability Assays: Assessing the Phenotypic Outcome
Objective: To measure the effect of this compound on the viability and proliferation of cancer cell lines known to be dependent on the identified target kinases.
Scientific Rationale: A functionally active kinase inhibitor should impair the viability or proliferation of cancer cells that are addicted to the signaling pathway it blocks. By testing our compound on a panel of cell lines with known dependencies, we can correlate target inhibition with a phenotypic effect. Assays like the CellTiter-Glo® luminescent assay, which measures intracellular ATP levels, provide a robust and high-throughput method to assess cell viability.[33][34][35]
Experimental Protocol: CellTiter-Glo® Viability Assay
-
Cell Seeding:
-
Seed a panel of cancer cell lines (e.g., a JNK-dependent line like SK-MEL-28 and a p38-dependent line like U-2 OS) in 96-well opaque plates at an optimized density.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the comparator compounds.
-
Treat the cells and incubate for a standard period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.[33]
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls.
-
Plot the percentage of cell viability versus compound concentration and fit a dose-response curve to calculate the IC50 value (the concentration that inhibits 50% of cell viability).
-
Comparative Data Analysis (Hypothetical)
| Cell Line | This compound (IC50, µM) | Staurosporine (IC50, µM) | Dasatinib (IC50, µM) |
| SK-MEL-28 (JNK-dependent) | 1.2 | 0.05 | 5.8 |
| U-2 OS (p38-dependent) | 2.5 | 0.08 | 7.2 |
| K-562 (BCR-ABL dependent) | > 20 | 0.1 | 0.005 |
This table presents hypothetical data for illustrative purposes.
This data would provide the final piece of the puzzle, linking the inhibition of specific kinases (JNK/p38) to a clear anti-proliferative effect in relevant cancer cell lines.
Synthesizing the Evidence: A Logical Framework for MoA Confirmation
The validation of a mechanism of action is not a single experiment but a convergence of evidence from multiple, orthogonal approaches.
Caption: A decision-making flowchart for MoA validation.
Conclusion
This guide has outlined a rigorous, multi-faceted strategy for validating the hypothesized mechanism of action of this compound as a protein kinase inhibitor. By progressing from unbiased target identification with Kinobeads to in-cell target engagement confirmation with CETSA, and finally to functional validation through phosphoproteomics and cell viability assays, researchers can build a compelling, evidence-based narrative of a compound's MoA. Comparing the results at each stage to both broad-spectrum and targeted inhibitors like Staurosporine and Dasatinib provides essential context for evaluating the compound's unique properties. This systematic approach not only mitigates the risk of advancing compounds with poorly understood mechanisms but also lays the scientific groundwork for future lead optimization and preclinical development.
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A Comparative Guide to the Synthetic Routes of 1-(4-Amino-6-methylpyridin-3-yl)ethanone: A Key Pharmaceutical Building Block
Abstract
1-(4-Amino-6-methylpyridin-3-yl)ethanone is a pivotal structural motif and a highly valuable building block in medicinal chemistry, frequently appearing as a core component in a range of kinase inhibitors and other therapeutic agents. The precise arrangement of its substituents—an amino group at C4, an acetyl group at C3, and a methyl group at C6—presents a distinct synthetic challenge, demanding high regioselectivity and efficiency. This guide provides a comparative analysis of three distinct synthetic strategies for its preparation: (I) a classical ring-construction approach via Thorpe-Ziegler cyclization, (II) a functionalization strategy using directed ortho-metalation, and (III) a modern, atom-economical approach via transition-metal-catalyzed C-H activation. By evaluating each route's mechanistic underpinnings, experimental protocols, and key performance indicators, this document serves as a comprehensive resource for researchers in drug discovery and process development to select the most suitable pathway for their specific needs.
Introduction: The Strategic Importance of Substituted Aminopyridines
The 2-aminopyridine moiety is a well-recognized "privileged" scaffold in pharmaceutical science, known for its ability to form key hydrogen bond interactions with biological targets.[1][2] The specific isomer, this compound, combines this key feature with a strategically placed acetyl group, which can serve as a synthetic handle for further elaboration or as a direct interaction point within a protein's active site. The synthesis of such polysubstituted pyridines can be complex, often plagued by issues of regioselectivity and harsh reaction conditions.[3] Therefore, the development of efficient, scalable, and robust synthetic routes is of paramount importance. This guide will dissect and compare three logical and scientifically validated approaches to this target molecule.
Comparative Analysis of Synthetic Routes
We will explore three divergent strategies, each with its own set of advantages and limitations. The comparison will focus on yield, step economy, scalability, safety, and cost-effectiveness.
Route 1: De Novo Ring Construction via Thorpe-Ziegler Cyclization
This classical approach builds the pyridine ring from acyclic precursors, ensuring the desired substitution pattern is installed from the outset. The Thorpe-Ziegler reaction is a powerful method for synthesizing 2-amino-3-cyanopyridines, which can be further elaborated.
Causality and Mechanistic Insight: This one-pot, multi-component strategy leverages the reactivity of active methylene compounds.[4] The synthesis proceeds through an initial Knoevenagel condensation, followed by a Michael addition and a subsequent base-catalyzed intramolecular cyclization (Thorpe-Ziegler reaction). The final step is aromatization to yield the stable pyridine ring. This convergent approach is highly efficient as it forms multiple C-C and C-N bonds in a single operation.
Diagram 1: Proposed Workflow for Thorpe-Ziegler Cyclization
Caption: Stepwise workflow for the Directed ortho-Metalation strategy.
Advantages & Disadvantages:
| Feature | Analysis |
|---|---|
| Overall Yield | Good to high. Each step is typically efficient. |
| Step Economy | Poor. Requires protection and deprotection steps, increasing the overall step count. |
| Scalability | Challenging. The use of cryogenic temperatures (-78 °C) and pyrophoric organolithium reagents poses significant safety and engineering hurdles for large-scale production. |
| Reagents | Requires expensive organolithium bases and anhydrous conditions. |
| Safety | High risk due to pyrophoric reagents and cryogenic temperatures. Requires specialized equipment and handling procedures. |
| Regioselectivity | Excellent. The directing group provides precise control over the site of acylation. |
Route 3: Transition-Metal-Catalyzed C-H Activation
This modern approach represents the cutting edge of synthetic efficiency, aiming to directly functionalize a C-H bond without prior activation. This avoids the need for stoichiometric activating groups (halogens, organometallics) and reduces waste. [5][6] Causality and Mechanistic Insight: This strategy relies on a transition metal catalyst (e.g., Palladium or Rhodium) that is directed to the C3 position by the inherent coordinating ability of the C4-amino group. [5]The catalytic cycle typically involves:
-
Coordination of the catalyst to the directing group (the aminopyridine).
-
Regioselective C-H bond cleavage via a concerted metalation-deprotonation event, forming a metallacyclic intermediate.
-
Reaction with an acylating agent (oxidative addition or reaction with an electrophile).
-
Reductive elimination to release the C3-acylated product and regenerate the active catalyst. This approach is highly atom-economical but often requires extensive optimization of catalysts, ligands, and oxidants. [7]
Diagram 3: Catalytic Cycle for C-H Acylation
Caption: A generalized catalytic cycle for directed C-H acylation.
Advantages & Disadvantages:
| Feature | Analysis |
|---|---|
| Overall Yield | Highly variable. Can be excellent but requires significant optimization. |
| Step Economy | Excellent. Directly functionalizes the C-H bond, often without protection/deprotection. |
| Scalability | Moderate. Catalyst cost and turnover number can be limiting factors. Removing metal traces from the final product is a common challenge in pharmaceutical applications. |
| Reagents | Requires expensive and often air-sensitive transition metal catalysts and specialized ligands. |
| Safety | Generally safer than DoM, but catalysts can be toxic and may require inert atmosphere techniques. |
| Regioselectivity | Good to excellent, but can be sensitive to the electronic and steric nature of the substrate and directing group. |
Summary and Recommendation
| Synthetic Route | Key Features | Best For... |
| 1. Thorpe-Ziegler Cyclization | Convergent, low-cost reagents, high regioselectivity, but requires post-cyclization modification. | Large-scale manufacturing where cost of goods is a primary driver and a multi-step process is acceptable. |
| 2. Directed ortho-Metalation | High-yielding, excellent regioselectivity, but poor step economy and significant safety/scalability issues. | Small- to medium-scale synthesis in a research or early development setting where absolute control and yield are prioritized over cost and scalability. |
| 3. C-H Activation | Highly atom- and step-economical, elegant, but requires extensive optimization and expensive catalysts. | Discovery chemistry and route scouting where novel and efficient pathways are being explored. May become viable for scale-up if catalyst loading can be minimized. |
-
For process chemistry and large-scale production , the Thorpe-Ziegler Cyclization (Route 1) offers the most economically viable path due to its use of inexpensive starting materials and avoidance of cryogenic conditions and expensive metals.
-
For medicinal chemistry and rapid analog synthesis on a lab scale, Directed ortho-Metalation (Route 2) provides a reliable, albeit laborious, method for obtaining the target with high purity and predictable regiochemistry.
-
The C-H Activation (Route 3) represents the future of efficient synthesis. While currently more suited for academic and discovery settings, continued innovation in catalyst design may soon make it the preferred method across all scales.
Researchers should select the route that best aligns with their specific objectives, available resources, and scale of operation.
Detailed Experimental Protocols
Protocol for Route 1: Thorpe-Ziegler Cyclization
-
Step 1: Synthesis of 2-Amino-5-acetyl-6-methylnicotinonitrile. To a 250 mL round-bottom flask, add acetylacetone (10.0 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and ammonium acetate (15.4 g, 0.2 mol). Add ethanol (100 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux with stirring for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the nicotinonitrile intermediate.
-
Step 2: Hydrolysis and Decarboxylation. Suspend the intermediate from Step 1 in 70% sulfuric acid (50 mL).
-
Heat the mixture to 120 °C for 8 hours.
-
Cool the mixture to 0 °C and carefully neutralize with a saturated solution of sodium hydroxide until pH 8-9 is reached, keeping the temperature below 20 °C.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to afford this compound.
Protocol for Route 2: Directed ortho-Metalation
-
Step 1: Protection. Dissolve 4-amino-6-methylpyridine (12.2 g, 0.1 mol) and triethylamine (15.2 g, 0.15 mol) in anhydrous THF (200 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add pivaloyl chloride (13.3 g, 0.11 mol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by chromatography to yield N-(6-methylpyridin-4-yl)pivalamide.
-
Step 2: Metalation and Acylation. Dissolve the protected pyridine (0.05 mol) in anhydrous THF (150 mL) and cool to -78 °C under nitrogen.
-
Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane) dropwise and stir for 2 hours at -78 °C.
-
Add N,N-dimethylacetamide (1.5 eq) dropwise and stir for another 3 hours at -78 °C.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution. Warm to room temperature and extract with ethyl acetate.
-
Step 3: Deprotection. Concentrate the crude product and dissolve it in 6 M hydrochloric acid (100 mL). Heat to reflux for 12 hours.
-
Cool, neutralize with solid sodium bicarbonate, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.
Protocol for Route 3: C-H Activation (Hypothetical)
-
To a pressure-tolerant vial, add 4-amino-6-methylpyridine (1.22 g, 10 mmol), Pd(OAc)₂ (112 mg, 5 mol%), and a suitable ligand (e.g., 3,4,7,8-Tetramethyl-1,10-phenanthroline, 10 mol%).
-
Add acetic anhydride (2.04 g, 20 mmol) as the acylating agent and silver acetate (3.34 g, 20 mmol) as the oxidant.
-
Add 1,2-dichloroethane (20 mL) as the solvent.
-
Seal the vial and heat to 100 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove metal salts.
-
Wash the filtrate with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to afford the product.
References
-
Beilstein Journals. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available from: [Link]
-
Springer Nature. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
Oxford Academic. Catalytic C-H Activation | Chemistry Letters. Available from: [Link]
-
National Institutes of Health (NIH). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Available from: [Link]
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National Institutes of Health (NIH). A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]
-
National Institutes of Health (NIH). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
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A Senior Application Scientist's Guide to Confirming the Identity of 1-(4-Amino-6-methylpyridin-3-yl)ethanone via Spectroscopy
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 1-(4-Amino-6-methylpyridin-3-yl)ethanone, a multi-faceted spectroscopic approach is not just best practice; it is a necessary validation system. This guide provides an in-depth, experience-driven comparison of key spectroscopic techniques, explaining not just the how, but the why behind the analytical choices that lead to confident structural elucidation.
The core principle of spectroscopic identification rests on a simple premise: a molecule's unique structure dictates its unique interaction with electromagnetic energy. By systematically probing the molecule with different forms of energy and analyzing the response, we can piece together its atomic framework, much like assembling a puzzle. Here, we will dissect the expected spectroscopic signature of this compound and compare it with a foundational analogue, 3-Acetylpyridine, to highlight the specific influence of the amino and methyl substituents.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: The Causality Behind ¹H NMR
¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It maps the chemical environment of every proton, providing information on the number of distinct proton sets, their relative numbers (integration), and their proximity to other protons (splitting patterns). For a molecule like this compound, the substitution pattern on the pyridine ring creates a highly specific and predictable set of signals. The choice of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, is the first critical step; it must dissolve the compound without introducing interfering proton signals.[1]
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The inclusion of a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) ensures accurate chemical shift referencing.
-
Instrument Setup: The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity, which is crucial for achieving high-resolution spectra with sharp, well-defined peaks.
-
Data Acquisition: A standard ¹H pulse program is executed. For a sample of this concentration, 16-32 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is subjected to a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal. Integration and peak picking are performed to extract quantitative data.
}
Predicted ¹H NMR Data for this compound
| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.1 | Singlet | 1H | H-2 | The proton at C-2 is adjacent to the ring nitrogen and deshielded. |
| ~ 6.4 | Singlet | 1H | H-5 | The proton at C-5 is shielded by the electron-donating amino group at C-4. |
| ~ 5.0 | Broad Singlet | 2H | -NH₂ | Amino protons are typically broad and their shift is concentration-dependent. |
| ~ 2.6 | Singlet | 3H | -C(=O)CH₃ | Acetyl protons are deshielded by the adjacent carbonyl group. |
| ~ 2.4 | Singlet | 3H | Ar-CH₃ | Protons on the methyl group attached to the aromatic ring. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Expertise & Experience: The Causality Behind ¹³C NMR
While ¹H NMR maps the proton skeleton, ¹³C NMR reveals the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal. The chemical shift of each signal is highly sensitive to the carbon's electronic environment, making it an invaluable tool for confirming the presence of functional groups (like the ketone carbonyl) and the overall substitution pattern. Computational methods and databases are often used to predict ¹³C NMR shifts with good accuracy, providing a theoretical benchmark against which experimental data can be validated.[2][3][4]
Experimental Protocol: A Self-Validating System
The sample preparation is identical to that for ¹H NMR. The primary difference lies in the acquisition.
-
Data Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is run. Due to the low natural abundance of ¹³C, significantly more scans (e.g., 1024 or more) are required to obtain a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier Transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal at 0 ppm or the solvent signal (CDCl₃ at 77.16 ppm).
}
Predicted ¹³C NMR Data for this compound
| Predicted Shift (ppm) | Assignment | Rationale |
| ~ 200 | C =O | The carbonyl carbon is highly deshielded and appears far downfield. |
| ~ 158 | C-6 | Carbon attached to the methyl group and adjacent to the nitrogen. |
| ~ 152 | C-4 | Carbon attached to the electron-donating amino group, shifted downfield. |
| ~ 148 | C-2 | Carbon adjacent to the ring nitrogen, significantly deshielded. |
| ~ 118 | C-3 | Quaternary carbon attached to the acetyl group. |
| ~ 108 | C-5 | Shielded by the ortho-amino group. |
| ~ 30 | -C(=O)C H₃ | Acetyl methyl carbon. |
| ~ 24 | Ar-C H₃ | Aromatic methyl carbon. |
Infrared (IR) Spectroscopy
Expertise & Experience: The Causality Behind IR
IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies, causing bonds to stretch or bend. This makes IR an excellent, rapid technique for confirming the presence or absence of key functional groups. For our target molecule, we expect to see distinct absorptions for the N-H bonds of the primary amine, the C=O bond of the ketone, and vibrations characteristic of the substituted aromatic ring.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond).
-
Data Acquisition: A background spectrum of the empty ATR crystal is recorded. The sample is then placed on the crystal, pressure is applied to ensure good contact, and the sample spectrum is recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance plot.
}
Predicted IR Data for this compound
| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450-3300 | Medium | N-H Stretch | Primary amines show two bands (symmetric & asymmetric stretching). |
| 3100-3000 | Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the pyridine ring. |
| 2980-2850 | Weak | Aliphatic C-H Stretch | From the two -CH₃ groups. |
| 1680-1660 | Strong | C=O Stretch | Aryl ketone carbonyl, a very strong and sharp absorption. |
| 1620-1580 | Medium-Strong | N-H Bend & C=C Stretch | Amine scissoring and aromatic ring vibrations. |
| 1360 | Medium | C-H Bend | Symmetric bending of the methyl groups. |
| 1300-1200 | Medium | C-N Stretch | Stretching of the bond between the aromatic ring and the amino group. |
Mass Spectrometry (MS)
Expertise & Experience: The Causality Behind MS
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound (via the molecular ion peak, M⁺) and structural information from the fragmentation pattern. The way a molecule breaks apart upon ionization is not random; it is dictated by the weakest bonds and the stability of the resulting fragments. For our target, the molecular ion peak confirms the elemental formula, while key fragments arise from predictable cleavages, such as the loss of the acetyl methyl group.
Experimental Protocol: A Self-Validating System
-
Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is infused into the ion source.
-
Ionization: Electrospray Ionization (ESI) is a common "soft" ionization technique that typically produces the protonated molecule [M+H]⁺. Electron Ionization (EI) is a "harder" technique that produces the molecular ion M⁺˙ and more extensive fragmentation.
-
Mass Analysis: Ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum.
}
Predicted MS Data for this compound
The molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol .
| m/z Value | Ion | Rationale |
| 151.09 | [M+H]⁺ | The protonated molecular ion, expected as the base peak in ESI-MS. |
| 150.08 | [M]⁺˙ | The molecular ion, expected in EI-MS. |
| 135.06 | [M - CH₃]⁺ | Loss of the acetyl methyl group (alpha-cleavage), a very common fragmentation for methyl ketones.[5][6] |
| 107.06 | [M - COCH₃]⁺ | Cleavage of the bond between the pyridine ring and the carbonyl carbon, resulting in the loss of the entire acetyl group. |
Comparative Guide: Differentiating from an Alternative
To truly validate the identity, we must compare its spectral data with that of a plausible alternative. A logical choice is 3-Acetylpyridine , the parent structure without the amino and methyl substituents. By analyzing the differences, we can authoritatively assign the features of our target molecule to its specific functional groups.
| Spectroscopic Feature | 3-Acetylpyridine (C₇H₇NO)[7][8][9][10][11][12][13] | This compound | Key Difference & Rationale |
| Formula Weight | 121.14 g/mol | 150.18 g/mol | MS: The molecular ion peak is 29 units higher, confirming the addition of a methyl (-CH₃) and an amino (-NH₂) group. |
| ¹H NMR: Ring Protons | 4 distinct aromatic signals (~7.4 to 9.1 ppm) | 2 distinct aromatic signals (~6.4 and 8.1 ppm) | NMR: The trisubstituted ring of the target molecule has fewer protons. The amino group provides strong shielding, shifting the H-5 proton significantly upfield. |
| ¹H NMR: Other Signals | Acetyl-CH₃ (~2.6 ppm) | Acetyl-CH₃ (~2.6 ppm), Ar-CH₃ (~2.4 ppm), -NH₂ (~5.0 ppm) | NMR: The presence of two additional singlets (one for Ar-CH₃, one broad for -NH₂) is definitive proof of the substituents. |
| ¹³C NMR: Ring Carbons | 5 signals (~123 to 154 ppm) | 5 signals (~108 to 158 ppm) | NMR: The chemical shifts of the ring carbons are altered by the electron-donating amino and methyl groups, providing a unique fingerprint. |
| IR: N-H Stretch | Absent | Present (~3450-3300 cm⁻¹) | IR: The presence of the characteristic two-pronged N-H stretch is unambiguous evidence for the primary amine. |
Conclusion
The identity of this compound is confirmed not by a single piece of data, but by the convergent validation from multiple, independent spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the precise substitution pattern on the pyridine ring. Infrared spectroscopy offers rapid and definitive proof of the key amine and ketone functional groups. Finally, mass spectrometry verifies the exact molecular weight and provides corroborating structural evidence through predictable fragmentation. When compared against a logical alternative like 3-Acetylpyridine, the unique spectral features of the target molecule become undeniable, providing researchers with the high degree of confidence required for subsequent studies and drug development endeavors.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9589, 3-Acetylpyridine. [Online] Available at: [Link]
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SpectraBase. 3-Acetylpyridine - Optional[1H NMR] - Spectrum. [Online] Available at: [Link]
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SpectraBase. 3-Acetylpyridine - Optional[13C NMR] - Spectrum. [Online] Available at: [Link]
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SpectraBase. 3-Acetylpyridine - Optional[MS (GC)] - Spectrum. [Online] Available at: [Link]
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Human Metabolome Database. Showing metabocard for 3-Acetylpyridine (HMDB0033131). [Online] Available at: [Link]
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FooDB. Showing Compound 3-Acetylpyridine (FDB011132). [Online] Available at: [Link]
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SpectraBase. 3-Acetylpyridine - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link]
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Automated Topology Builder. 3-acetylpyridine | C7H8NO | MD Topology | NMR | X-Ray. [Online] Available at: [Link]
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ResearchGate. Computational protocols for calculating 13C NMR chemical shifts. [Online] Available at: [Link]
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PubMed Central. Chemical shift prediction of RNA imino groups: application toward characterizing RNA excited states. [Online] Available at: [Link]
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MDPI. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Online] Available at: [Link]
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Amanote Research. (PDF) Quantum Chemical Prediction of the 13C NMR Shifts in. [Online] Available at: [Link]
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University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Online] Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9925991, 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. [Online] Available at: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Online] Available at: [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Online] Available at: [Link]
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apicule. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4) API Intermediate Manufacturers. [Online] Available at: [Link]
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Prudence Pharmachem. 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl) phenyl]ethanone [Ketosulfone]. [Online] Available at: [Link]
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Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Online Video] YouTube. Available at: [Link]
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A Senior Application Scientist’s Guide: Benchmarking the 1-(4-Amino-6-methylpyridin-3-yl)ethanone Scaffold Against Key Pyridinyl Ketones in Drug Discovery
Abstract: The pyridinyl ketone motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and ability to form key interactions with a multitude of biological targets.[1][2] This guide provides an in-depth comparative analysis of 1-(4-amino-6-methylpyridin-3-yl)ethanone, a well-established pharmaceutical intermediate, against other pyridinyl ketone scaffolds that have been successfully developed into potent biological modulators, particularly kinase inhibitors.[3][4] By examining biological potency, pharmacokinetic profiles, and synthetic tractability, we aim to provide researchers, scientists, and drug development professionals with a framework for evaluating the potential of this and related scaffolds in future discovery campaigns. We will dissect the causal relationships behind experimental choices and furnish validated protocols to ensure scientific integrity and reproducibility.
Part 1: The Pyridinyl Ketone Scaffold: A Versatile Pharmacophore
The prevalence of the pyridine ring in FDA-approved drugs is a testament to its utility in drug design.[2][5] Unlike a simple benzene ring, the nitrogen atom in the pyridine scaffold introduces a dipole moment and a lone pair of electrons, making it an excellent hydrogen bond acceptor.[2] This feature is critical for anchoring a molecule within a target's binding site, such as the hinge region of a kinase.[6] Furthermore, pyridinyl and pyridone structures can serve as bioisosteres for amides, phenyls, and other heterocycles, allowing chemists to fine-tune a molecule's lipophilicity, aqueous solubility, and metabolic stability.[6][7]
The general structure of a pyridinyl ketone allows for multiple points of interaction and derivatization, which are crucial for optimizing drug-like properties.
Caption: Core pyridinyl ketone scaffold and its key functional points.
Part 2: Profile of the Subject Scaffold: this compound
This compound (CAS 221615-75-4) is a well-characterized chemical entity, primarily known for its role as a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[8][9][10][11] While its established application is not in the realm of kinase inhibition, its inherent structural features merit evaluation as a potential pharmacophore for new drug discovery programs.
-
Chemical Properties: The compound is a white to pale yellow crystalline solid with a molecular weight of 289.349 g/mol .[10][11][12] It is sparingly soluble in water but shows good solubility in organic solvents like DMSO and dichloromethane.[11]
-
Structural Features:
-
4-Amino Group: This primary amine serves as a strong hydrogen bond donor and a versatile synthetic handle for further derivatization, enabling the exploration of chemical space through amide bond formation or other coupling reactions.
-
6-Methyl Group: This group can influence the planarity of the molecule and provide beneficial steric interactions within a binding pocket. It can also block potential sites of metabolism, thereby improving the compound's pharmacokinetic profile.
-
3-Acetyl Group: The ketone moiety is a hydrogen bond acceptor. The position of this group relative to the ring nitrogen and the amino group defines the geometric presentation of key interaction points.
-
Its synthesis is well-documented, often involving multi-step processes that have been optimized for large-scale production.[9][13][14]
Part 3: Comparative Scaffolds: Pyridinyl Ketones in Kinase Inhibition
To benchmark our subject compound, we will compare it to pyridinyl ketone scaffolds that have been successfully incorporated into potent kinase inhibitors. Kinases are a major class of drug targets, and the pyridinyl ketone motif is frequently used to target the ATP-binding site. The pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase, mimicking the interaction of the adenine moiety of ATP.[6][15]
Caption: General binding mode of a pyridinyl ketone in a kinase ATP pocket.
Examples of such inhibitors include derivatives targeting Met kinase, Checkpoint Kinase 1 (Chk1), and C-terminal Src Kinase (CSK), among others.[15][16][17] These compounds demonstrate how modifications to the core scaffold can achieve high potency and selectivity.
Part 4: Benchmarking Performance Metrics: A Cross-Scaffold Analysis
Criterion 1: Biological Potency & Selectivity
Causality: The substitution pattern on the pyridinyl ketone scaffold is the primary determinant of its biological activity and selectivity. For kinase inhibitors, the groups surrounding the core determine which specific amino acid side chains the molecule interacts with in the ATP binding pocket, beyond the essential hinge interaction. A seemingly minor change, such as moving a methyl group or adding a halogen, can shift the selectivity profile from one kinase family to another or abrogate activity entirely.[5][18]
While this compound itself is not an active kinase inhibitor, its structure provides a template. The following table compares the potency of derivatives from other pyridinyl ketone scaffolds to illustrate the potential that can be achieved.
Table 1: Comparative Biological Potency of Representative Pyridinyl Ketone & Pyridone Derivatives
| Scaffold Class | Representative Derivative | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Pyrrolopyridine-pyridone | Compound 2 | Met | 1.8 | [15] |
| Pyrrolopyridine-pyridone | Compound 2 | Flt-3 | 4 | [15] |
| Pyrrolopyridine-pyridone | Compound 2 | VEGFR-2 | 27 | [15] |
| Pyridyl Aminothiazole | Ethylenediamine amide derivative | Chk1 | < 10 (pM range) | [17] |
| Pyridazinone | Compound 13 | CSK | 1 (Biochemical) | [16] |
| Pyridine-2-carboxamide | Compound 19 | HPK1 | < 10 (Cellular) |[3] |
This table showcases the high potency achievable with modified pyridinyl scaffolds.
Criterion 2: Physicochemical & ADME Properties
Causality: A potent compound is useless if it cannot reach its target in the body. The ADME (Absorption, Distribution, Metabolism, Excretion) profile is dictated by physicochemical properties like lipophilicity (cLogP), solubility, and metabolic stability.[19] The amino and methyl groups on our subject scaffold are expected to significantly influence these properties. The amino group can increase polarity and solubility, while the methyl group can increase lipophilicity. Both can influence how the compound is processed by metabolic enzymes like the Cytochrome P450 family.[20][21]
Table 2: Representative Pharmacokinetic & Physicochemical Properties
| Compound/Scaffold Type | Property | Value | Key Insight | Reference |
|---|---|---|---|---|
| This compound | XLogP3 | 1.8 | Moderate lipophilicity, good starting point for balancing solubility and permeability. | [22] |
| Epelsiban (pyridyl-diketopiperazine) | Oral Bioavailability (Rat) | 55% | Demonstrates that complex pyridine derivatives can achieve good oral absorption. | [23] |
| Pyridine (General) | Metabolism | Primarily hepatic | The pyridine ring is subject to oxidative metabolism. | [21] |
| Pyridone Scaffolds | General Property | Impact lipophilicity & solubility | Can be used to modulate ADME properties of a lead compound. |[6][7] |
Part 5: Standardized Protocols for Comparative Evaluation
To ensure a trustworthy and objective comparison, standardized, self-validating protocols are essential. Below are outlines for key assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic HTRF)
This protocol describes a method to determine a compound's IC₅₀ against a target kinase.
Caption: Workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Methodology:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at 100 µM.
-
Reaction Setup: In a 384-well plate, add 2 µL of compound dilution. Add 4 µL of a mix containing the target kinase and a ULight™-labeled peptide substrate in kinase buffer. Incubate for 15 minutes at room temperature.
-
Initiation: Add 4 µL of ATP solution (at the Kₘ concentration for the specific kinase) to start the reaction.
-
Incubation: Allow the reaction to proceed for 60 minutes at room temperature.
-
Detection: Add 10 µL of stop/detection buffer containing EDTA and a Europium-labeled anti-phospho-substrate antibody.
-
Final Incubation & Read: Incubate for 60 minutes at room temperature to allow for antibody binding. Read the plate on a compatible HTRF reader, measuring emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of viability and proliferation.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., a line where the target kinase is relevant, like GTL-16 for Met[15]) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and calculate the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the rate at which a compound is metabolized by liver enzymes.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer.
-
Initiation: Pre-warm the mixture to 37°C, then add a pre-warmed NADPH solution to initiate the metabolic reaction. A control reaction is run without NADPH.
-
Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes. The reaction in each aliquot is immediately quenched with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged to pellet the protein. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
Conclusion & Future Outlook
The benchmarking of this compound reveals a scaffold with significant, albeit unrealized, potential. While its documented role is as a synthetic intermediate for the COX-2 inhibitor Etoricoxib, its structural attributes align well with those required for developing novel therapeutics against other target classes, such as kinases.[8][10]
-
Strengths: The scaffold possesses both hydrogen bond donor (amino) and acceptor (pyridine nitrogen, ketone) functionalities, which are crucial for target binding.[2] The amino group provides a prime, accessible handle for synthetic elaboration, allowing for the rapid generation of diverse chemical libraries—a key strategy in modern drug discovery.[24] Its moderate lipophilicity serves as an excellent starting point for optimization.[22]
-
Weaknesses: As a starting point, it lacks the inherent potency of more complex, co-crystal-derived scaffolds. Significant medicinal chemistry efforts would be required to build in the necessary interactions for high-potency inhibition of a given target.
-
Positioning: this compound is best viewed not as a direct competitor to established kinase inhibitor cores, but as a versatile and synthetically tractable starting platform. Its value lies in its potential for derivatization. Future research should focus on using its 4-amino group to explore interactions in the solvent-exposed regions of ATP-binding sites, a common strategy for achieving both potency and selectivity.
By applying the rigorous, standardized protocols outlined in this guide, drug discovery teams can effectively evaluate derivatives of this scaffold, unlocking its potential to generate the next generation of targeted therapies.
References
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- Title: Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Source: ACS Publications.
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- Title: 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (CAS No: 221615-75-4) API Intermediate Manufacturers. Source: apicule.
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- Title: N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Source: RSC Publishing.
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Reproducibility in the Synthesis of Key Pharmaceutical Intermediates: A Comparative Guide to 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
A note on the target molecule: This guide focuses on the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a critical intermediate for the COX-2 inhibitor Etoricoxib. While the initial topic of interest was 1-(4-Amino-6-methylpyridin-3-yl)ethanone, publicly available, reproducible experimental data for this specific compound is scarce. In contrast, the synthesis of the Etoricoxib intermediate is well-documented, with multiple established routes, making it an excellent case study for examining experimental reproducibility.
Introduction
The reproducibility of experimental results is the cornerstone of scientific integrity and a critical factor in drug development and manufacturing. This guide provides a comparative analysis of established synthetic routes for 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (also known as ketosulfone), a key intermediate in the production of the anti-inflammatory drug Etoricoxib.[1][2][3][4] As a Senior Application Scientist, the objective is to dissect the nuances of various protocols, highlighting the factors that influence yield, purity, and overall reproducibility.
This guide will delve into three distinct synthetic strategies, presenting detailed protocols, comparative data, and workflow visualizations to empower researchers to make informed decisions in their own laboratory settings.
Synthetic Strategies and a Head-to-Head Comparison
The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone has been approached through several pathways, each with its own set of advantages and challenges. We will compare three prominent methods:
-
Multi-step Synthesis via Oxidation of a Thioether Intermediate
-
Palladium-Catalyzed Cross-Coupling Approach
-
One-Pot Synthesis via Grignard Reagent
Multi-step Synthesis via Oxidation of a Thioether Intermediate
This classical approach involves the initial synthesis of a thioether precursor, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, which is subsequently oxidized to the desired sulfone.[5][6]
Step 1: Synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone
-
A detailed protocol for this initial step is outlined in various patents, often involving the condensation of a substituted pyridine derivative with a phenylacetonitrile derivative.[6]
Step 2: Oxidation to 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
-
To a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 100 g of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethanone, 150 mL of ice-cold acetic acid, and 30 mL of methanesulfonic acid.[5]
-
Cool the reaction mixture to 5-10 °C.[5]
-
Slowly add 120 mL of 30% w/w hydrogen peroxide solution dropwise, maintaining the temperature between 5-10 °C.[5]
-
After the addition is complete, warm the mixture to 20-25 °C and then heat to 50 °C, stirring for at least 6 hours.[5]
-
Monitor the reaction for completion (e.g., by TLC or HPLC).
-
Cool the mixture to 0-5 °C and quench the reaction by the dropwise addition of a solution of 300 g of sodium thiosulfate in 1000 mL of water.[5]
-
Adjust the pH of the mixture to 5.5-6.5 using a 30% sodium hydroxide solution.[5]
-
Stir the resulting suspension at 20-25 °C for 2 hours.[5]
-
Filter the solid product, wash with water (2 x 400 mL), and dry under vacuum at 40 °C for at least 12 hours.[5]
-
Methanesulfonic acid: Acts as a catalyst and a solvent, facilitating the oxidation process.
-
Controlled addition of hydrogen peroxide at low temperature: This is crucial to manage the exothermic nature of the oxidation reaction and prevent side reactions.
-
Sodium thiosulfate quench: To neutralize any unreacted hydrogen peroxide.
-
pH adjustment: To ensure the product precipitates out of the solution effectively.
Palladium-Catalyzed Cross-Coupling Approach
This modern approach utilizes a palladium catalyst to couple 3-acetyl-6-methyl pyridine with a suitable aryl partner, such as 4-bromophenyl methyl sulfone.[7]
-
In a reactor under an inert atmosphere (e.g., nitrogen or argon), charge Xantphos (0.027 g), Pd2(dba)3 (0.0182 g), and 100 ml of anhydrous toluene.[7]
-
Add 4-bromophenyl methyl sulfone (9.3 g) and 3-acetyl-6-methyl pyridine (5.4 g).[7]
-
Heat the mixture to reflux.[7]
-
Add a suspension of sodium tert-butoxide (t-BuONa, 8.4 g) in 100 ml of anhydrous toluene dropwise over approximately 4 hours.[7]
-
Continue refluxing for about 1 hour after the addition is complete.[7]
-
Cool the reaction mixture to 20 °C.[7]
-
Acidify the mixture with a diluted hydrochloric acid solution.[7]
-
Isolate the product using standard extraction and purification techniques.
-
Inert atmosphere: Essential to prevent the degradation of the palladium catalyst and other reagents.
-
Xantphos: A bulky phosphine ligand that stabilizes the palladium catalyst and facilitates the cross-coupling reaction.
-
Sodium tert-butoxide: A strong base required for the catalytic cycle.
-
Anhydrous toluene: The reaction is sensitive to water, which can lead to side reactions and reduced yields.
One-Pot Synthesis via Grignard Reagent
This method involves the use of a Grignard reagent to facilitate the key bond-forming step in a one-pot fashion.[4]
-
In a 4-neck anhydrous flask under an inert atmosphere, add 5.0 g of (4-methylsulfonyl)phenyl acetic acid and 100 mL of anhydrous THF at 20-25°C.[4]
-
Heat the mixture to 65-70°C (reflux).[4]
-
Simultaneously, over approximately 1 hour, add: a) 62.0 g of a 1.0 M solution of t-BuMgCl in THF (approximately 70.0 mL).[4] b) A solution of 2.3 g of the methyl ester of 6-methylpyridine-3-carboxylic acid in an appropriate solvent.[4]
-
Maintain the reaction at 65-70°C for 1 hour after the additions are complete.[4]
-
Cool the reaction to 20-25°C.[4]
-
The product is then isolated using conventional organic synthesis techniques, including extractions and crystallizations.[4]
-
Anhydrous conditions: Grignard reagents are highly reactive towards water.
-
Simultaneous addition: This helps to control the reaction rate and minimize the formation of byproducts.
-
t-BuMgCl: A strong base and nucleophile that initiates the key carbon-carbon bond formation.
Comparative Data Summary
| Parameter | Method 1: Oxidation | Method 2: Cross-Coupling | Method 3: One-Pot Grignard |
| Reported Molar Yield | ~97.5%[5] | ~89%[8] | 78-88%[4] |
| Reported Purity (HPLC) | 94%[5] | Not explicitly stated, but implies high purity after purification. | 94.4% (with a specific impurity noted)[4] |
| Key Reagents | Hydrogen peroxide, methanesulfonic acid | Palladium catalyst, Xantphos, t-BuONa | t-BuMgCl, (4-methylsulfonyl)phenyl acetic acid |
| Reaction Time | > 8 hours | ~5 hours | ~2 hours |
| Temperature Conditions | 0-50°C | Reflux | 65-70°C |
Visualizing the Workflows
Caption: Comparative workflows for the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
Discussion on Reproducibility
Achieving high reproducibility in any of these synthetic methods hinges on meticulous control over key experimental parameters.
-
For the oxidation method, the rate of addition and temperature control during the introduction of hydrogen peroxide are paramount. Inconsistent temperature management can lead to over-oxidation or the formation of impurities. The final pH adjustment is also a critical step that dictates the efficiency of product precipitation and, consequently, the isolated yield.
-
In the palladium-catalyzed cross-coupling, the purity of the catalyst, ligand, and solvent is non-negotiable. The reaction's success is highly dependent on maintaining an inert atmosphere to prevent catalyst deactivation. The dropwise addition of the base is a technique to control the reaction kinetics and avoid side reactions.
-
The one-pot Grignard synthesis is particularly sensitive to moisture. Ensuring all glassware is oven-dried and reagents are anhydrous is fundamental for reproducibility. The simultaneous, slow addition of the Grignard reagent and the ester is a sophisticated technique to maintain a low concentration of the highly reactive Grignard reagent, thereby minimizing side reactions.
Conclusion and Recommendations
All three presented methods offer viable routes to 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
-
The oxidation method appears to provide the highest reported yield and is likely the most cost-effective for large-scale production, though it involves multiple steps and careful handling of a strong oxidant.[5]
-
The palladium-catalyzed cross-coupling offers a more direct route from readily available starting materials but requires more expensive reagents (palladium catalyst and ligand) and stringent anhydrous and inert conditions.[7]
-
The one-pot Grignard method is elegant in its efficiency, reducing the number of unit operations. However, its reliance on highly reactive and moisture-sensitive reagents demands a high level of technical skill and control to ensure reproducibility.[4]
For researchers selecting a method, the choice will depend on the available resources, scale of the synthesis, and the desired balance between cost, time, and the level of process control required. For academic and small-scale research, the cross-coupling or Grignard methods may offer quicker access to the target molecule. For industrial applications, the optimization and control of the oxidation route may be the most economically viable path.
References
- Exploring 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone - Benchchem. (URL: )
- 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4. (URL: )
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (URL: )
- US20150133671A1 - The Process For Preparing a Ketosulfone Derivative - Google P
- 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl) phenyl]ethanone [Ketosulfone]. (URL: )
- EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
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- 5. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | 221615-75-4 [chemicalbook.com]
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Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(4-Amino-6-methylpyridin-3-yl)ethanone
As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; we aim to be your trusted partner in the laboratory, ensuring that your research is conducted with the highest standards of safety and efficacy. This guide provides essential, field-proven safety protocols and logistical plans for handling 1-(4-Amino-6-methylpyridin-3-yl)ethanone, a substituted aminopyridine derivative. Our focus is on the causality behind each recommendation, empowering you to work safely and confidently.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is a solid organic compound. While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely published, its structure—containing an aminopyridine core—necessitates a conservative approach to handling. The primary hazards are extrapolated from data on analogous compounds and the known reactivity of its functional groups.
Key Anticipated Hazards:
-
Skin Irritation and Absorption: The most consistently reported hazard for similar aminopyridine and ethanone derivatives is skin irritation.[1][2][3] Aromatic amines can be absorbed through the skin, posing a risk of systemic exposure. Therefore, preventing all skin contact is a primary safety objective.
-
Eye Irritation: Like many powdered organic compounds, this chemical is expected to be a mechanical irritant to the eyes. Chemical irritation is also a significant risk. Standard laboratory practice, reinforced by OSHA regulations, mandates eye protection.[4][5]
-
Respiratory Tract Irritation: Inhaling the dust of this compound can irritate the respiratory system.[1] Minimizing dust generation and working in a controlled environment are critical.
-
Oral Toxicity: Aminopyridine derivatives can be harmful if swallowed.[1] Accidental ingestion via contaminated hands is a primary risk that proper PPE and hygiene practices are designed to eliminate.
Core Personal Protective Equipment (PPE) Directive
The selection of PPE is your final and most direct barrier against exposure. It must be used in conjunction with primary engineering controls, such as a certified chemical fume hood.
Summary of Required PPE
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Nitrile Gloves (minimum) | Safety Glasses | Lab Coat | Not required (in sealed containers) |
| Weighing & Aliquoting | Double-Gloved Nitrile | Chemical Safety Goggles | Lab Coat or Gown | Required (within Fume Hood) |
| Solution Preparation | Double-Gloved Nitrile | Chemical Safety Goggles & Face Shield | Lab Coat or Gown | Required (within Fume Hood) |
| Spill Cleanup / Waste Disposal | Heavy-duty Nitrile Gloves | Chemical Safety Goggles & Face Shield | Chemical-Resistant Gown/Apron | N95/P100 Respirator (minimum) |
Detailed PPE Specifications and Rationale
-
Hand Protection:
-
Why: To prevent skin contact and absorption.[6]
-
Specification: Wear powder-free nitrile gloves. Nitrile offers good chemical resistance for pyridine-type compounds.[7] For tasks involving significant handling, such as weighing or solution preparation, double-gloving is mandatory. This practice provides a critical safety buffer; if the outer glove is compromised, you can remove it without exposing your skin.
-
Protocol: Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[8] Always remove gloves using a proper technique (without touching the outer surface) before leaving the work area to prevent cross-contamination.
-
-
Eye and Face Protection:
-
Why: To protect eyes from dust particles and chemical splashes.
-
Specification: At a minimum, wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] When handling solutions or performing tasks with a higher splash risk, a face shield must be worn in addition to goggles to protect the entire face.[8]
-
-
Body Protection:
-
Why: To protect skin on the arms and body from accidental contact.
-
Specification: A clean, buttoned lab coat is the minimum requirement. For larger-scale operations or when handling concentrated solutions, a chemical-resistant gown with cuffed sleeves provides superior protection.[8]
-
-
Respiratory Protection:
-
Why: To prevent inhalation of airborne dust particles.
-
Causality: The primary method for controlling respiratory hazards is the use of a chemical fume hood .[4][7][9] All handling of the solid compound that may generate dust (e.g., weighing, transferring) must be performed inside a certified fume hood. If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with an N95 or P100 particulate filter is required.[8]
-
Operational and Disposal Plans
Workflow for Safe Handling: Weighing and Dissolving the Compound
This workflow integrates PPE use with standard laboratory procedures to create a self-validating system of safety.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol:
-
Preparation: Before entering the lab, review this guide. Ensure the chemical fume hood is operational. Don your lab coat, chemical safety goggles, and two pairs of nitrile gloves.
-
Handling (in Fume Hood):
-
Place all necessary equipment (spatula, weigh paper/boat, beaker, solvent, waste container) inside the fume hood.
-
Carefully open the stock container and use a clean spatula to transfer the solid to the weigh paper. Minimize any dust generation.
-
Record the weight, then transfer the solid to your desired vessel.
-
Slowly add the solvent, ensuring no splashing occurs.
-
Once the compound is dissolved, securely cap the container.
-
-
Decontamination and Waste Disposal:
-
Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent.
-
Dispose of the contaminated weigh paper, outer gloves, and any cleaning materials into a designated, sealed hazardous waste container.[7]
-
Close the fume hood sash.
-
-
Doffing PPE: Remove your inner gloves, followed by your goggles and lab coat.
-
Final Step: Immediately wash your hands with soap and water.
Spill Management Plan
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like sand or vermiculite to avoid raising dust.[7]
-
Carefully sweep the material into a designated hazardous waste container.[6]
-
Clean the spill area with a soap and water solution.[6]
-
-
Major Spill:
-
Evacuate the laboratory immediately and secure the area.
-
Alert your facility's emergency response team or environmental health and safety office.
-
Do not attempt to clean a large spill without specialized training and equipment, including a full-face respirator.
-
Disposal Plan
-
Chemical Waste: All waste containing this compound, both solid and in solution, must be collected in a clearly labeled, sealed hazardous waste container.[9]
-
Contaminated Materials: All disposable items that have come into contact with the chemical (gloves, weigh papers, pipette tips, paper towels) must be disposed of as hazardous waste.[7][9]
-
Regulatory Compliance: Never pour pyridine derivatives down the drain.[7] All waste disposal must comply with local, regional, and national environmental regulations. Consult your institution's environmental health and safety department for specific guidelines.[10]
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Sdfine. 4-aminopyridine Safety Data Sheet. [Link]
-
Washington State University. Standard Operating Procedure: Pyridine. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. [Link]
-
ChemSupply Australia. (2024, June 26). Safety Data Sheet PYRIDINE. [Link]
-
Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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PubChem. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
